4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(2-chloropyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-8-6(2-1-4-12-8)7-3-5-13-9(11)14-7/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCVVHMYFZBDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694258 | |
| Record name | 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870221-49-1 | |
| Record name | 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870221-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Abstract
This technical guide provides a comprehensive overview of a robust and widely applicable synthesis pathway for 4-(2-chloropyridin-3-yl)pyrimidin-2-amine, a key building block in modern medicinal chemistry. The document details the strategic retrosynthetic analysis, a step-by-step forward synthesis, and the underlying chemical principles governing the reaction. Emphasis is placed on the practical aspects of the synthesis, including detailed experimental protocols, process optimization, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.
Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, often mimicking purine bases to interact with the hinge region of protein kinases.[2] The specific compound, this compound, is a highly valuable intermediate, combining the bioisosteric properties of the pyridine ring with the proven kinase-binding motif of the 2-aminopyrimidine.[3][4] This structure is a cornerstone for the development of inhibitors for various kinase families, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[2][5]
The strategic placement of the chloro-substituent on the pyridine ring provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery campaigns.[6] This guide elucidates a reliable and scalable synthesis route, empowering researchers to efficiently access this critical intermediate.
Retrosynthetic Strategy and Pathway Design
A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The core pyrimidine ring is most effectively constructed via a cyclocondensation reaction. This disconnection approach identifies two primary starting materials: a substituted pyridine precursor and a guanidine source.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, logically proceeds through two key stages:
-
Formation of a Chalcone-type Intermediate: Synthesis of an α,β-unsaturated ketone (an enone) from a suitable 2-chloropyridine precursor.
-
Pyrimidine Ring Formation: Cyclocondensation of the enone intermediate with guanidine to construct the final 2-aminopyrimidine ring system.
Detailed Synthesis Pathway
The most common and efficient pathway begins with the commercially available 2-chloronicotinic acid, which is converted to the key aldehyde intermediate, 2-chloronicotinaldehyde.
Stage 1: Preparation of the Key Precursor, 2-Chloronicotinaldehyde
As a crucial pharmaceutical intermediate, 2-chloronicotinaldehyde is often prepared on an industrial scale via a two-step reduction and oxidation sequence starting from 2-chloronicotinic acid.[7]
-
Reduction to 2-Chloronicotinol: The carboxylic acid is reduced to the corresponding alcohol. Common laboratory and industrial methods utilize reagents like sodium borohydride (NaBH₄) in combination with boron trifluoride diethyl etherate (BF₃·OEt₂) in an appropriate solvent such as tetrahydrofuran (THF).[7][8]
-
Oxidation to 2-Chloronicotinaldehyde: The resulting alcohol, 2-chloronicotinol, is then oxidized to the aldehyde. A mild and selective oxidizing agent such as manganese dioxide (MnO₂) in a chlorinated solvent like dichloromethane (DCM) is highly effective for this transformation, typically performed under reflux.[8][9] This method prevents over-oxidation to the carboxylic acid and provides the aldehyde in high yield and purity.[9]
Stage 2: Construction of the 2-Aminopyrimidine Ring
This stage involves a classic cyclocondensation reaction, a reliable method for forming substituted pyrimidines.[10]
-
Formation of the Enone Intermediate: While not explicitly isolated in some one-pot procedures, the reaction proceeds through the formation of a chalcone-like α,β-unsaturated carbonyl intermediate. This is achieved by reacting 2-chloronicotinaldehyde with a suitable ketone or ketone equivalent. A highly efficient approach involves the use of a condensation reagent that provides a reactive enamine or enolate equivalent.
-
Cyclocondensation with Guanidine: The enone intermediate undergoes a cyclization reaction with guanidine.[11][12] The reaction is typically base-catalyzed, using sodium hydroxide, sodium methoxide, or potassium hydroxide in a protic solvent like ethanol.[11][13] The mechanism involves an initial Michael addition of guanidine to the β-carbon of the enone, followed by an intramolecular condensation and subsequent dehydration to yield the stable aromatic pyrimidine ring.[13]
Caption: Overall synthetic workflow.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Properties |
| 2-Chloronicotinaldehyde | 36404-88-3 | 141.56 | White to off-white solid[7] |
| Guanidine Carbonate | 593-85-1 | 180.16 | White crystalline solid |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive solid |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Flammable liquid |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Flammable liquid |
| Hexanes | 110-54-3 | 86.18 | Flammable liquid |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinaldehyde (10.0 g, 70.6 mmol).
-
Addition of Reagents: Add ethanol (100 mL) to dissolve the aldehyde. To this solution, add guanidine carbonate (19.1 g, 106.0 mmol, 1.5 equivalents).
-
Base Addition: While stirring, add a solution of sodium hydroxide (5.6 g, 141.2 mmol, 2.0 equivalents) dissolved in a minimal amount of water (approx. 10 mL). Causality Note: The base is crucial for deprotonating guanidine to its active nucleophilic form and for catalyzing the final dehydration step.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50:50 Ethyl Acetate:Hexanes.
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. A precipitate will form.
-
Filtration: Filter the solid product using a Büchner funnel and wash the filter cake with cold water (3 x 30 mL) to remove inorganic salts, followed by a small amount of cold ethanol (20 mL) to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a white to off-white crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum at 40-50 °C. The final compound's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 206.63 g/mol .[14]
Process Optimization and Mechanistic Considerations
-
Choice of Base: While NaOH is effective, other bases like sodium ethoxide can also be used, potentially leading to shorter reaction times. The choice depends on scale, cost, and desired work-up procedure.
-
Solvent System: Ethanol is a common and effective solvent. For less soluble substrates, a co-solvent system or a higher-boiling solvent like n-butanol could be explored.
-
Guanidine Source: Guanidine hydrochloride can be used in place of guanidine carbonate, but it requires additional equivalents of base to neutralize the HCl salt and deprotonate the guanidine.
-
Side Reactions: The primary side reactions can involve self-condensation of the aldehyde or other base-mediated decompositions. Maintaining a controlled temperature and monitoring the reaction progress are key to minimizing these. The mechanism follows a well-established pathway for pyrimidine synthesis from α,β-unsaturated carbonyls.[11][12]
Conclusion
The synthesis of this compound is a well-established and scalable process. The pathway, proceeding through the key intermediate 2-chloronicotinaldehyde and culminating in a base-catalyzed cyclocondensation with guanidine, is both efficient and robust. This technical guide provides a solid foundation, from strategic design to detailed execution, for chemists and researchers. The resulting molecule serves as a versatile platform for the development of next-generation therapeutics, particularly in the field of kinase inhibitor research, underscoring the importance of mastering its synthesis.[5][15]
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Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine (CAS 870221-49-1)
This compound is a heterocyclic compound featuring two of the most significant nitrogen-containing aromatic systems in drug discovery: pyridine and pyrimidine.[1][2] This unique structural combination makes it a highly valuable building block for the synthesis of complex molecules with therapeutic potential. The arrangement of its functional groups—a reactive chloro-substituent on the pyridine ring and a nucleophilic amino group on the pyrimidine ring—offers multiple avenues for chemical modification.
The true value of this scaffold lies in its potential to interact with key biological targets. The pyridine and pyrimidine cores are well-established bioisosteres for purines and are frequently found in molecules designed to inhibit kinases, enzymes that play a critical role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The nitrogen atoms within the rings can act as hydrogen bond acceptors, forming crucial interactions within the ATP-binding pocket of kinases, a common strategy for achieving potent and selective inhibition.[3][4][5] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this important intermediate in the pursuit of novel therapeutics.
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 870221-49-1 | [6][7] |
| Molecular Formula | C₉H₇ClN₄ | [6][8] |
| Molecular Weight | 206.63 g/mol | [4][6] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Purity | ≥97% (typical for commercial suppliers) | [6] |
| Storage Conditions | Store at room temperature in a tightly sealed container | [6] |
| SMILES | C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)N | [8] |
| InChI Key | DKCVVHMYFZBDAK-UHFFFAOYSA-N | [8] |
| Predicted XlogP | 1.4 | [8] |
| Monoisotopic Mass | 206.03592 Da | [8] |
Strategic Synthesis of the Core Scaffold
The construction of the this compound scaffold is most efficiently achieved through a cross-coupling reaction, which forms the pivotal C-C bond between the pyridine and pyrimidine rings. A Suzuki coupling is the industry-standard method for this type of transformation due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the necessary building blocks.
Proposed Synthetic Workflow: Suzuki Cross-Coupling
The following protocol describes a robust and reproducible method for the synthesis of the title compound. The causality behind the choice of reagents is critical: the palladium catalyst is essential for the catalytic cycle, the base is required for the transmetalation step, and the solvent system is chosen to ensure solubility of all components.
Caption: Proposed Suzuki coupling workflow for synthesis.
Detailed Experimental Protocol
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-chloropyridin-3-yl)boronic acid (1.0 eq) and 2-amino-4-chloropyrimidine (1.1 eq).
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq) and sodium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via cannula or syringe. A biphasic solvent system is often optimal for Suzuki reactions, facilitating both the organic catalyst and inorganic base.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x). The extraction separates the desired organic product from the inorganic salts and base.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure this compound.
Application in Kinase Inhibitor Drug Discovery
The title compound is an exemplary starting point for generating a library of potential kinase inhibitors. The structure contains two key handles for diversification: the 2-chloro position on the pyridine ring and the 2-amino group on the pyrimidine ring. The chloro group is particularly useful for further cross-coupling reactions, allowing for the introduction of a wide variety of aryl or heteroaryl substituents to probe the structure-activity relationship (SAR) in the solvent-front region of a kinase active site.
Workflow for Library Generation
The following workflow illustrates how this compound can be used as a core scaffold to rapidly generate diverse analogues for screening.
Caption: Library generation from the core scaffold.
This strategy allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been successfully developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a protein implicated in several cancers.[4][5][9]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in the research and development workflow. A combination of spectroscopic and chromatographic techniques is employed for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrimidine rings. The aromatic region (typically 7.0-9.0 ppm) will contain a set of doublets and triplets corresponding to the three pyridine protons and two pyrimidine protons. A broad singlet for the -NH₂ protons would also be visible, which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight. The spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 207.04, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom.[8]
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A suitable starting method, based on protocols for similar structures like 4-amino-2-chloropyridine, would involve a C18 column with a mobile phase of acetonitrile and water, buffered with an acid like formic acid or sulfuric acid, and UV detection around 200-254 nm.[10]
Safety and Handling
As with any laboratory chemical, proper handling procedures must be followed to ensure personnel safety. The compound is classified as hazardous, and the following precautions, derived from available Safety Data Sheets (SDS), should be observed.[11][12]
| Hazard Category | Description & Precautionary Statements |
| Acute Toxicity | Harmful if swallowed.[12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[12][13] |
| Skin Irritation | Causes skin irritation.[12] Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[13] |
| Eye Irritation | Causes serious eye irritation.[12][13] Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[13] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[12] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[13] |
| Incompatible Materials | Strong oxidizing agents.[11] |
Conclusion
This compound (CAS 870221-49-1) represents more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its synthesis is achievable through robust and scalable cross-coupling chemistry. The inherent structural features of its pyridopyrimidine core make it an ideal starting point for the development of targeted therapeutics, particularly kinase inhibitors. By leveraging the reactive handles within its structure, researchers can efficiently generate diverse chemical libraries to probe complex biological systems and accelerate the journey toward novel medicines. This guide serves as a foundational resource for scientists looking to harness the full potential of this versatile molecular scaffold.
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Foreword: The Imperative of Structural Verification in Drug Discovery
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
In the landscape of modern drug development, the molecule this compound (CAS No. 870221-49-1) represents a class of heterocyclic scaffolds crucial for constructing libraries of potential therapeutic agents.[1][2] The pyridine and pyrimidine cores are ubiquitous in biologically active compounds, making this particular molecule a valuable building block for medicinal chemists.[2][3] Its utility, however, is entirely predicated on its structural integrity. An unverified or impure sample can derail research programs, leading to fallacious biological data and significant wasted resources.
This guide provides an in-depth, practical framework for the comprehensive spectroscopic characterization of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to be self-validating, providing researchers, quality control analysts, and drug development professionals with a robust system for confirming the identity, purity, and structure of this critical chemical entity.
Molecular Identity and Structural Framework
Prior to any analysis, establishing the fundamental properties of the target compound is essential.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 870221-49-1 | [1] |
| Molecular Formula | C₉H₇ClN₄ | [1][4] |
| Molecular Weight | 206.63 g/mol | [1] |
| Monoisotopic Mass | 206.03592 Da |[4] |
The core structure consists of a pyrimidin-2-amine moiety linked at its 4-position to the 3-position of a 2-chloropyridine ring. This arrangement dictates a unique electronic and steric environment that is directly interrogated by the spectroscopic techniques that follow.
Caption: Numbering scheme for this compound used for NMR assignments.
Mass Spectrometry: The Definitive Molecular Weight
Mass spectrometry (MS) serves as the primary tool for confirming the molecular weight and elemental composition. For a molecule of this nature, High-Resolution Mass Spectrometry (HRMS) is indispensable.
Expertise & Causality
We select Electrospray Ionization (ESI) in positive ion mode as the ionization method. The rationale is twofold: ESI is a soft ionization technique that minimizes fragmentation, ensuring the prominent observation of the molecular ion. The multiple nitrogen atoms in the structure are basic and readily accept a proton, making positive ion mode ([M+H]⁺) highly efficient.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a lock mass calibrant (e.g., Leucine Enkephalin) to ensure high mass accuracy.
Data Interpretation: A Self-Validating System
The trustworthiness of the data comes from a multi-point verification:
-
Monoisotopic Mass: The primary validation is the accurate mass of the protonated molecule ([M+H]⁺).
-
Isotopic Pattern: The presence of a chlorine atom provides a definitive isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the spectrum must show an [M+H]⁺ peak and an [M+2+H]⁺ peak with a mass difference of ~2 Da and a relative intensity ratio of roughly 3:1. This pattern is a crucial confirmation of the presence and number of chlorine atoms.
Table 2: Predicted HRMS Data
| Adduct | Formula | Calculated m/z | Observed m/z | Δ (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₉H₈ClN₄⁺ | 207.04320 | To be filled | < 5 ppm |
| [M+2+H]⁺ | C₉H₈³⁷ClN₄⁺ | 209.04025 | To be filled | < 5 ppm |
| [M+Na]⁺ | C₉H₇ClN₄Na⁺ | 229.02514 | To be filled | < 5 ppm |
Predicted data sourced from PubChem.[4]
An observed mass within 5 ppm of the calculated mass, coupled with the correct 3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions, provides unambiguous confirmation of the compound's elemental formula.
Infrared Spectroscopy: Mapping Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for verifying the presence of key functional groups. The technique probes the vibrational modes of bonds within the molecule.
Expertise & Causality
We employ Attenuated Total Reflectance (ATR) IR because it requires minimal sample preparation and provides high-quality data for solid powders. The expected spectrum is dictated by the molecule's constituent parts: a primary amine (-NH₂), two aromatic rings (pyridine and pyrimidine), and a carbon-chlorine bond.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure firm contact with the sample. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation: A Vibrational Fingerprint
The spectrum is interpreted by assigning observed absorption bands to specific bond vibrations. The presence of all key bands validates the functional group architecture of the molecule.
Caption: Key functional groups and their expected IR absorption regions.
Table 3: Key IR Vibrational Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
|---|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine | Two distinct, medium-to-sharp bands are expected for the symmetric and asymmetric stretches of the -NH₂ group.[5] |
| 3100 - 3000 | C-H Stretch | Aromatic Rings | Weak to medium bands characteristic of sp² C-H bonds on the pyridine and pyrimidine rings. |
| 1640 - 1550 | C=N & C=C Stretch | Aromatic Rings | A series of strong, sharp bands resulting from the ring stretching vibrations of both the pyrimidine and pyridine systems.[6][7] |
| ~1450 | N-H Bend | Primary Amine | A medium intensity scissoring vibration, confirming the -NH₂ group.[5] |
| 850 - 750 | C-Cl Stretch | Aryl Halide | A medium to strong band in the fingerprint region, indicative of the C-Cl bond. |
The collective presence of these bands, particularly the distinct two-pronged N-H stretch and the complex aromatic stretching region, provides strong, self-validating evidence for the proposed molecular structure.
Nuclear Magnetic Resonance: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR are required for a complete characterization.
Expertise & Causality
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it is an excellent solvent for this type of polar, heterocyclic compound and it shifts the exchangeable amine protons downfield, allowing for their observation. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm). The expected chemical shifts and coupling patterns are a direct consequence of the electronic environment created by the nitrogen atoms (electron-withdrawing, deshielding) and the chlorine atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, 1-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) or TMS.
¹H NMR Data Interpretation
The seven non-exchangeable protons are all in the aromatic region. Their chemical shifts and splitting patterns provide a detailed map of the molecule.
Table 4: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
|---|---|---|---|---|
| H-C5' | ~8.60 | dd | J ≈ 4.8, 2.0 | Doublet of doublets. Coupled to H-C4' and H-C6'. Deshielded by adjacent ring nitrogen. |
| H-C6' | ~8.45 | dd | J ≈ 7.6, 2.0 | Doublet of doublets. Coupled to H-C4' and H-C5'. |
| H-C6 | ~8.30 | d | J ≈ 5.0 | Doublet. Coupled to H-C5. Deshielded by adjacent N1. |
| H-C4' | ~7.60 | dd | J ≈ 7.6, 4.8 | Doublet of doublets. Coupled to both H-C5' and H-C6'. |
| H-C5 | ~6.80 | d | J ≈ 5.0 | Doublet. Coupled to H-C6. Shielded relative to other aromatic protons. |
| -NH₂ | ~6.50 | br s | N/A | Broad singlet. Exchangeable protons. Integral should correspond to 2H. |
Note: These are estimated values based on analogous structures.[8][9][10] Actual values must be determined experimentally.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum should reveal all 9 unique carbon atoms. The chemical shifts are highly sensitive to the local electronic environment.
Table 5: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Assignment Rationale |
|---|---|---|
| C2, C4 | ~161-163 | Carbons in the pyrimidine ring bonded to two nitrogens or adjacent to the amine are highly deshielded. |
| C6 | ~158 | Pyrimidine carbon adjacent to one nitrogen. |
| C2', C5' | ~148-152 | Pyridine carbons adjacent to the ring nitrogen or the chlorine atom are significantly deshielded. |
| C6' | ~139 | Pyridine carbon. |
| C4' | ~125 | Pyridine carbon. |
| C1' | ~130 | Quaternary carbon of the pyridine ring attached to the pyrimidine. |
| C5 | ~110 | Pyrimidine carbon shielded by the amine group. |
Note: These are estimated values. Unambiguous assignment may require 2D NMR techniques like HSQC and HMBC.
The combination of ¹H and ¹³C NMR data, showing the correct number of signals with plausible chemical shifts and coupling patterns, provides the definitive, self-validating blueprint of the molecular structure.
Conclusion
The structural verification of this compound is not a single measurement but a cohesive, multi-technique process. By systematically applying mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a researcher can build an unassailable case for the identity and purity of the compound. The high-resolution mass spectrum confirms the elemental formula and the presence of chlorine. The IR spectrum validates the existence of the required functional groups. Finally, the NMR spectra provide the definitive atom-by-atom connectivity map. This rigorous, evidence-based approach ensures that subsequent research and development efforts are built upon a foundation of unimpeachable chemical integrity.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Jarrahpour, A. A., & Zarei, M. (2005). Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine. Molbank, 2005(4), M438. [Link]
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Estevéz, V., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242. [Link]
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ResearchGate. (PDF) Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine. [Link]amine)
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Al-Ghorbani, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17445. [Link]
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Bolte, M., & Fathi, M. (2006). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4938–o4939. [Link]
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Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity profiling and biological screening. Moroccan Journal of Chemistry. [Link]
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1H NMR and 13C NMR of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Introduction
This compound is a heterocyclic compound featuring interconnected pyridine and pyrimidine ring systems. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such novel chemical entities.[1] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights grounded in fundamental principles and data from analogous structures. The causality behind spectral features is explained to provide a deeper understanding for researchers and scientists in the field.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, a systematic numbering system for the carbon and hydrogen atoms of this compound is essential. The structure and corresponding atom labels are presented below.
Caption: Molecular structure and numbering scheme for this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum provides critical information on the electronic environment, number, and connectivity of hydrogen atoms in the molecule. The predicted spectrum is based on established substituent effects on pyridine and pyrimidine rings.[2][3][4] A deuterated solvent such as DMSO-d₆ is recommended for analysis, as the acidic amine (NH₂) protons will be observable.
Predicted Proton Assignments and Rationale
-
Pyrimidine Ring Protons (H5, H6):
-
H6: This proton is adjacent to a ring nitrogen (N1) and is part of a C=N double bond, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H5. The predicted chemical shift is approximately δ 8.40-8.50 ppm .
-
H5: This proton is coupled to H6 and is influenced by the electron-donating amino group at C2 and the electron-withdrawing pyridyl substituent at C4. This results in a chemical shift further upfield relative to H6. It is expected to appear as a doublet with a predicted chemical shift of δ 7.10-7.20 ppm .
-
-
Pyridine Ring Protons (H4', H5', H6'):
-
H6': This proton is positioned alpha to the ring nitrogen (N1'), causing it to be the most deshielded proton on the pyridine ring. It will appear as a doublet of doublets due to coupling with H5' (³J, ortho-coupling) and H4' (⁴J, meta-coupling). The predicted chemical shift is around δ 8.50-8.60 ppm .
-
H4': This proton is influenced by the electronegative chlorine at the adjacent C2' position and the ring nitrogen. It will be coupled to H5' (³J, ortho) and H6' (⁴J, meta), appearing as a doublet of doublets. Its predicted chemical shift is approximately δ 7.90-8.00 ppm .
-
H5': This proton is coupled to both H4' and H6' (both ³J, ortho-couplings), resulting in a triplet or, more likely, a doublet of doublets. It is generally the most upfield of the pyridine ring protons. The predicted chemical shift is in the range of δ 7.40-7.50 ppm .
-
-
Amine Group Protons (NH₂):
-
The two protons of the primary amine group are exchangeable and will typically appear as a broad singlet. In DMSO-d₆, their chemical shift is highly dependent on concentration and temperature but is expected in the range of δ 6.50-7.00 ppm .
-
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H6' | 8.50 - 8.60 | dd | ³J(H6',H5') ≈ 4.5-5.0; ⁴J(H6',H4') ≈ 1.5-2.0 | 1H |
| H6 | 8.40 - 8.50 | d | ³J(H6,H5) ≈ 5.0-5.5 | 1H |
| H4' | 7.90 - 8.00 | dd | ³J(H4',H5') ≈ 7.5-8.0; ⁴J(H4',H6') ≈ 1.5-2.0 | 1H |
| H5' | 7.40 - 7.50 | dd | ³J(H5',H4') ≈ 7.5-8.0; ³J(H5',H6') ≈ 4.5-5.0 | 1H |
| H5 | 7.10 - 7.20 | d | ³J(H5,H6) ≈ 5.0-5.5 | 1H |
| NH₂ | 6.50 - 7.00 | br s | N/A | 2H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state. The following predictions are based on additivity rules and known chemical shifts for substituted pyridine and pyrimidine heterocycles.[5][6][7][8] The spectrum is assumed to be proton-decoupled, resulting in singlets for each carbon signal.
Predicted Carbon Assignments and Rationale
-
Pyrimidine Ring Carbons (C2, C4, C5, C6):
-
C2, C4: These carbons are bonded to two nitrogen atoms, causing them to be highly deshielded and appear significantly downfield. C2, bonded to the amino group, is expected around δ 163-165 ppm . C4, the point of attachment for the pyridyl group, is also expected to be in a similar downfield region, likely around δ 161-163 ppm .
-
C6: This carbon is adjacent to a nitrogen atom and is expected to be more deshielded than C5, with a predicted shift of δ 158-160 ppm .
-
C5: This is the most upfield carbon in the pyrimidine ring, influenced by the adjacent C4 and C6. Its predicted chemical shift is around δ 115-117 ppm .
-
-
Pyridine Ring Carbons (C2', C3', C4', C5', C6'):
-
C2': The carbon directly attached to the highly electronegative chlorine atom (ipso-carbon) will be significantly affected. Its chemical shift is predicted to be around δ 150-152 ppm .
-
C6': This carbon, alpha to the nitrogen, is highly deshielded and is predicted to appear around δ 149-151 ppm .[9]
-
C4': The para-carbon relative to the nitrogen is also deshielded, with an expected shift of δ 138-140 ppm .
-
C3': This is a quaternary carbon, serving as the linkage point to the pyrimidine ring. Its chemical shift is influenced by the adjacent chloro-substituted C2' and is predicted around δ 130-132 ppm .
-
C5': This carbon is typically the least deshielded among the pyridine ring carbons, with a predicted chemical shift in the range of δ 123-125 ppm .
-
Summary of Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 163 - 165 | Attached to NH₂ and two N atoms |
| C4 | 161 - 163 | Attached to pyridyl group and two N atoms |
| C6 | 158 - 160 | C-H carbon adjacent to N1 |
| C2' | 150 - 152 | Attached to Cl atom |
| C6' | 149 - 151 | C-H carbon alpha to N1' |
| C4' | 138 - 140 | C-H carbon para to N1' |
| C3' | 130 - 132 | Quaternary, linkage carbon |
| C5' | 123 - 125 | C-H carbon |
| C5 | 115 - 117 | C-H carbon |
Experimental Protocol for NMR Analysis
A robust and validated protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps outline a standard procedure for the analysis of this compound.
Workflow Diagram
Caption: Experimental workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[10] Using a sufficient concentration is a critical balance between achieving good signal strength and avoiding solubility issues or line broadening.[10][11]
-
Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. This solvent is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. Crucially, it allows for the observation of exchangeable NH protons.[1]
-
Dissolution: Ensure the sample is completely dissolved to form a homogeneous solution.[11] Gentle vortexing or sonication can be used to aid dissolution.[10]
-
Filtration: To prevent poor shimming and broad spectral lines, filter the solution through a small plug of glass wool or a syringe filter packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12] This removes any particulate matter.[10]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[12]
-
-
Instrumental Setup and Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock and Shim: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds, and a 90° pulse angle).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Validation:
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Perform phase correction and baseline correction to obtain a clean spectrum.
-
Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign the peaks based on their chemical shift, multiplicity, and integration.
-
Self-Validation: To provide ultimate confidence in the assignments, 2D NMR experiments should be performed. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons (e.g., H5 and H6), confirming their connectivity. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with the carbon atom to which it is directly attached, providing an unambiguous link between the ¹H and ¹³C assignments.
-
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra is fundamental to the characterization of this compound. This guide provides a robust prediction of the key spectral features, including chemical shifts, coupling patterns, and integration, grounded in established spectroscopic principles. The outlined experimental protocol emphasizes methodological rigor and self-validation through advanced techniques, ensuring that researchers can confidently acquire and interpret high-quality data. This comprehensive approach is vital for confirming molecular structure, assessing purity, and advancing the development of new chemical entities in the pharmaceutical sciences.
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Jenisov, A.Y., Mamatyuk, V.I., & Shkurko, O.P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Journal of Organic Chemistry of the USSR, 21(10), 2053-2058. Retrieved from [Link]
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Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-731. Retrieved from [Link]
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Alderweireldt, F., et al. (1981). 13C-NMR Shift Increments for 3-Substituted Pyridines. HETEROCYCLES, 16(11), 1893. Retrieved from [Link]
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Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1135-1138. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. JOCPR, 8(8), 1-5. Retrieved from [Link]
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Navigating the Solubility Landscape of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine: A Technical Guide for Drug Development Professionals
Foreword
In the intricate world of pharmaceutical research and development, understanding the physicochemical properties of a novel chemical entity is paramount to its successful progression from a lab curiosity to a life-saving therapeutic. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility determination of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine (CAS No. 870221-49-1)[1][2] in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature[3], this guide will equip you with the foundational knowledge, experimental protocols, and analytical strategies to confidently and accurately map its solubility profile.
The Strategic Importance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of the pre-formulation stage of drug development.[4] It directly influences a multitude of downstream processes, including:
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining high-purity crystalline forms of the API.[5][6] An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature, facilitating efficient crystallization upon cooling.[5]
-
Formulation Development: The ability to dissolve the API in a suitable solvent is fundamental to creating various dosage forms, from oral solutions and suspensions to injectables.
-
Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a given solvent dictates the reaction rate and overall yield.
-
Bioavailability: For orally administered drugs, sufficient aqueous solubility is often a prerequisite for absorption in the gastrointestinal tract.[7][8]
Given that this compound is a heterocyclic compound containing both pyridine and pyrimidine moieties[1], its solubility behavior is expected to be influenced by the polar and aromatic nature of these rings.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties can aid in the rational selection of solvents for solubility screening.
| Property | Value | Source |
| Molecular Formula | C9H7ClN4 | [1][3] |
| Molecular Weight | 206.63 g/mol | [1] |
| Appearance | Likely an off-white to light yellow crystalline solid (based on similar compounds) | [9][10] |
| Predicted XlogP | 1.4 | [3] |
The predicted XlogP value of 1.4 suggests that the compound has a moderate lipophilicity, which would indicate potential solubility in a range of organic solvents.
A Practical Guide to Experimental Solubility Determination: The Isothermal Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[6][11] This technique is reliable for sparingly soluble compounds and provides a measure of the equilibrium solubility.[4][6]
Rationale for Solvent Selection
The choice of solvents for screening should be guided by the structural features of this compound. Given its heterocyclic nature with nitrogen atoms capable of hydrogen bonding, a range of solvents with varying polarities should be investigated. Common choices for pyrimidine and pyridine derivatives include:[5]
-
Protic Solvents: Methanol, Ethanol
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Ethyl acetate
-
Aprotic Nonpolar Solvents: Toluene, Dichloromethane (DCM)
-
Solvent Mixtures: Hexane/Acetone, Hexane/THF
For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, techniques like anti-solvent vapor diffusion can be employed for crystallization.[5][12]
Experimental Workflow
The following diagram outlines the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination using the Isothermal Shake-Flask Method.
Detailed Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a glass vial. The excess solid is crucial to ensure a saturated solution at equilibrium.[6]
-
Add a precise volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and filter the solution into a clean vial to remove any remaining solid particles.[7] This step is critical for accurate concentration measurement.[7]
-
-
Quantification of Solute:
-
Chromatographic Method (HPLC - Recommended): This is often the preferred method due to its specificity and ability to detect impurities or degradation products.[7]
-
Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standards into an HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Dilute the filtered sample solution to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Spectroscopic Method (UV-Vis): This method is faster but may be less specific than HPLC.[7]
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent.
-
Prepare a set of standard solutions and create a calibration curve of absorbance versus concentration.
-
Dilute the filtered sample and measure its absorbance at λmax.
-
Calculate the concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Based on the measured concentration and any dilution factors, calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
-
Data Interpretation and Application
The quantitative solubility data obtained should be tabulated for easy comparison across different solvents. This data will be invaluable for:
-
Optimizing Crystallization Conditions: Solvents that show a significant increase in solubility with temperature are good candidates for cooling crystallization.[5]
-
Selecting Solvents for Chemical Reactions: Choosing a solvent in which all reactants are sufficiently soluble can improve reaction rates and yields.
-
Guiding Formulation Strategies: The solubility data will inform the choice of excipients and the feasibility of different dosage forms.
Conclusion
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An In-depth Technical Guide to the Potential Biological Activity of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine, with its unique amalgamation of a 2-aminopyrimidine core and a 2-chloropyridine moiety, presents a compelling case for in-depth biological investigation. The 2-aminopyrimidine scaffold is a well-established pharmacophore, integral to a multitude of biologically active compounds demonstrating a wide array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Its presence in approved drugs such as the kinase inhibitor Imatinib underscores its clinical significance[3].
The pyridine ring, another fundamental heterocycle in drug discovery, further modulates the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for biological targets[4]. The chloro-substitution on the pyridine ring introduces a site for potential metabolic transformation or further synthetic modification, and its position can influence the molecule's conformational preferences and interactions with target proteins[5][6].
This technical guide provides a comprehensive framework for elucidating the potential biological activities of this compound. We will delve into hypothesized mechanisms of action, grounded in the established pharmacology of related compounds, and present detailed, field-proven experimental protocols for a systematic evaluation of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the structural alerts present in this compound, several potential biological activities can be postulated. The 2-aminopyrimidine core is a known "hinge-binding" motif for many protein kinases, suggesting a primary hypothesis of kinase inhibition [4]. Dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer[7][8]. The nitrogen atoms of the pyrimidine and pyridine rings can form crucial hydrogen bonds with the amino acid backbone in the hinge region of a kinase's ATP-binding pocket, leading to competitive inhibition[4].
Furthermore, the broader class of 2-aminopyrimidine derivatives has been reported to exhibit significant antimicrobial and anti-inflammatory activities[1][9]. The potential for this compound to modulate bacterial biofilm formation or inhibit key inflammatory mediators warrants thorough investigation[10].
Finally, considering the diverse bioactivities of pyrimidine derivatives, exploring its general cytotoxicity against various cell lines is a crucial first step to identify potential anticancer properties and to establish a therapeutic window[11].
Proposed Experimental Workflows for Biological Characterization
A phased, multi-tiered approach is recommended to systematically evaluate the biological potential of this compound.
Phase 1: Foundational In Vitro Profiling
This initial phase aims to establish a broad understanding of the compound's biological effects.
1.1. Kinase Inhibition Profiling:
-
Rationale: The 2-aminopyrimidine scaffold is a strong indicator of potential kinase inhibitory activity. A broad panel screening will identify initial kinase targets.
-
Methodology:
-
Utilize a commercial kinase panel screening service (e.g., Eurofins, Promega) to test the compound at a fixed concentration (e.g., 10 µM) against a diverse panel of human kinases.
-
The assay format is typically based on measuring the remaining ATP concentration after the kinase reaction, often using a luciferase-based system.
-
Kinases showing significant inhibition (e.g., >50% at 10 µM) will be selected for further validation.
-
1.2. Cellular Viability and Cytotoxicity Assays:
-
Rationale: To assess the compound's general effect on cell proliferation and to identify potential anticancer activity.
-
Methodology:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[8][12].
-
Seed cells in 96-well plates and treat with a serial dilution of the compound for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
1.3. Antimicrobial Susceptibility Testing:
-
Rationale: To explore the potential of the compound as an antimicrobial agent, a common activity for this class of heterocycles[1].
-
Methodology:
-
Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Test the compound against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Determine the Minimum Inhibitory Concentration (MIC) for each bacterial strain.
-
Workflow for Phase 1: Foundational In Vitro Profiling
Caption: High-level workflow for the initial in vitro screening of this compound.
Phase 2: Target Validation and Mechanistic Elucidation
Following the identification of promising activities in Phase 1, this phase focuses on validating the initial hits and understanding the underlying mechanisms of action.
2.1. Dose-Response Analysis and IC50 Determination for Kinase Hits:
-
Rationale: To quantify the potency of the compound against the identified kinase targets.
-
Methodology:
-
For the top kinase hits from the panel screen, perform dose-response assays using a suitable in vitro kinase assay platform (e.g., ADP-Glo™, LanthaScreen™).
-
Test the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Determine the IC50 value for each kinase.
-
2.2. Cellular Target Engagement Assays:
-
Rationale: To confirm that the compound interacts with the putative kinase target within a cellular context.
-
Methodology:
-
Employ a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.
-
For CETSA, treat intact cells with the compound, heat the cell lysate to different temperatures, and quantify the amount of soluble target protein by Western blotting or ELISA. A shift in the melting curve indicates target engagement.
-
For NanoBRET™, utilize a cell line expressing the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same kinase. Compound binding will displace the tracer, leading to a decrease in the BRET signal.
-
2.3. Cell Cycle and Apoptosis Analysis:
-
Rationale: If significant cytotoxicity is observed, these assays will determine the mechanism of cell death.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
For cell cycle analysis, fix the cells, stain with propidium iodide, and analyze by flow cytometry.
-
For apoptosis analysis, use an Annexin V/Propidium Iodide staining kit and analyze by flow cytometry.
-
Signaling Pathway Postulated for a Putative Kinase Inhibitor
Caption: A simplified diagram illustrating the potential mechanism of action as a kinase inhibitor.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Kinase Inhibition | CDK2/Cyclin A | IC50 | 0.5 µM |
| VEGFR2 | IC50 | 2.1 µM | |
| Cellular Viability | MCF-7 | IC50 | 1.2 µM |
| HCT116 | IC50 | 3.5 µM | |
| HEK293 | IC50 | > 50 µM | |
| Antimicrobial | S. aureus | MIC | 16 µg/mL |
| E. coli | MIC | > 64 µg/mL |
Conclusion and Future Directions
This technical guide outlines a strategic and comprehensive approach to characterizing the biological activity of this compound. The proposed workflows, from broad initial screening to detailed mechanistic studies, provide a robust framework for identifying and validating its therapeutic potential. Based on its structural features, this compound holds promise as a kinase inhibitor, with potential applications in oncology. Positive results from the proposed studies would warrant further investigation into its structure-activity relationship (SAR), optimization of its potency and selectivity, and evaluation in preclinical in vivo models of disease. The systematic application of these methodologies will provide the critical data necessary to advance this promising chemical entity through the drug discovery pipeline.
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An In-depth Technical Guide to 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine: A Core Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(2-chloropyridin-3-yl)pyrimidin-2-amine, a pivotal synthetic intermediate in the development of contemporary therapeutics. The strategic combination of a 2-aminopyrimidine scaffold, a known "hinge-binder" in kinase inhibitors, with a versatile 2-chloropyridine handle for cross-coupling reactions, makes this molecule a highly valuable building block for medicinal chemists. This document delves into the physicochemical properties, a robust and scalable synthetic route, and the nuanced reactivity of this intermediate. Particular focus is placed on field-proven protocols for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental to its utility. Furthermore, we explore its application in the synthesis of targeted therapies, with a focus on its role as a core scaffold for Polo-like kinase 4 (PLK4) and Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.
Introduction: The Strategic Value of a Privileged Scaffold
The pursuit of novel therapeutics, particularly in oncology and immunology, has led to a focus on molecularly targeted agents. Kinase inhibitors have emerged as a dominant class of such agents, and their design often relies on "privileged scaffolds"—molecular frameworks that are known to interact with the highly conserved ATP-binding site of kinases. The 2-aminopyrimidine moiety is one such scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[1][2]
The title compound, this compound, marries this privileged 2-aminopyrimidine core with a synthetically versatile 2-chloropyridine unit. The chlorine atom at the 2-position of the pyridine ring is activated towards both nucleophilic aromatic substitution and, more importantly, palladium-catalyzed cross-coupling reactions.[3][4] This dual-functionality allows for the initial construction of the core pharmacophore, followed by the systematic and modular introduction of diverse substituents to explore the chemical space around the scaffold, a cornerstone of modern lead optimization. This guide aims to provide the technical insights necessary to fully exploit the synthetic potential of this high-value intermediate.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is critical for its effective use in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 870221-49-1 | [1][5] |
| Molecular Formula | C₉H₇ClN₄ | [1][6] |
| Molecular Weight | 206.63 g/mol | [1][2] |
| Appearance | White to light grey solid | [7] |
| Monoisotopic Mass | 206.03592 Da | [6] |
| Predicted XlogP | 1.4 | [6] |
| Melting Point | Data not available in cited literature. Similar compounds, such as 3-chloropyridin-2-amine, have a melting point of 90-94 °C.[8][9] | N/A |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and THF, with limited solubility in water and nonpolar solvents. | Inferred |
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): The expected spectrum would show characteristic signals for the pyridine and pyrimidine rings. The pyridine protons would appear as three distinct multiplets or doublets of doublets in the aromatic region (approx. δ 7.0-8.6 ppm). The pyrimidine protons would appear as two doublets (approx. δ 7.0 and 8.5 ppm). The amine protons (-NH₂) would likely appear as a broad singlet (approx. δ 6.8 ppm).[10][11]
-
¹³C NMR (DMSO-d₆, 101 MHz): The spectrum would display nine distinct carbon signals. The carbons of the pyridine and pyrimidine rings would resonate in the range of δ 110-165 ppm. The carbon bearing the chlorine atom (C2 of the pyridine ring) would be expected around δ 150 ppm.[10]
-
Mass Spectrometry (ESI): The positive ion mode would show a prominent [M+H]⁺ peak at m/z 207.04, with a characteristic isotopic pattern for one chlorine atom.[6]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), and C=N and C=C stretching vibrations from the aromatic rings (around 1550-1650 cm⁻¹).[12]
Synthesis of the Core Intermediate
The most logical and widely adopted method for constructing the 4-substituted-2-aminopyrimidine core is through the condensation of a 1,3-dicarbonyl equivalent with guanidine. For the title compound, a robust two-step synthesis starting from commercially available 2-chloro-3-acetylpyridine is recommended.
Workflow for Synthesis of this compound
Caption: Proposed two-step synthesis of the title compound.
Step-by-Step Protocol: Synthesis of this compound
Part 1: Synthesis of 3-(Dimethylamino)-1-(2-chloropyridin-3-yl)prop-2-en-1-one
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-acetylpyridine (1.0 equiv).
-
Solvent and Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) and an appropriate solvent such as xylene or toluene. The use of DMF-DMA as both reagent and solvent is also reported.[13]
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture. The product often crystallizes upon cooling or can be precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the enaminone intermediate.
Part 2: Synthesis of this compound
-
Reagent Setup: In a separate flask, prepare a solution of sodium ethoxide (2.0-2.5 equiv) in ethanol or use another suitable base like sodium hydroxide in a solvent like n-butanol.[13]
-
Guanidine Addition: Add guanidine hydrochloride (1.5-2.0 equiv) to the base solution and stir for 15-30 minutes.
-
Condensation: Add the enaminone intermediate from Part 1 (1.0 equiv) to the guanidine solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC or LC-MS for the disappearance of the enaminone.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl). The solvent is typically removed under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the final product.
Reactivity and Key Transformations: The Art of Cross-Coupling
The synthetic utility of this compound is primarily derived from the reactivity of the C-Cl bond on the pyridine ring. Chloropyridines, particularly at the 2-position, are challenging substrates for cross-coupling due to the strong C-Cl bond and the potential for the pyridine nitrogen to coordinate to and deactivate the palladium catalyst.[3] However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has overcome these challenges.[14]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For an intermediate like ours, this reaction is crucial for introducing aryl or heteroaryl substituents, which can probe new binding pockets in a target protein or modulate the physicochemical properties of the molecule.
Causality in Catalyst Selection: The oxidative addition of the C-Cl bond to the Pd(0) catalyst is the rate-limiting step.[3] To facilitate this, a catalyst system that is both highly active and resistant to inhibition by the pyridine nitrogen is required.
-
Catalyst Precursor: Palladium(II) sources like Pd(OAc)₂ or pre-formed Pd(0) complexes like Pd₂(dba)₃ are commonly used.
-
Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are highly effective. These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination, while their steric bulk helps prevent the formation of inactive catalyst dimers and shields the palladium center from coordination by the substrate's pyridine nitrogen.[3][4]
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used in combination with a solvent system like dioxane/water, toluene/water, or DMF/water.[3][4]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Inert Atmosphere: Assemble an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80–110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired biaryl product.[3]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing the introduction of primary or secondary amines onto the pyridine ring.[11][14] This is particularly valuable in drug discovery for installing functionalities that can form critical hydrogen bonds, improve solubility, or modulate the basicity of the final compound.
Causality in Experimental Choices: Similar to the Suzuki coupling, the primary challenge is the inertness of the C-Cl bond.
-
Catalyst System: The catalyst systems are often similar to those used in Suzuki couplings, employing Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands like Xantphos, BINAP, or biaryl phosphines.[15][16] These ligands promote the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[17]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or more active catalyst systems.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard choices. It is crucial to use dry, degassed solvents, as water can interfere with the catalytic cycle and lead to side reactions like hydrodehalogenation.[3]
Caption: Workflow for the Buchwald-Hartwig amination reaction.
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80–110 °C until the starting material is consumed, as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl or N-alkyl product.[15][16]
Applications in Drug Discovery: Building Blocks for Kinase Inhibitors
The 4-(pyridin-3-yl)pyrimidin-2-amine scaffold is a well-established core in a multitude of kinase inhibitors. The strategic placement of nitrogen atoms allows for crucial hydrogen bonding interactions within the ATP binding site. The title compound serves as a direct precursor to these valuable scaffolds, with the 2-chloro position providing the key attachment point for further elaboration.
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication. Its overexpression is linked to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.[18][19] Several potent PLK4 inhibitors are based on a 2-aminopyrimidine core. By using this compound, medicinal chemists can perform Buchwald-Hartwig amination to install various substituted anilines at the 2-position of the pyridine ring, leading to the rapid synthesis of libraries of potent PLK4 inhibitors for structure-activity relationship (SAR) studies.[18][20]
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways that regulate immune responses and inflammation.[21] Consequently, JAK inhibitors have become important therapeutics for autoimmune diseases like rheumatoid arthritis. The 4-(substituted)pyrimidin-2-amine framework is a common feature in many reported JAK inhibitors.[22][23][24] The title intermediate can be elaborated via Suzuki-Miyaura coupling to introduce complex heterocyclic systems at the 2-position of the pyridine, a strategy employed in the design of novel JAK inhibitors.
Conclusion
This compound stands out as a meticulously designed synthetic intermediate, offering a convergence of a biologically relevant pharmacophore with a versatile chemical handle. Its synthesis is straightforward, and its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is well-understood and highly adaptable. This guide has provided the fundamental knowledge, from physicochemical properties to detailed, field-proven synthetic protocols, necessary for its effective utilization. For research teams engaged in the discovery of novel kinase inhibitors and other targeted therapies, this compound represents a powerful and efficient entry point for the construction of diverse and complex molecular architectures, ultimately accelerating the drug discovery process.
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The Unseen Scaffolding: A Technical Guide to 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine, a Linchpin in Modern Kinase Inhibitor Discovery
Abstract
This technical guide provides an in-depth exploration of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine, a heterocyclic amine that has emerged as a critical building block in the development of targeted kinase inhibitors. While not a therapeutic agent in itself, its strategic combination of a pyrimidine and a pyridine ring system provides a privileged scaffold for engaging the ATP-binding site of numerous protein kinases. This document details the compound's discovery and historical context within the broader field of kinase inhibitor research, delineates its chemical synthesis through established and optimized methodologies, and explores its significance in structure-activity relationship (SAR) studies. We will dissect the causality behind the experimental choices in its synthesis and application, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal chemical intermediate.
Introduction: The Strategic Importance of a Privileged Scaffold
The relentless pursuit of targeted therapies in oncology and immunology has placed protein kinases at the center of modern drug discovery. These enzymes, critical regulators of cellular signaling, are frequently dysregulated in disease states. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many of these successful drugs lies a carefully designed molecular scaffold. This compound (CAS Number: 870221-49-1; Molecular Formula: C₉H₇ClN₄) represents one such pivotal scaffold.
Its structure, featuring a 2-aminopyrimidine core linked to a 2-chloropyridine moiety, is ingeniously designed to interact with the highly conserved hinge region of the kinase ATP-binding pocket. The 2-aminopyrimidine portion can form crucial hydrogen bonds with the backbone of the hinge region, a common anchoring motif for many kinase inhibitors. The 2-chloropyridine ring, on the other hand, serves as a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. This guide will illuminate the journey of this compound from a synthetic curiosity to a cornerstone of contemporary medicinal chemistry.
Discovery and Historical Context: An Evolution in Kinase Inhibitor Design
The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader evolution of kinase inhibitor design, particularly those targeting cyclin-dependent kinases (CDKs) and other key oncogenic kinases. The recognition of the 2-aminopyrimidine scaffold as a potent "hinge-binding" motif spurred extensive research into its derivatization.
Early kinase inhibitors often featured more simplistic aromatic systems. However, the drive for enhanced selectivity and potency led medicinal chemists to explore more complex heterocyclic systems. The incorporation of a pyridine ring, as seen in this compound, offered several advantages:
-
Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring can influence solubility, pKa, and metabolic stability.
-
Vectorial Exploration of the Active Site: The pyridine ring provides a defined vector for substituents to probe different regions of the ATP-binding site, leading to improved selectivity.
-
Intellectual Property: Novel heterocyclic combinations offered new intellectual property space in a competitive field.
The '4-(pyridin-3-yl)pyrimidin-2-amine' scaffold, a close relative of the topic compound, was recognized as a key pharmacophore in the design of Imatinib, a landmark tyrosine kinase inhibitor.[1] This success story undoubtedly catalyzed the exploration of various positional isomers and substituted analogs, leading to the synthesis and utilization of compounds like this compound in screening libraries and lead optimization programs.[2]
Chemical Synthesis: A Convergent and Versatile Approach
The synthesis of this compound is most effectively achieved through a convergent strategy, typically employing a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation.[3][4]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals two key building blocks: a 2-aminopyrimidine core and a 2-chloropyridine fragment.
Caption: Retrosynthetic analysis of this compound.
This approach allows for the independent synthesis and modification of each fragment before their convergent coupling, providing a high degree of flexibility for generating analogs.
Key Starting Materials
-
2-Amino-4-chloropyrimidine: This commercially available starting material is a cornerstone of the synthesis. It can be prepared from isocytosine through chlorination with phosphorus oxychloride or from the reaction of 2,4-dichloropyrimidine with ammonia.[5]
-
(2-Chloropyridin-3-yl)boronic acid: This boronic acid derivative is also commercially available or can be synthesized from 2-chloro-3-bromopyridine via a lithium-halogen exchange followed by quenching with a borate ester.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloropyrimidine (1.0 eq), (2-chloropyridin-3-yl)boronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water. Add a base, typically aqueous sodium carbonate (2.0 M, 2.0 eq) or potassium carbonate.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford this compound as a solid.
Table 1: Representative Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Condition | Example | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficiently catalyzes the cross-coupling reaction.[4] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[4] |
| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction. |
Role in Drug Discovery: A Gateway to Potent Kinase Inhibitors
The true value of this compound lies in its application as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The 2-amino group and the 2-chloro position on the pyridine ring serve as key points for further chemical elaboration, enabling the construction of large and diverse compound libraries for high-throughput screening.
Mechanism of Action of Derived Kinase Inhibitors
Kinase inhibitors derived from this scaffold typically function as ATP-competitive inhibitors. The 2-aminopyrimidine core forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP.
Caption: Interaction of the scaffold with the kinase active site.
The 2-chloropyridine moiety can then be further functionalized, for example, through nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction, to introduce substituents that occupy adjacent hydrophobic pockets or extend into the solvent-exposed region. This strategy allows for the fine-tuning of the inhibitor's selectivity profile. For instance, analogs of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2).[6]
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold has yielded valuable SAR data.
-
Modification of the 2-Amino Group: Acylation or alkylation of the 2-amino group can modulate the hydrogen-bonding pattern with the hinge region and introduce interactions with other nearby residues.
-
Substitution of the 2-Chloro Group: The chlorine atom is a good leaving group for SNAr reactions, allowing for the introduction of a wide variety of amine, ether, or thioether linkages. This position is crucial for achieving selectivity among different kinases.
-
Further Modification of the Pyridine Ring: The pyridine ring itself can be further functionalized, although this is less common than modifications at the 2-position.
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational drug design and the importance of versatile chemical intermediates. While it may not be a household name in the pharmaceutical world, its contribution to the discovery and development of life-saving kinase inhibitors is undeniable. Its synthesis is robust and scalable, and its structure provides an ideal starting point for the exploration of kinase inhibitor chemical space.
As our understanding of kinase biology continues to deepen, the demand for novel and selective inhibitors will only grow. The principles embodied in the design and application of this compound—a privileged scaffold with strategic points for diversification—will undoubtedly continue to guide the development of the next generation of targeted therapies. The ongoing exploration of new coupling methodologies and the creative derivatization of this core structure will ensure its continued relevance in the ever-evolving landscape of drug discovery.
References
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link][3]
-
Al-Otaibi, M. A., El-Sayed, M. A., El-Gazzar, M. G., & El-Gamal, K. M. (2010). Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect. Bioorganic & Medicinal Chemistry, 18(11), 3985–3995. [Link][1]
-
Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link][6]
Sources
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 2. Kinase Library - Enamine [enamine.net]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Note & Protocols: Strategic Derivatization of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine for Drug Discovery
Introduction: The Strategic Value of the 4-(Pyridinyl)pyrimidin-2-amine Scaffold
The 4-(pyridin-3-yl)pyrimidin-2-amine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous clinically relevant molecules, particularly in oncology. Its structural resemblance to the purine bases allows it to function as a versatile "hinge-binding" motif, enabling potent and selective inhibition of various protein kinases.[1] Kinase dysregulation is a hallmark of many cancers, making inhibitors derived from this scaffold highly sought after. The strategic placement of a reactive chlorine atom at the 2-position of the pyridine ring in 4-(2-chloropyridin-3-yl)pyrimidin-2-amine transforms this molecule into a powerful building block for the synthesis of diverse chemical libraries. This document provides a detailed guide for researchers, outlining key synthetic strategies, step-by-step protocols, and expert insights for the derivatization of this valuable intermediate.
Core Synthetic Strategies: Accessing Chemical Diversity
The derivatization of this compound can be systematically approached through three primary avenues, each targeting a different reactive site on the molecule. The choice of strategy is dictated by the desired final structure and the functionalities to be introduced.
-
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the cornerstone for replacing the chlorine atom with a wide variety of aryl and heteroaryl groups.
-
C-N Bond Formation via Buchwald-Hartwig Amination: This method allows for the introduction of primary and secondary amines at the 2-position of the pyridine ring, creating a diverse set of amino-derivatives.
-
Functionalization of the Exocyclic Amino Group: The 2-amino group on the pyrimidine ring offers a handle for traditional amide and sulfonamide bond formation, providing an alternative vector for structural modification.
The following diagram illustrates these primary synthetic pathways emanating from the core starting material.
Caption: Key synthetic pathways for derivatizing this compound.
Experimental Protocols & Mechanistic Insights
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. Despite the presence of a free amino group, which can sometimes complicate cross-coupling reactions, studies have shown that Suzuki couplings on amino-substituted heteroaryl halides can proceed efficiently without the need for protecting groups.[2]
Expertise & Experience: The 2-chloro position on a pyridine ring is known to be less reactive in Suzuki couplings compared to its bromo or iodo counterparts due to the stronger C-Cl bond. Therefore, a highly active catalyst system is often required. The choice of a palladium(II) precatalyst like Pd(PPh₃)₂Cl₂ is common, which is reduced in situ to the active Pd(0) species. The base is crucial for activating the boronic acid to a more nucleophilic boronate species, facilitating transmetalation.[3] An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is often effective and economical.
Protocol Steps:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (e.g., in a 4:1 dioxane:water ratio). Add dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 4-(2-arylpyridin-3-yl)pyrimidin-2-amine derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[4][5] For challenging substrates like 2-chloropyridines, the choice of ligand is critical to achieve high yields and prevent side reactions such as hydrodehalogenation.[6]
Expertise & Experience: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, deprotonation of the amine, and reductive elimination. For electron-rich 2-chloropyridines, the oxidative addition step can be slow. The use of bulky, electron-rich phosphine ligands, such as Xantphos, accelerates the reductive elimination step, which is often rate-limiting, and promotes the desired C-N bond formation over competing pathways.[1][4] A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine, generating the active nucleophile.
Protocol Steps:
-
Reaction Setup: In an oven-dried vial, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and Xantphos (0.04 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Add dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 equiv.) followed by anhydrous, degassed toluene.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under the inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-substituted derivative.
Protocol 3: N-Acylation and N-Sulfonylation of the Exocyclic Amino Group
The primary amino group at the 2-position of the pyrimidine ring is a nucleophilic site that can be readily functionalized through standard acylation or sulfonylation reactions. This provides a straightforward method to introduce a different set of functional groups and explore structure-activity relationships at this vector.
Expertise & Experience: These reactions are generally robust and proceed under standard conditions. A base such as triethylamine or pyridine is required to neutralize the HCl generated during the reaction. The choice of solvent can influence the reaction rate and solubility of the starting materials and products. Dichloromethane or tetrahydrofuran are commonly used. It is important to perform these reactions under anhydrous conditions to prevent hydrolysis of the acyl or sulfonyl chloride.
Protocol Steps:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equiv.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or recrystallization to obtain the desired N-acyl or N-sulfonyl derivative.
Data Summary: Representative Derivatives
The following table summarizes representative derivatives that can be synthesized using the protocols described above. Yields are based on reported values for structurally similar compounds in the literature.[1][7]
| Entry | Derivatization Method | Reagent/Coupling Partner | Product Structure | Representative Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Phenylboronic Acid | 4-(2-Phenylpyridin-3-yl)pyrimidin-2-amine | 75-85 |
| 2 | Suzuki-Miyaura Coupling | 3-Methoxyphenylboronic Acid | 4-(2-(3-Methoxyphenyl)pyridin-3-yl)pyrimidin-2-amine | 70-80 |
| 3 | Buchwald-Hartwig Amination | Aniline | 4-(2-(Phenylamino)pyridin-3-yl)pyrimidin-2-amine | 60-75 |
| 4 | Buchwald-Hartwig Amination | Morpholine | 4-(2-Morpholinopyridin-3-yl)pyrimidin-2-amine | 65-80 |
| 5 | N-Acylation | Acetyl Chloride | N-(4-(2-Chloropyridin-3-yl)pyrimidin-2-yl)acetamide | 85-95 |
| 6 | N-Sulfonylation | Benzenesulfonyl Chloride | N-(4-(2-Chloropyridin-3-yl)pyrimidin-2-yl)benzenesulfonamide | 80-90 |
Trustworthiness: Self-Validating Systems and Troubleshooting
The protocols provided are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial. The appearance of a new, less polar spot (for cross-coupling) or a higher molecular weight peak (for all reactions) and the disappearance of the starting material signal a successful reaction.
-
Structural Confirmation: The final structures of all derivatives must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Troubleshooting:
-
Low Yield in Suzuki Coupling: If yields are low, consider a more active catalyst system (e.g., using a biarylphosphine ligand like SPhos or XPhos), a different base (e.g., Cs₂CO₃), or higher temperatures. Ensure reagents and solvents are thoroughly degassed to prevent catalyst deactivation.
-
Hydrodehalogenation in Buchwald-Hartwig: The formation of the de-chlorinated starting material is a common side reaction. This can often be suppressed by using a bulkier ligand or ensuring strictly anhydrous conditions.[6]
-
Incomplete Acylation/Sulfonylation: If the reaction stalls, add an additional portion of the acyl/sulfonyl chloride and base. Ensure the starting amine is fully dissolved before adding the electrophile.
-
By adhering to these robust protocols and analytical validation steps, researchers can confidently synthesize and characterize a wide array of novel derivatives from this compound for downstream applications in drug discovery and development.
References
-
Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available at: [Link]
-
Brydson, T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Kisliuk, R. L., et al. (1979). Synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine. Journal of Medicinal Chemistry.
-
Kaspersen, S. J., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available at: [Link]
- Stanetty, P., & Schnürch, M. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry.
-
Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry.
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- BenchChem. (2025).
-
Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Available at: [Link]
- Rao, P. N. P., & Knaus, E. E. (2009). Design, synthesis, and evaluation of the kinase inhibition potential of pyridylpyrimidinylaminophenyl derivatives: Pyridylpyrimidinylaminophenyl amides as kinase inhibitors. Bioorganic & Medicinal Chemistry.
-
Shehab, W. S., et al. (2018). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine in Biaryl Synthesis
The synthesis of complex biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry and materials science. The title compound, this compound, represents a highly valuable and versatile building block in this endeavor. Its unique molecular architecture, featuring both a reactive 2-chloropyridine moiety and a 2-aminopyrimidine core, offers a strategic entry point for the construction of diverse molecular scaffolds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The pyridine and pyrimidine heterocycles are privileged structures in countless biologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to selectively form a carbon-carbon bond at the 2-position of the pyridine ring, while retaining the aminopyrimidine for potential further functionalization or as a key pharmacophoric element, makes this substrate particularly attractive for drug discovery programs.
However, the successful implementation of Suzuki coupling with this substrate is not without its challenges. The inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, coupled with the potential for the nitrogen atoms in the heterocyclic rings to coordinate with and inhibit the palladium catalyst, necessitates a carefully optimized and robust protocol. This document provides a comprehensive guide to understanding and executing Suzuki coupling reactions with this compound, grounded in established mechanistic principles and supported by field-proven experimental insights.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for chloro-aromatics and requires a sufficiently electron-rich and sterically accessible palladium center.[1]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
The presence of the aminopyrimidine and pyridine nitrogen atoms can complicate this cycle by competing for coordination to the palladium catalyst. This potential for catalyst inhibition underscores the importance of ligand selection. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are highly effective in promoting the coupling of challenging substrates like chloropyridines.[2] These ligands stabilize the palladium center, promote the crucial oxidative addition step, and facilitate reductive elimination.[2]
Experimental Protocols
Protocol 1: Conventional Thermal Suzuki Coupling
This protocol outlines a standard set of conditions for the Suzuki coupling of this compound with an arylboronic acid.
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
To a Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and the ligand in a small amount of the reaction solvent.
-
Add the solvent to the Schlenk tube containing the reactants.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, which is particularly beneficial for less reactive chloro-substrates.
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v or DMF)
-
Microwave vial with a stir bar
-
In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-45 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional protocol.
Data Presentation: Key Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes common starting points for optimization:
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources when used with phosphine ligands. Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphines are essential for activating the C-Cl bond and preventing catalyst inhibition by the heterocyclic nitrogens.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | A strong base is often required to facilitate the transmetalation step. K₃PO₄ and Cs₂CO₃ are generally very effective for heteroaryl chlorides.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is often optimal to dissolve both the organic reactants and the inorganic base.[1] |
| Temperature | 80 - 150 °C | Higher temperatures are typically required to overcome the activation energy for the oxidative addition of the C-Cl bond. Microwave heating can be particularly effective. |
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: A generalized schematic of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system.2. Insufficiently strong base.3. Low reaction temperature. | 1. Switch to a more active ligand (e.g., SPhos, XPhos). Ensure the palladium precatalyst is of good quality.2. Screen stronger bases like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature or switch to microwave heating. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen.2. Slow cross-coupling rate. | 1. Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.2. Optimize conditions (catalyst, base, temperature) to accelerate the desired cross-coupling reaction. |
| Dehalogenation of Starting Material | 1. Presence of protic impurities.2. Side reaction promoted by certain catalyst/base combinations. | 1. Use anhydrous solvents and ensure all reagents are dry.2. Screen different bases or catalyst systems. |
| Difficulty in Product Purification | 1. Complex reaction mixture with multiple byproducts.2. Similar polarity of product and starting materials. | 1. Re-optimize reaction conditions to improve selectivity.2. Employ alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex hetero-biaryl compounds. While the use of a chloro-substituted, nitrogen-rich heterocyclic substrate presents challenges, these can be effectively overcome through the rational selection of a highly active palladium catalyst system, an appropriate base, and optimized reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
- Handy, S. T., & Zhang, Y. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Caron, S., Massett, S. S., Bogle, D. E., Castaldi, M. J., & Braish, T. F. (2001). The Suzuki Coupling of 2-Chloro-3-aminopyridine with Phenylboronic Acid. Organic Process Research & Development, 5(3), 254–257.
- Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(31), 5275-5277.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Gribble, G. W. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 65(10), 3055–3062.
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Sherry, B. D., & Fürstner, A. (2008). The Promise and Challenge of Iron-Catalyzed Cross Coupling. Accounts of Chemical Research, 41(11), 1500–1511.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). A General and Efficient Method for the Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550–9561.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
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Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Abstract
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense value in medicinal chemistry and materials science.[1] This guide provides a comprehensive technical overview and a detailed experimental protocol for the N-arylation of 4-(2-chloropyridin-3-yl)pyrimidin-2-amine. This substrate presents unique challenges, including the lower reactivity of an aryl chloride and the presence of multiple nitrogen-containing heterocycles that can interact with the catalyst.[2] We will dissect the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a robust starting point for researchers. The protocol is designed to be self-validating, and a troubleshooting guide is included to address common experimental hurdles such as low conversion and hydrodehalogenation.[2][3]
Scientific Rationale and Mechanistic Overview
The Buchwald-Hartwig amination enables the coupling of an amine with an aryl halide. The reaction's success with challenging substrates like heteroaryl chlorides hinges on a carefully orchestrated catalytic cycle, which is initiated by the formation of a catalytically active Pd(0) species from a palladium precatalyst.[3][4]
The generally accepted mechanism proceeds through three primary stages:
-
Oxidative Addition: The rate-limiting step for aryl chlorides involves the insertion of the electron-rich Pd(0) catalyst into the carbon-chlorine (C-Cl) bond of the pyridine ring.[2] This step is challenging due to the high bond strength of C-Cl compared to C-Br or C-I.[5] The use of bulky, electron-rich biarylphosphine ligands is critical to facilitate this step by stabilizing the low-coordinate Pd(0) species and promoting the oxidative addition process.[2][6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[7]
-
Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Causality Behind Component Selection for this compound:
-
Substrate: The target molecule contains a 2-chloropyridine moiety, which is an electron-deficient ring system. The nitrogen atom in the pyridine ring makes the C2 position more susceptible to oxidative addition.[2] However, the substrate also possesses a free amino group on the pyrimidine ring and multiple nitrogen atoms that can act as coordinating ligands, potentially sequestering and deactivating the palladium catalyst.
-
Catalyst System: A palladium precatalyst is highly recommended over sources like Pd(OAc)₂ because it forms the active Pd(0) species more cleanly and efficiently.[3] For activating a C-Cl bond on a heteroaromatic ring, a highly active system is required. A G3 or G4 Buchwald precatalyst paired with a sterically hindered biarylphosphine ligand like RuPhos or BrettPhos is an excellent choice.[2]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is highly effective and commonly used.[2] Its purity is critical, as trace moisture can promote hydrodehalogenation.[2] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ could be screened, but this would likely require higher temperatures or a more active catalyst system.[3]
-
Solvent: The solvent must effectively dissolve the reactants and maintain a high enough boiling point for the reaction, which often requires elevated temperatures (80-110 °C) to drive the oxidative addition of the chloride.[2] Anhydrous, degassed toluene or 1,4-dioxane are standard choices.[3][8] Solvents like acetonitrile or pyridine should be avoided as they can inhibit the catalyst.[3][8]
Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents
| Reagent/Material | Suggested Grade/Purity | Notes |
| This compound | >97% | Starting aryl chloride. |
| Amine Coupling Partner | >98% | Primary or secondary amine. |
| RuPhos Pd G3 Precatalyst | >98% | A highly active catalyst system suitable for C-Cl bond activation.[2] |
| RuPhos | >98% | Additional ligand. |
| Sodium tert-butoxide (NaOtBu) | >98%, anhydrous | Base. Must be handled in an inert atmosphere. Ensure it is a free-flowing powder.[2] |
| Toluene | Anhydrous, <50 ppm H₂O | Reaction solvent. Should be degassed prior to use.[8] |
| Standard Glassware | --- | Schlenk tube or microwave vial, magnetic stir bars. |
| Inert Gas | Argon or Nitrogen | For maintaining an oxygen-free atmosphere.[2] |
Experimental Workflow Diagram
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[2]
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and additional RuPhos ligand (0.02 equiv, 2 mol%).
-
Addition of Base: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (1.4 equiv).
-
Seal and Purge: Seal the Schlenk tube with a septum. If not in a glovebox, evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Add the amine coupling partner (1.2 equiv). Using a syringe, add anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the desired N-arylated product.
Troubleshooting and Optimization
| Problem Observed | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[2]2. Insufficient temperature for C-Cl oxidative addition.[2]3. Poor solubility of reactants or base.[8]4. Catalyst inhibition by substrate nitrogens. | 1. Ensure strictly anhydrous and anaerobic conditions. Use a fresh bottle of precatalyst.[2]2. Increase temperature in 10 °C increments (up to 120 °C).3. Try a different solvent like 1,4-dioxane or a toluene/THF mixture.[8]4. Increase catalyst and ligand loading to 3-5 mol%.[2] Screen other bulky ligands (e.g., BrettPhos, XPhos).[6] |
| Hydrodehalogenation (-Cl to -H) | 1. Presence of trace water.[2]2. Reductive elimination is slow compared to competing decomposition pathways.3. Base impurity (e.g., NaOH in NaOtBu).[2] | 1. Use scrupulously dried reagents and solvent.[2]2. Use a more electron-rich, bulky ligand that accelerates reductive elimination (e.g., RuPhos is a good choice).[2]3. Use a fresh, high-purity bottle of NaOtBu. |
| Multiple Unidentified Byproducts | 1. Dimerization via self-coupling of the starting material's amino group.2. Decomposition of starting material or product at high temperature.3. Reaction with the solvent. | 1. Use a larger excess of the desired amine coupling partner (e.g., 1.5-2.0 equiv).2. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.3. Confirm solvent is not reactive (e.g., avoid THF with very strong bases over long periods). |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation for accessing complex nitrogen-containing scaffolds relevant to pharmaceutical development.[9] Success relies on the rational selection of a highly active catalyst system, typically involving a palladium precatalyst and a bulky biarylphosphine ligand, to overcome the high activation barrier of C-Cl bond cleavage.[2] Strict adherence to anhydrous and anaerobic conditions is paramount to prevent catalyst deactivation and minimize side reactions like hydrodehalogenation. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement and optimize this powerful C-N bond-forming reaction.
References
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Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link].
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Deng, W., et al. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Online] Available at: [Link].
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Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Online] Available at: [Link].
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Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Center for Biotechnology Information. [Online] Available at: [Link].
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Online] Available at: [Link].
-
ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Online] Available at: [Link].
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Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Online] Available at: [Link].
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Al-Hiari, Y. M., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. [Online] Available at: [Link].
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Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Online] Available at: [Link].
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Karimi, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Online] Available at: [Link].
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Online] Available at: [Link].
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Introduction: The Strategic Importance of the 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine Scaffold in Kinase Inhibitor Discovery
The 2-aminopyrimidine moiety is a cornerstone in the design of contemporary kinase inhibitors, serving as a privileged scaffold due to its bioisosteric relationship with the adenine core of ATP.[1] This structural mimicry allows it to form critical hydrogen bond interactions with the hinge region of the kinase active site, a foundational principle in the development of ATP-competitive inhibitors.[2] The specific compound, This compound , represents a highly versatile starting material for the synthesis of a diverse array of potent and selective kinase inhibitors. Its strategic design incorporates several key features:
-
The 2-Aminopyrimidine Core: This essential pharmacophore anchors the inhibitor within the ATP-binding pocket of the target kinase.
-
The 2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is a reactive handle, susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents to explore the solvent-exposed region of the kinase active site, thereby tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.
-
The Pyridyl-Pyrimidine Linkage: The spatial arrangement of the pyridine and pyrimidine rings provides a rigid scaffold that can be further functionalized to interact with specific amino acid residues within the kinase domain, contributing to inhibitor selectivity.
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the targeting of key signaling pathways implicated in oncology and inflammatory diseases.
Target Kinase Families and Signaling Pathways
Derivatives of the this compound scaffold have the potential to target a range of kinases critical in cellular signaling. The strategic diversification of this core structure allows for the development of inhibitors against families such as:
-
Phosphoinositide 3-kinases (PI3Ks): Central regulators of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[3][4]
-
Janus Kinases (JAKs): Key mediators of cytokine signaling through the JAK/STAT pathway, making them attractive targets for autoimmune and inflammatory disorders.[5][6]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[2][7][8]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[9]
The ability to target these diverse pathways underscores the value of the this compound scaffold in building a versatile kinase inhibitor library.
Diagram of a Generalized Kinase Signaling Pathway Targeted by Aminopyrimidine Inhibitors
Caption: Simplified signaling pathways (e.g., PI3K/Akt/mTOR and JAK/STAT) that can be targeted by inhibitors derived from the this compound scaffold.
Synthetic Strategies and Protocols
The primary routes for derivatizing this compound involve leveraging the reactivity of the 2-chloro substituent on the pyridine ring. The two most effective and widely applicable methods are the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of kinase inhibitor libraries from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(2-Aryl-pyridin-3-yl)pyrimidin-2-amines
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, in this case, to introduce aryl or heteroaryl moieties at the 2-position of the pyridine ring.[10][11]
Rationale for Experimental Choices:
-
Catalyst: Palladium catalysts are essential for the catalytic cycle. Pd(PPh₃)₄ is a common and effective choice, particularly for microwave-assisted reactions, due to its thermal stability and ability to readily generate the active Pd(0) species.[11] For more challenging couplings, catalysts with bulky electron-rich phosphine ligands like P(t-Bu)₃ in combination with a palladium source like Pd₂(dba)₃ can be more effective.[3]
-
Base: An aqueous base such as K₂CO₃ or Cs₂CO₃ is required for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or THF with water is typically used to dissolve both the organic and inorganic reagents.[11]
-
Reaction Conditions: Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.[11]
Detailed Protocol (Microwave-Assisted):
-
Reagent Preparation: To a 10 mL microwave vial, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq.), and K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water (volume appropriate for the scale of the reaction, e.g., 3 mL for a 0.5 mmol scale).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 100-120 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 4-(2-aryl-pyridin-3-yl)pyrimidin-2-amine.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. & Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100°C, 15 min (MW) | 81 | [11] |
| Solid-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50°C, overnight | Moderate | [3] |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-(2-(Arylamino)-pyridin-3-yl)pyrimidin-2-amines
The SNAr reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various anilines and other amines at the 2-position of the pyridine ring.[12][13]
Rationale for Experimental Choices:
-
Nucleophile: A wide range of anilines can be used as nucleophiles. The electronic properties of the aniline (electron-donating or -withdrawing groups) can affect the reaction rate.
-
Acid Catalysis: The reaction is often catalyzed by a strong acid, such as HCl or p-toluenesulfonic acid. The acid protonates the pyridine nitrogen, making the ring more electron-deficient and thus more susceptible to nucleophilic attack. However, an excess of acid can protonate the aniline nucleophile, rendering it unreactive. Therefore, a catalytic amount of acid is typically optimal.[14]
-
Solvent: Polar protic solvents like 2-propanol or water are often effective for this reaction.[14] Water can be a particularly efficient and environmentally friendly solvent for these transformations.[14]
-
Temperature: Heating is generally required to drive the reaction to completion.
Detailed Protocol (Acid-Catalyzed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and the desired aniline (1.1-1.5 eq.) in a suitable solvent such as 2-propanol or water.
-
Acid Addition: Add a catalytic amount of a strong acid, for example, concentrated HCl (0.1 eq.).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-(arylamino)-pyridin-3-yl)pyrimidin-2-amine.
Table 2: Representative SNAr Conditions
| Substrate | Nucleophile | Catalyst | Solvent | Temp. & Time | Yield (%) | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (0.1 eq.) | Water | 80°C, 6h | High | [14] |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | None | Ethanol | 160°C, 10 min (MW) | Variable | [15] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Fluoroaniline | HCl (0.1 eq.) | Water | 80°C, 22h | 88 | [13] |
Characterization and Data Interpretation
The synthesized kinase inhibitors should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the final compounds. For example, in the ¹H NMR of a Suzuki coupling product, one would expect to see new signals corresponding to the protons of the newly introduced aryl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final products. A purity of >95% is generally required for biological testing.
Table 3: Representative Characterization Data for a Hypothetical Product
| Compound | Structure | ¹H NMR (DMSO-d₆, δ ppm) | MS (ESI) m/z |
| 4-(2-(4-methoxyphenyl)pyridin-3-yl)pyrimidin-2-amine | 8.7-7.0 (m, aromatic H), 6.8 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃) | [M+H]⁺ calculated for C₁₆H₁₅N₅O: 294.13, found: 294.1 | |
| 4-(2-(4-fluoroanilino)pyridin-3-yl)pyrimidin-2-amine | 9.5 (s, 1H, NH), 8.5-7.1 (m, aromatic H), 6.9 (s, 2H, NH₂) | [M+H]⁺ calculated for C₁₅H₁₃FN₆: 297.12, found: 297.1 |
Conclusion and Future Directions
The this compound scaffold is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The straightforward and robust synthetic methodologies of Suzuki-Miyaura coupling and nucleophilic aromatic substitution allow for the rapid generation of diverse chemical libraries. By strategically introducing various substituents, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors to target specific kinases implicated in diseases such as cancer and autoimmune disorders. The protocols and insights provided in this guide offer a solid foundation for the rational design and synthesis of novel and effective kinase inhibitors based on this privileged scaffold. Future work in this area will likely focus on exploring novel coupling partners, developing more selective inhibitors, and elucidating the structure-activity relationships of these compounds against a broader panel of kinases.
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 2012 . [Link]
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 2016 . [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 2021 . [Link]
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Design and Synthesis of Novel Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Medicinal Chemistry, 2022 . [Link]
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Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 2024 . [Link]
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4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. Current Medicinal Chemistry, 2004 . [Link]
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Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. European Journal of Medicinal Chemistry, 2019 . [Link]
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Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 2015 . [Link]
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Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 2024 . [Link]
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Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 2019 . [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 2013 . [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 2021 . [Link]
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Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry, 2025 . [Link]
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Amination of 2-halopyridines. ResearchGate, 2014 . [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 2022 . [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 2010 . [Link]
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Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 2007 . [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 2017 . [Link]
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- 14. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine in the Synthesis of Potent CDK2 Inhibitors
Abstract
This technical guide provides an in-depth exploration of the synthesis and application of Cyclin-Dependent Kinase 2 (CDK2) inhibitors derived from the pivotal intermediate, 4-(2-chloropyridin-3-yl)pyrimidin-2-amine . The dysregulation of CDK2 is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif that effectively mimics the adenine region of ATP, while the substituted pyridine moiety allows for fine-tuning of potency and selectivity. This document offers detailed protocols, explains the causal logic behind experimental choices, and presents a framework for developing novel CDK2 inhibitors based on this versatile chemical scaffold.
Introduction: The Rationale for Targeting CDK2 with Pyrimidine Scaffolds
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S and S phase transitions of the cell cycle.[1] In many human cancers, aberrant CDK2 activity, often due to the overexpression of cyclins or the loss of endogenous inhibitors, drives uncontrolled cell proliferation.[2] Consequently, the development of specific and potent CDK2 inhibitors is a validated and highly pursued strategy in oncology drug discovery.[2]
The 4-(pyridin-3-yl)pyrimidin-2-amine core has emerged as a highly promising scaffold for CDK2 inhibition.[2][3] The nitrogen atoms of the pyrimidine ring are critical for forming hydrogen bonds with the amino acid backbone in the hinge region of the kinase's ATP-binding pocket, a fundamental interaction for potent inhibition.[3] The strategic placement of a chloro-substituent on the pyridine ring, as in This compound , provides a versatile chemical handle. This chloro group is not merely a placeholder; it is an activatable site for late-stage diversification through robust cross-coupling methodologies, allowing for the systematic exploration of the solvent-exposed region of the kinase active site to enhance potency and tailor pharmacokinetic properties.
This guide will detail the synthetic pathway to this key intermediate and its subsequent elaboration into a library of potential CDK2 inhibitors.
Foundational Synthesis: Accessing the Core Scaffold
The synthesis of the core intermediate, this compound, is efficiently achieved through a well-established cyclocondensation reaction. The process begins with the formation of an α,β-unsaturated ketone (a chalcone-like intermediate), which then undergoes cyclization with guanidine.
Workflow for Core Scaffold Synthesis
Caption: Synthesis of the target intermediate.
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(2-chloropyridin-3-yl)prop-2-en-1-one
This step creates the reactive enaminone precursor necessary for pyrimidine ring formation.
-
Materials:
-
2-Chloro-3-acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene (optional, as solvent)
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-3-acetylpyridine (1.0 eq).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq). The reaction can often be run neat, but anhydrous toluene can be used as a solvent if necessary.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. The product often crystallizes upon cooling.
-
The crude product can be collected by filtration and washed with a cold non-polar solvent (e.g., hexane or diethyl ether) to afford the enaminone as a solid, which is often used in the next step without further purification.
-
-
Causality and Trustworthiness: The use of excess DMF-DMA drives the condensation reaction to completion. DMF-DMA serves as both a reactant (providing the dimethylaminomethylene group) and a dehydrating agent, removing the water formed during the reaction. The resulting enaminone is highly polarized, making the β-carbon electrophilic and primed for nucleophilic attack by guanidine in the subsequent step.
Protocol 2: Synthesis of this compound
This is the key cyclization step that forms the desired 2-aminopyrimidine core.[4]
-
Materials:
-
3-(Dimethylamino)-1-(2-chloropyridin-3-yl)prop-2-en-1-one (from Protocol 1)
-
Guanidine nitrate or Guanidine hydrochloride (1.2 - 1.5 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0 - 2.5 eq)
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the guanidine salt in the chosen solvent (e.g., DMSO).
-
Add the base (e.g., KOH) and stir for 15-20 minutes to generate free guanidine in situ.
-
Add the enaminone from Protocol 1 (1.0 eq) to the reaction mixture.
-
Heat the mixture to 110-120 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
The resulting precipitate is the crude product. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
-
Causality and Trustworthiness: The reaction proceeds via a Michael addition of the nucleophilic guanidine to the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the stable aromatic pyrimidine ring.[4][5] Using a strong base like KOH is essential to neutralize the guanidine salt and deprotonate it to its active nucleophilic form. DMSO is an excellent solvent for this transformation due to its high boiling point and its ability to dissolve all reactants.
Diversification of the Core: Synthesizing CDK2 Inhibitor Analogues
The strategic value of this compound lies in the reactivity of its 2-chloropyridyl moiety. This site is readily functionalized using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to install a wide variety of substituents. These reactions allow for the exploration of chemical space in a region of the CDK2 active site that can significantly impact inhibitor potency and selectivity.
CDK2 Signaling and Inhibition Pathway
Caption: Simplified CDK2 activation pathway and point of inhibition.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol is ideal for introducing aryl or heteroaryl groups at the 2-position of the pyridine ring.
-
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroaryl-boronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, DMF)
-
-
Procedure:
-
To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture. For conventional heating, 80-120 °C for 8-16 hours is typical. For microwave-assisted synthesis, 120-150 °C for 15-30 minutes can be effective.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality and Trustworthiness: The choice of catalyst and base is crucial for efficiently coupling the relatively unreactive chloropyridine. Catalysts with bulky, electron-rich phosphine ligands (like those in PdCl₂(dppf)) are often required to facilitate the oxidative addition step, which is typically rate-limiting for aryl chlorides. The aqueous base is essential for the transmetalation step of the catalytic cycle.
Biological Evaluation and Data
The synthesized analogues can be evaluated for their biological activity through a series of in vitro assays. The primary assay measures the direct inhibition of CDK2/Cyclin E or CDK2/Cyclin A kinase activity. Subsequent assays can determine the anti-proliferative effects on cancer cell lines known to be dependent on CDK2.
Table 1: Representative Biological Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogues
The following data, adapted from studies on closely related scaffolds, illustrates the potential potency of inhibitors derived from this synthetic platform.[2]
| Compound ID | R-Group (at Pyridine 2-position) | CDK2/Cyclin A2 IC₅₀ (nM) | Anti-proliferative IC₅₀ (μM) on HeLa Cells |
| AZD5438 | (Reference Compound) | ~60 | ~8.5 |
| Analogue 7l [2] | Substituted Aniline | 64.42 | 8.61 |
| Analogue 15 [6] | Substituted Pyrazole | 5 (Kᵢ) | 0.127 - 0.560 (on various cell lines) |
Note: Data is for illustrative purposes based on structurally similar compounds. IC₅₀/Kᵢ values for novel compounds must be determined experimentally.
Conclusion
The intermediate This compound represents a strategically vital building block for the discovery of next-generation CDK2 inhibitors. Its synthesis is robust and scalable, and the reactive chloro-handle allows for extensive structure-activity relationship (SAR) studies through proven cross-coupling chemistries. The protocols and rationale outlined in this guide provide researchers with a comprehensive framework to design, synthesize, and evaluate novel compounds targeting the CDK2 pathway, with the ultimate goal of developing more effective cancer therapeutics.
References
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Shafiq, M., Nasim, M., Nerukh, D., Al-Alam, M. N., & Zaheer-ul-Haq, Q. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 27(36), 19418-19434. [Link]
-
Liu, G., Huang, K., Liu, S., Sheng, Z., Zhang, P., & Zhao, P. L. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]
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ResearchGate. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]
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Aston University. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Aston Research Explorer. [Link]
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Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]
-
Al-Blewi, F. F., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]
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Al-Blewi, F. F., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]
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El-Sayed, N. A. E., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11689. [Link]
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Nasser, S. A. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 493-505. [Link]
-
Liu, G., et al. (2018). Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 26(12), 3491-3501. [Link]
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
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Štefane, B., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8933. [Link]
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Zhang, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(21), 7247. [Link]
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Hu, D., et al. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1138. [Link]
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Kiseleva, A. S., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1686. [Link]
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Zheng, Y., et al. (2023). Asymmetric [3 + 2] Cycloaddition to Access 3‐Pyrrolines and Their Switchable Transformations to Nine‐Membered Cyclic Sulfamidates and 2H‐Pyrroles. Angewandte Chemie International Edition, 62(19), e202217688. [Link]
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Tiekink, E. R., & Aznan Akhmad, M. I. (2010). N-(4-Chlorophenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2815. [Link]
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ResearchGate. (n.d.). Reaction of polyfluorinated chalcones with guanidine. Retrieved from [Link]
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Kwon, K. H., et al. (2014). Synthesis of bicyclic guanidines via cascade hydroamination/Michael additions of mono-N-acryloylpropargylguanidines. Organic Letters, 16(23), 6048–6051. [Link]
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Application Notes and Protocols: Biological Screening of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine Derivatives
Authored by: A Senior Application Scientist
Abstract
The 4-(2-chloropyridin-3-yl)pyrimidin-2-amine scaffold represents a privileged structure in medicinal chemistry, particularly in the discovery of kinase inhibitors. Its structural motifs are frequently observed in potent and selective modulators of key signaling pathways implicated in oncology and immunology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust biological screening cascade to identify and characterize novel drug candidates based on this chemical series. We will move beyond a simple listing of steps to explain the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
Introduction: The Rationale for a Kinase-Focused Screening Strategy
The pyrimidine core is a cornerstone of kinase inhibitor design, found in numerous FDA-approved drugs. Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket makes it an ideal starting point for inhibitor development. The specific scaffold, this compound, combines this established kinase-binding element with a substituted pyridine ring, offering a vector for synthetic modification to achieve potency and selectivity.
Given this structural heritage, a logical and resource-efficient screening strategy is to initially focus on a panel of therapeutically relevant protein kinases. A well-designed screening cascade is essential to triage initial hits, confirm their mechanism of action, and guide the structure-activity relationship (SAR) studies necessary for lead optimization.
Our proposed cascade is built on a tiered approach:
-
Primary Screening: High-throughput biochemical assays to identify initial hits with direct inhibitory activity against the target enzyme.
-
Secondary & Orthogonal Assays: In-depth biochemical and cell-based assays to confirm on-target activity, determine potency (IC50), and rule out artifacts.
-
Selectivity Profiling: Broad screening against a panel of kinases to establish the selectivity profile of lead compounds.
-
Cellular Mechanism of Action: Assays to confirm that the compound engages the target in a cellular context and modulates the intended signaling pathway.
The Screening Cascade: From Primary Hit to Cellular Proof-of-Concept
A successful screening campaign funnels a large number of compounds through progressively more complex and physiologically relevant assays. This ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for kinase inhibitor screening.
Protocol: Primary Biochemical Screening (ADP-Glo™ Kinase Assay)
Principle and Rationale
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[1] It quantifies the amount of ADP produced during a kinase reaction.[1][2][3] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted.[1][2] Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.[2][4] This format is highly sensitive, robust, and less prone to compound interference compared to fluorescence-based methods, making it ideal for high-throughput screening (HTS).[4][5]
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| ADP-Glo™ Kinase Assay Kit | Promega | Core assay reagents |
| Recombinant Kinase (e.g., ABL1, EGFR) | Carna Biosciences, SignalChem | Enzyme source |
| Kinase Substrate (e.g., Poly-GT) | Sigma-Aldrich | Phosphorylation target |
| ATP, 10mM Solution | Sigma-Aldrich | Phosphate donor |
| Staurosporine, 1mM in DMSO | Selleck Chemicals | Positive control inhibitor |
| Assay Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1 mg/ml BSA, pH 7.5) | In-house preparation | Reaction buffer |
| White, Opaque 384-well Plates | Corning, Greiner | Low-volume, low-crosstalk assay plates |
| Multichannel Pipettes / Automated Liquid Handler | --- | Reagent addition |
| Plate Luminometer | BMG LABTECH, PerkinElmer | Signal detection |
Step-by-Step Protocol
Causality Note: All steps should be performed at room temperature unless specified. Reagent concentrations listed are examples and must be optimized for each specific kinase-substrate pair. Optimization involves determining the optimal enzyme and substrate concentrations to ensure the reaction is in the linear range.[6]
-
Compound Plating:
-
Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.
-
Using an acoustic dispenser or manual pipetting, add 50 nL of compound solution to the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
For control wells, add 50 nL of DMSO (0% inhibition, high signal) or 50 nL of 1 mM Staurosporine (100% inhibition, low signal).
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate Master Mix in assay buffer. The final concentration should be determined during assay development (e.g., 2-5 ng/µL kinase, 0.2 mg/mL substrate).
-
Add 2.5 µL of the 2X Kinase/Substrate Master Mix to each well.
-
Prepare a 2X ATP Master Mix in assay buffer. The final concentration should be near the Km value for the specific kinase (e.g., 10 µM).
-
Add 2.5 µL of the 2X ATP Master Mix to each well to start the reaction. The total volume is now 5 µL.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and ATP Depletion:
-
ADP Detection and Signal Generation:
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis
The activity of each compound is calculated as percent inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_max_inhibition) / (RLU_min_inhibition - RLU_max_inhibition))
Where:
-
RLU_compound is the relative light units from a well with a test compound.
-
RLU_max_inhibition is the average RLU from the Staurosporine control wells.
-
RLU_min_inhibition is the average RLU from the DMSO control wells.
Compounds showing >50% inhibition are considered "hits" and are selected for IC50 determination.
Protocol: Secondary Cellular Assay (Western Blot for Substrate Phosphorylation)
Principle and Rationale
After identifying biochemically active compounds, it is crucial to confirm their activity in a cellular environment. A Western blot assay can directly measure the ability of a compound to inhibit the phosphorylation of a kinase's known downstream substrate.[7] This confirms cell permeability and on-target engagement in a physiological context. For example, if screening against Epidermal Growth Factor Receptor (EGFR), one would measure the phosphorylation of EGFR itself (auto-phosphorylation) or a direct substrate like STAT3.
Caption: Inhibition of a kinase signaling pathway.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Relevant Cell Line (e.g., A431 for EGFR) | ATCC | Biological system |
| Cell Culture Medium (e.g., DMEM + 10% FBS) | Gibco | Cell growth |
| Phosphatase Inhibitor Cocktail | Roche, Sigma-Aldrich | Preserve phosphorylation state |
| Protease Inhibitor Cocktail | Roche, Sigma-Aldrich | Prevent protein degradation |
| RIPA Lysis Buffer | Cell Signaling Technology | Cell lysis and protein extraction |
| Primary Antibody (Phospho-specific, e.g., anti-pEGFR) | Cell Signaling Technology | Detects phosphorylated target |
| Primary Antibody (Total protein, e.g., anti-EGFR) | Cell Signaling Technology | Loading control |
| HRP-conjugated Secondary Antibody | Jackson ImmunoResearch | Binds primary antibody for detection |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | Chemiluminescent detection reagent |
| PVDF Membrane | Millipore | Protein transfer |
Step-by-Step Protocol
Trustworthiness Note: The key to a successful phospho-Western blot is to prevent dephosphorylation after cell lysis.[8] Lysis buffers must be supplemented with phosphatase and protease inhibitors immediately before use, and samples should be kept on ice at all times.[9]
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431) in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the hit compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to induce phosphorylation of the target pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer (supplemented with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4X Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.[10]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[10]
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.[8]
-
Incubate the membrane overnight at 4°C with the primary phospho-specific antibody diluted in 5% BSA/TBST.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Apply ECL substrate and visualize the chemiluminescent signal using a digital imager.
-
-
Stripping and Re-probing (Normalization):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total (pan) protein.
-
Incubate the membrane in a mild stripping buffer.
-
Wash, block, and re-probe with the total protein primary antibody and secondary antibody as described above.
-
Data Analysis
-
Quantify the band intensity for both the phospho-protein and the total protein for each lane using software like ImageJ or Image Studio (LI-COR).
-
Calculate the ratio of (Phospho-signal / Total-signal) for each treatment condition.
-
Plot the normalized signal against the compound concentration and fit to a four-parameter logistic curve to determine the cellular IC50 value.
Conclusion and Next Steps
This guide outlines a robust, tiered approach to screening this compound derivatives for kinase inhibitory activity. By starting with a high-throughput biochemical assay and confirming hits in a physiologically relevant cellular context, researchers can confidently identify potent and cell-active compounds. Hits that demonstrate a significant dose-dependent inhibition of substrate phosphorylation should be advanced to broader kinase selectivity profiling and further ADME/Tox studies to evaluate their potential as clinical candidates.
References
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Kinase assays | BMG LABTECH. (2020). BMG LABTECH. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). BMG LABTECH. [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. [Link]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (n.d.). PubMed. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. (2024). PubMed. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. (n.d.). PMC - NIH. [Link]
-
Pan/Phospho Analysis for Western Blot Normalization. (n.d.). LI-COR Biosciences. [Link]
-
Application note: Promega's ADP-Glo™ assay. (2018). Drug Target Review. [Link]
-
The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). PubMed. [Link]
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Application Notes & Protocols: A Strategic Framework for Developing Novel Antimicrobial Agents from 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with new mechanisms of action.[1][2] Pyrimidine-containing heterocyclic compounds represent a promising class of molecules for this endeavor, owing to their structural diversity and presence in essential biological macromolecules, which allows for potent interactions with cellular targets.[3][4] This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on the systematic development of antimicrobial agents starting from the lead compound, 4-(2-chloropyridin-3-yl)pyrimidin-2-amine . We present a logical, field-proven workflow—from strategic chemical derivatization and standardized antimicrobial screening to preliminary mechanism of action studies and initial safety profiling. Each section provides not only detailed, step-by-step protocols but also the critical scientific rationale behind the experimental choices, ensuring a robust and self-validating research program.
Introduction: The Pyrimidine Scaffold and the Starting Point
The pyrimidine ring is a fundamental heterocycle in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The structural backbone of pyrimidine is a key component in nucleic acids (cytosine, thymine, and uracil), giving its derivatives an intrinsic advantage for interacting with biological systems.[3][5]
Our lead compound, This compound (CAS: 870221-49-1), serves as an excellent starting scaffold.[6] It possesses three key features for a fragment-based or lead discovery campaign:
-
A Privileged Pyrimidine Core: Known for its role in bioactive compounds.
-
A Reactive Chloro Group: The 2-chloro substituent on the pyridine ring is an ideal handle for introducing molecular diversity through various cross-coupling and substitution reactions.
-
An Amenable Amino Group: The 2-amino group on the pyrimidine ring provides another site for modification to modulate physicochemical properties and target engagement.
This guide will walk through the process of leveraging these features to generate a library of novel compounds and systematically evaluate their potential as antimicrobial drugs.
Strategic Framework for Antimicrobial Drug Discovery
A successful antimicrobial discovery program follows a phased, hierarchical approach. This ensures that resources are focused on the most promising candidates. Our workflow is designed to move from broad primary screening to more detailed, specific assays as the candidate pool is narrowed.
Caption: High-level workflow for antimicrobial agent development.
Section 1: Synthesis and Strategic Derivatization
Rationale: The goal of this phase is not random synthesis but a rational design strategy. By modifying specific sites on the lead compound, we aim to explore the structure-activity relationship (SAR). Modifications at the 2-chloro position can explore new binding pockets, while changes at the 2-amino group can modulate solubility and hydrogen bonding capacity.
Protocol 1.1: Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step. While commercially available, in-house synthesis may be required for larger quantities. A common route involves the condensation of 3-acetyl-2-chloropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, followed by cyclization with guanidine.
Protocol 1.2: Derivatization via Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki coupling is a robust and versatile C-C bond-forming reaction, ideal for replacing the chlorine atom with a wide variety of aryl or heteroaryl boronic acids. This allows for systematic exploration of how different aromatic substituents impact antimicrobial activity.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.5 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: Antimicrobial Screening and Potency Evaluation
Rationale: This phase aims to identify which of the newly synthesized derivatives possess antimicrobial activity and to quantify their potency. We use a tiered approach, starting with the Minimum Inhibitory Concentration (MIC) assay as a broad primary screen.
Protocol 2.1: Primary Screening - Minimum Inhibitory Concentration (MIC) Assay
Trustworthiness: This protocol is based on the internationally recognized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8] Including proper controls is non-negotiable for data validity.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each test compound (e.g., 10 mg/mL in DMSO). Create a working plate by performing a 2-fold serial dilution in a 96-well plate to achieve a concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Culture the test organism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Inoculation: Transfer the bacterial inoculum to the wells of the plate containing the serially diluted compounds.
-
Controls:
-
Positive Control: A well-known antibiotic (e.g., Ciprofloxacin) to confirm assay sensitivity.
-
Negative (Growth) Control: Bacterial inoculum with no compound (only DMSO vehicle).
-
Sterility Control: Broth only, with no bacteria.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[8] This can be assessed visually or by measuring absorbance with a plate reader.[10]
Data Presentation: Hypothetical MIC Data
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| LEAD-001 | (Parent Compound) | 64 | >128 | >128 |
| DER-05B | 4-fluorophenyl at Cl | 8 | 32 | 64 |
| DER-07C | 3-pyridyl at Cl | 16 | 16 | >128 |
| DER-11A | N-acetyl at NH₂ | >128 | >128 | >128 |
| Cipro | (Positive Control) | 0.5 | 0.015 | N/A |
Protocol 2.2: Secondary Screening - Minimum Bactericidal Concentration (MBC)
Rationale: The MIC value tells us the concentration that inhibits growth (bacteriostatic), but not necessarily the concentration that kills the organism (bactericidal). The MBC assay distinguishes between these two modes of action.[9]
Step-by-Step Protocol:
-
Perform MIC Assay: First, determine the MIC as described in Protocol 2.1.
-
Subculturing: From the wells in the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Section 3: Preliminary Mechanism of Action (MoA) Studies
Rationale: For the most promising hits (compounds with low MIC/MBC values), understanding how they work is a critical step in drug development.[1] Early MoA studies can help prioritize compounds and identify novel mechanisms.[11][12] A common target for antimicrobial agents is the bacterial cell membrane.
Protocol 3.1: Cell Membrane Integrity Assay
Causality: This assay determines if a compound kills bacteria by disrupting their cell membrane. We use a fluorescent dye like SYTOX Green, which cannot penetrate the intact membranes of live cells. If the membrane is compromised, the dye enters the cell, binds to nucleic acids, and fluoresces brightly.
Step-by-Step Protocol:
-
Bacterial Preparation: Grow and wash the bacterial cells, then resuspend them in a buffer (e.g., PBS) to a specific optical density (e.g., OD₆₀₀ = 0.5).
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Compound Addition: Add the test compound at various concentrations (e.g., 1x, 4x, 8x MIC).
-
Controls:
-
Positive Control: A known membrane-disrupting agent (e.g., Polymyxin B).
-
Negative Control: Vehicle (DMSO) only.
-
-
Dye Addition: Add SYTOX Green dye to a final concentration of ~1 µM.
-
Measurement: Immediately measure the fluorescence kinetics over time (e.g., every 2 minutes for 1 hour) using a plate reader (Excitation ~485 nm, Emission ~520 nm). A rapid increase in fluorescence indicates membrane damage.
Caption: Decision tree for preliminary MoA investigation.
Section 4: Safety and Selectivity Profiling
Rationale: A potent antimicrobial is useless if it is equally toxic to human cells. The goal is to find compounds with high selectivity for the microbial target over host cells. The Selectivity Index (SI) is a key metric for this.
Protocol 4.1: In Vitro Cytotoxicity Assay (MTT/XTT)
Trustworthiness: The MTT and XTT assays are standard, colorimetric methods for assessing cell viability, often required by regulatory bodies like the ISO for medical device testing.[13] They measure the metabolic activity of mitochondria, which is an indicator of cell health.[14][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Incubate for a period relevant to the intended therapeutic use (e.g., 24 or 48 hours).
-
Controls:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative (Viability) Control: Vehicle (DMSO) only.
-
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.[16] Living cells with active dehydrogenases will convert the tetrazolium salt into a colored formazan product.[15]
-
Solubilization & Measurement: If using MTT, add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (~570 nm for MTT, ~450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the 50% inhibitory concentration (IC₅₀) by plotting viability versus log(concentration) and fitting the data to a dose-response curve.
Data Presentation: Selectivity Index Calculation
The Selectivity Index (SI) provides a quantitative measure of a compound's therapeutic window.
SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value is desirable, as it indicates greater selectivity for the microbe.
| Compound ID | S. aureus MIC (µg/mL) | HEK293 IC₅₀ (µg/mL) | Selectivity Index (SI) |
| DER-05B | 8 | >256 | >32 |
| DER-07C | 16 | 96 | 6 |
| Doxorubicin | N/A | 0.5 | N/A |
From this hypothetical data, compound DER-05B emerges as a superior lead candidate due to its high potency against the bacterial target and low toxicity toward mammalian cells, resulting in a favorable selectivity index.
Conclusion and Future Directions
This guide has outlined a robust, integrated strategy for the discovery and early-stage development of novel antimicrobial agents from the lead scaffold this compound. By following this workflow—combining rational synthesis with standardized, tiered biological evaluation—researchers can efficiently identify and validate promising hit compounds.
Candidates like DER-05B , which exhibit high potency and a strong selectivity index, should be prioritized for further investigation. Next steps would include:
-
Broader spectrum analysis against a panel of resistant clinical isolates.
-
More in-depth MoA studies to identify the specific molecular target.
-
In vivo efficacy studies in animal infection models.
-
Preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling.
This systematic approach maximizes the probability of success in the long and challenging path of antimicrobial drug discovery.
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Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed. (2020-10-19). Available at: [Link]
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Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
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Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review - Taylor & Francis Online. (n.d.). Available at: [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Available at: [Link]
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(PDF) Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine - ResearchGate. (2025-10-16). Available at: [Link]
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(PDF) Synthesis of (2-Chloropyridine-3-yl)-(4-nitrobenzylidene) amine and its antibacterial activity - ResearchGate. (2025-10-16). Available at: [Link]
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Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.). Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Introduction: Strategic Bond Formation on a Privileged Scaffold
The functionalization of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science. The 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine scaffold represents a valuable building block, integrating the electron-deficient characteristics of both pyridine and pyrimidine rings. The chlorine atom at the 2-position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse carbon and heteroatom substituents. However, the inherent properties of this substrate—namely the strong C-Cl bond and the presence of multiple nitrogen atoms that can coordinate to and potentially inhibit the palladium catalyst—present a formidable challenge that necessitates a carefully optimized and robust protocol.[1][2]
This guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of this compound. While several cross-coupling reactions such as the Buchwald-Hartwig amination (for C-N bond formation)[3][4], Sonogashira coupling (for C-C alkyne formation)[5], and Heck reaction (for C-C alkene formation)[6] are theoretically applicable, this document will focus on the Suzuki-Miyaura coupling as a primary exemplar for C-C bond formation. The Suzuki-Miyaura reaction is widely favored for its mild conditions, operational simplicity, and the commercial availability and low toxicity of a vast array of boronic acid and ester coupling partners.[7]
A critical consideration for the target substrate is the presence of an unprotected primary amino group on the pyrimidine ring. Fortunately, extensive studies have shown that primary amines are often well-tolerated in Suzuki-Miyaura cross-coupling reactions, obviating the need for additional protection and deprotection steps which can complicate the synthetic route.[8]
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle driven by a palladium complex.[7] The generally accepted mechanism involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is paramount, as it directly influences the rates of these steps and the overall stability and activity of the catalyst. For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential to facilitate the difficult oxidative addition of the C-Cl bond.[1]
Caption: The Suzuki-Miyaura catalytic cycle for 2-chloropyridines.
Catalyst System Selection: A Comparative Overview
The success of coupling with this compound is critically dependent on the selection of a high-activity catalyst system. Modern palladium precatalysts, which are air- and moisture-stable, offer significant advantages in terms of handling and reproducibility by generating the active monoligated Pd(0) species in situ.[9] Below is a comparison of leading catalyst systems suitable for this transformation.
| Catalyst System (Precatalyst/Ligand) | Typical Base | Solvent System | Temp. (°C) | Typical Time (h) | Key Advantages & Considerations |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O or t-AmylOH | 100-110 | 12-24 | Widely applicable Buchwald ligand system, effective for many heteroaryl chlorides. Requires careful handling of individual components.[10] |
| XPhos Pd G3 | K₃PO₄ | Toluene or Dioxane | 80-110 | 4-18 | Third-generation precatalyst offering high activity, stability, and reproducibility. Often allows for lower catalyst loadings. |
| RuPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | t-AmylOH or Dioxane | RT - 110 | 2-12 | Highly active for a broad range of heteroaryl chlorides, including electron-deficient systems. Can sometimes be effective at room temperature.[9] |
| PEPPSI™-IPr | K₂CO₃ | Dioxane/H₂O or IPA | 80-100 | 2-8 | N-Heterocyclic Carbene (NHC) based precatalyst. Extremely stable and highly active, often leading to shorter reaction times.[11][12] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Conventional Heating with a Buchwald Precatalyst (XPhos Pd G3)
This protocol utilizes a third-generation Buchwald precatalyst, known for its high reactivity and reliability with challenging heteroaryl chlorides.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Synthesis with an NHC Precatalyst (PEPPSI™-IPr)
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[1] The PEPPSI™-IPr catalyst is particularly well-suited for this application due to its high thermal stability.[11][12]
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Arylboronic Acid (0.6 mmol, 1.2 equiv.)
-
PEPPSI™-IPr catalyst (0.01 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv.)
-
Degassed 1,4-Dioxane (3 mL)
-
Degassed Water (0.75 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine this compound, the arylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 20-40 minutes. Note: The reaction time and temperature may require optimization for specific substrates.
-
Workup & Purification: After cooling to room temperature, follow the workup and purification steps (6-9) as described in Protocol 1.
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition of the C-Cl bond. 2. Catalyst deactivation by oxygen or impurities. 3. Ineffective base. | 1. Increase the reaction temperature in 10 °C increments. Switch to a more active ligand system (e.g., from XPhos to RuPhos). Increase catalyst loading to 3-5 mol%.[2] 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Use high-purity reagents.[2] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous systems. |
| Protodehalogenation (-Cl replaced by -H) | The reductive elimination step is slow, allowing for competing pathways. | Use a more electron-rich, bulky ligand (e.g., RuPhos) to accelerate reductive elimination. Ensure strictly anhydrous conditions if possible.[2] |
| Protodeboronation (boronic acid replaced by -H) | The boronic acid is unstable under the reaction conditions (often due to strong base and water). | Switch to a milder base (e.g., K₂CO₃ or KF). Use the corresponding boronic ester (e.g., pinacol ester) which is more stable. Minimize the amount of water or run under anhydrous conditions. |
| Homocoupling of Boronic Acid | Presence of oxygen; inefficient catalyst turnover. | Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. A highly active precatalyst (like a G3 palladacycle) that rapidly enters the catalytic cycle can outcompete the homocoupling pathway.[2] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of novel, highly functionalized heterocyclic compounds. Success with this challenging substrate is contingent upon the rational selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine or NHC ligands, and the careful optimization of reaction parameters. The protocols provided herein, utilizing modern palladium precatalysts, offer robust and reproducible starting points for both conventional and microwave-assisted Suzuki-Miyaura couplings. By understanding the underlying catalytic mechanism and potential pitfalls, researchers can effectively troubleshoot and adapt these methods to accelerate the discovery and development of new chemical entities.
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Stanforth, S. P. et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link].
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Trose, M. et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[14]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI. Available from: [Link].
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available from: [Link].
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Al-Masum, M. et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available from: [Link].
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link].
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Gathy, A. et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available from: [Link].
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Al-Masum, M. et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available from: [Link].
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link].
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Valente, C. et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. National Institutes of Health. Available from: [Link].
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Nykaza, T. V. et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available from: [Link].
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Fantasia, S. et al. (2010). Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water. MDPI. Available from: [Link].
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link].
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Viciu, M. S. et al. (2004). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available from: [Link].
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Gathy, A. et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health. Available from: [Link].
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Fors, B. P. et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. Available from: [Link].
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Fors, B. P. et al. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Available from: [Link].
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Wikipedia. (2023). Sonogashira coupling. Wikipedia. Available from: [Link].
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available from: [Link].
-
Arkat USA. (2010). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Available from: [Link].
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available from: [Link].
-
Valdés-García, G. et al. (2023). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. Available from: [Link].
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. ResearchGate. Available from: [Link].
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available from: [Link].
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available from: [Link].
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- 14. researchgate.net [researchgate.net]
The Strategic Application of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine in the Synthesis of Targeted Kinase Inhibitors
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and immunology. Within this pursuit, the heterocyclic compound 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine (CAS No. 870221-49-1) has emerged as a pivotal building block.[1][2][3][4] Its unique structural architecture, featuring a pyrimidine ring linked to a chloropyridine moiety, offers a versatile platform for the synthesis of a new generation of targeted therapies.
The strategic importance of this molecule lies in the chemical reactivity of its constituent parts. The 2-aminopyrimidine group is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of kinase active sites.[5] This interaction is a hallmark of many ATP-competitive kinase inhibitors. Simultaneously, the chlorine atom on the pyridine ring serves as an excellent leaving group, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This reactivity allows for the facile and modular introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a drug candidate's pharmacological profile.
This guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. Detailed protocols for its synthesis and subsequent elaboration into a potent kinase inhibitor are presented, alongside an exploration of the underlying biological rationale.
Synthesis of the Core Scaffold: this compound
The efficient synthesis of the title compound is a critical first step. While multiple routes to substituted pyridinyl-pyrimidines exist, a common and reliable strategy involves the condensation of a pyridine-derived precursor with a pyrimidine building block. A plausible and well-precedented synthetic route is outlined below.
Protocol 1: Synthesis of this compound
This protocol involves a multi-step process starting from commercially available 2-chloronicotinaldehyde.
Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(2-chloropyridin-3-yl)prop-2-en-1-one
-
To a solution of 2-chloronicotinaldehyde (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is stirred at 100 °C for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enaminone, which is used in the next step without further purification.
Step 2: Cyclization to form this compound
-
The crude enaminone from Step 1 is dissolved in 2-methoxyethanol.
-
Guanidine hydrochloride (1.5 eq) and sodium hydroxide (2.0 eq) are added to the solution.
-
The reaction mixture is heated to reflux (approximately 125 °C) for 12 hours.
-
After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and diethyl ether, then dried under vacuum to afford this compound.
Rationale for Experimental Choices:
-
The use of DMF-DMA in the first step provides a reliable method for the formation of the enaminone intermediate, which is a key precursor for pyrimidine ring formation.
-
The subsequent cyclization with guanidine hydrochloride in the presence of a base is a classic and efficient method for constructing the 2-aminopyrimidine ring system. 2-methoxyethanol is chosen as a high-boiling solvent to ensure the reaction goes to completion.
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and proliferation.[6][7] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a highly attractive therapeutic target.[8] Several potent BTK inhibitors, such as Ibrutinib and Acalabrutinib, have been developed and approved for clinical use.[9]
The this compound scaffold is an ideal starting point for the synthesis of novel BTK inhibitors. The 2-aminopyrimidine moiety can act as the hinge-binding element, while the reactive chloro-group allows for the introduction of various substituents to occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
Targeted Signaling Pathway: The BTK Cascade
The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation and survival.[1][7] Inhibition of BTK effectively blocks this entire downstream signaling cascade.
Sources
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. 870221-49-1|this compound|BLD Pharm [bldpharm.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. echemi.com [echemi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common side reactions in the synthesis of substituted pyrimidines
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of substituted pyrimidines. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven insights to help you optimize your synthetic routes and improve yields.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is giving a very low yield of the desired dihydropyrimidinone (DHPM). What are the most common causes?
A1: Low yields in the classical Biginelli reaction are a frequent issue. The primary causes include suboptimal catalysis, competing side reactions, and incomplete cyclization.[1] Competing reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials and reduce the overall yield.[1] Additionally, the open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[1]
Q2: I've isolated a fluorescent byproduct from my Biginelli reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[2] To prevent this, it is crucial to maintain careful temperature control, as higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce DHP formation.[2]
Q3: My Pinner synthesis is failing, and I'm recovering mostly ester byproducts. What is going wrong?
A3: The Pinner synthesis is highly sensitive to moisture. The key intermediate, an imidate salt (Pinner salt), is extremely susceptible to hydrolysis.[1] The presence of even trace amounts of water can lead to the formation of esters as the major byproduct instead of the desired pyrimidine.[1] It is critical to maintain strictly anhydrous conditions throughout the reaction.[1][2]
Q4: I'm attempting a Suzuki coupling with a dihalopyrimidine and struggling with regioselectivity. How can I control which position reacts?
A4: Regioselectivity in the Suzuki coupling of polyhalogenated pyrimidines is governed by the intrinsic differences in reactivity at different positions on the pyrimidine ring.[3] The electron-deficient nature of the pyrimidine ring makes it highly reactive in nucleophilic aromatic substitutions.[3] Generally, the halogen at the most electron-deficient position (e.g., C4 or C6) will react preferentially. Fine-tuning the catalyst, ligands, and reaction conditions can enhance selectivity.
Q5: My crude product is difficult to purify. What are some common, hard-to-remove impurities?
A5: In the Biginelli reaction, N-acylurea impurities can form, complicating purification.[2] These can often be removed by recrystallization.[2] In the Pinner synthesis, self-condensation of the 1,3-dicarbonyl starting material is a common side reaction that generates impurities.[2] Careful monitoring by Thin Layer Chromatography (TLC) during the reaction can help minimize byproduct formation by stopping the reaction at the optimal time.[1]
Troubleshooting Guides & In-Depth Analysis
This section provides detailed solutions to specific experimental problems, explaining the underlying chemical principles and offering step-by-step protocols.
Issue 1: Knoevenagel Condensation Dominating the Biginelli Reaction
The Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl compound is a major competing side reaction in the Biginelli synthesis.[2] This pathway consumes the starting materials without leading to the desired pyrimidine ring, thereby reducing the overall yield.[2]
Causality Explained: The initial step of the Biginelli reaction can follow two main pathways: (1) condensation of the aldehyde with urea to form an N-acyliminium ion intermediate, or (2) the Knoevenagel condensation. The relative rates of these two pathways are highly dependent on the catalyst and reaction conditions. A strong acid catalyst may favor the Knoevenagel pathway, especially with highly reactive aldehydes.
Troubleshooting Workflow:
Caption: Troubleshooting Knoevenagel condensation in Biginelli synthesis.
Recommended Protocol: Minimizing Knoevenagel Byproduct
-
Catalyst Selection: Switch from a strong Brønsted acid (e.g., HCl) to a milder Lewis acid catalyst like Yb(OTf)₃ or a reusable solid acid catalyst.[4]
-
Order of Addition: To the reaction vessel, add the aldehyde (1 eq) and β-ketoester (1 eq) in the chosen solvent. Stir for 10-15 minutes at room temperature.
-
Urea Addition: Add the urea (1.5 eq) and the catalyst to the mixture.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.[1] Avoid excessively high temperatures.
-
Work-up & Purification: Once the reaction is complete, cool to room temperature, and purify via standard methods like recrystallization or column chromatography.[1]
Issue 2: Hydrolysis and Side Reactions in the Pinner Synthesis
The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is notoriously sensitive to reaction conditions, especially the presence of water.[1]
Causality Explained: The amidine starting material and the key imidate salt intermediate are both highly susceptible to hydrolysis.[1] Water will readily attack the electrophilic carbon of these species, leading to the formation of amides and esters as byproducts and preventing the final cyclization step required to form the pyrimidine ring. Furthermore, thermal instability of the Pinner salt can lead to rearrangement into N-alkyl amides.[1]
Key Parameters for Pinner Synthesis Control
| Parameter | Recommended Action | Rationale | Source |
| Solvent/Reagents | Use anhydrous solvents and freshly purified reagents. | To prevent hydrolysis of the amidine and imidate salt intermediates. | [1][2] |
| Atmosphere | Run the reaction under an inert atmosphere (e.g., N₂ or Ar). | To exclude atmospheric moisture. | [1] |
| Amidine Quality | Use freshly prepared or purified amidine hydrochloride. | Amidines can be hygroscopic and may hydrolyze over time. | [2] |
| Temperature | Maintain low to moderate temperatures. | Pinner salts can be thermally unstable and prone to rearrangement. | [1] |
| Base Selection | Use a non-nucleophilic base with controlled stoichiometry. | To promote the desired cyclization while minimizing side reactions. | [2] |
Issue 3: Homocoupling Byproduct in Suzuki Coupling for Pyrimidine Arylation
When using Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents onto a halogenated pyrimidine core, a common side reaction is the homocoupling of the boronic acid reagent.[5] This is particularly prevalent if molecular oxygen is present in the reaction.[5]
Causality Explained: The standard Suzuki catalytic cycle involves oxidative addition of the halopyrimidine to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[6] However, in the presence of an oxidant like O₂, a competing cycle can occur where two molecules of the boronic acid undergo transmetalation with the palladium center, leading to a diarylpalladium(II) species that then reductively eliminates to form the homocoupled biaryl byproduct.
Troubleshooting Workflow: Suzuki Homocoupling
Caption: Workflow for mitigating homocoupling in Suzuki reactions.
Recommended Protocol: Degassing for Suzuki Coupling
-
Solvent Preparation: Place the required volume of solvent in a flask equipped with a stir bar.
-
Freeze-Pump-Thaw Cycle:
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for 5-10 minutes.
-
Close the vacuum line and thaw the solvent completely using a water bath. You should see gas bubbles evolving from the solvent.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
-
-
Reaction Setup: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). Add the halopyrimidine, boronic acid, base, and palladium catalyst under a positive pressure of the inert gas.
-
Execution: Run the reaction under the inert atmosphere for the required time and temperature.
By rigorously excluding oxygen, you can significantly suppress the homocoupling side reaction and favor the desired cross-coupling pathway.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 4-(2-chloropyridin-3-yl)pyrimidin-2-amine. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important heterocyclic compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is critical for the reliability of downstream applications, including drug discovery and development. This guide provides a comprehensive resource to navigate the complexities of its purification, ensuring the integrity of your research.
Troubleshooting Guide
Encountering issues during purification is a common aspect of synthetic chemistry. The following table outlines potential problems, their probable causes, and actionable solutions for the purification of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield After Purification | Product loss during extraction: The compound may have some solubility in the aqueous phase, especially if the pH is not optimal. | - Ensure the aqueous phase is basic (pH > 8) before extracting with an organic solvent to minimize the solubility of the amine. - Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. |
| Co-elution with impurities during column chromatography: Impurities with similar polarity to the product can be difficult to separate. | - Optimize the mobile phase for column chromatography using thin-layer chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone). - Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent to reduce tailing and improve separation of basic compounds on silica gel. | |
| Product loss during recrystallization: The chosen solvent system may be too effective, leading to high solubility even at low temperatures. | - Carefully select the recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - If a single solvent is not suitable, try a binary solvent system. Dissolve the compound in a good solvent at its boiling point and then add a poor solvent dropwise until the solution becomes cloudy. Allow it to cool slowly. | |
| Persistent Impurities in the Final Product | Unreacted starting materials: Incomplete reaction can leave starting materials like 2-chloropyridin-3-amine or a pyrimidine precursor in the crude product. | - Monitor the reaction progress by TLC or HPLC to ensure completion. - If starting materials are present, consider an aqueous wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by neutralization and extraction of the product. Be cautious, as the product itself is basic and may also be extracted into the acidic aqueous layer. |
| Byproducts from side reactions: Depending on the synthetic route (e.g., Suzuki coupling), byproducts such as homocoupled products may be present. | - Column chromatography is often the most effective method for removing structurally similar byproducts. Careful optimization of the eluent system is key. | |
| Degradation of the product: The compound may be sensitive to acidic or basic conditions, or prolonged heating. | - Avoid harsh pH conditions during workup if the compound's stability is a concern. - Minimize the time the compound is heated during recrystallization. | |
| Poor Separation/Tailing on TLC and Column Chromatography | Interaction of the basic amine with acidic silica gel: The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to band broadening and tailing. | - As mentioned previously, add a basic modifier like triethylamine (0.5-1% v/v) to the eluent. This will compete with the product for the acidic sites on the silica gel, resulting in sharper bands and better separation. |
| Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the product from impurities. | - Systematically screen different solvent systems with varying polarities using TLC. Test combinations of hexanes/ethyl acetate, dichloromethane/methanol, etc. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently employed and generally effective method for purifying this compound and its derivatives is column chromatography on silica gel.[1] This technique allows for the separation of the target compound from unreacted starting materials and reaction byproducts based on their differential adsorption to the stationary phase.
Q2: I am observing significant tailing of my compound on the TLC plate. What can I do?
A2: Tailing is a common issue when purifying basic compounds like aminopyridines and aminopyrimidines on silica gel. This is due to the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica. To mitigate this, you can add a small amount (typically 0.5-1% by volume) of a basic modifier, such as triethylamine or pyridine, to your eluent. This will help to saturate the acidic sites on the silica gel and allow your compound to move more uniformly, resulting in sharper spots.
Q3: What are some good solvent systems for the recrystallization of this compound?
A3: Finding a suitable recrystallization solvent often requires some experimentation. For aminopyrimidine derivatives, a good starting point is to test polar protic solvents like ethanol or isopropanol, or a mixture of a polar aprotic solvent like ethyl acetate or acetone with a non-polar solvent like hexanes.[2] The goal is to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but readily soluble when heated.
Q4: My compound seems to be insoluble in most common organic solvents. What should I do?
A4: If your compound has low solubility in common organic solvents, you can try more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving it, although these can be difficult to remove. For purification, if insolubility is a major issue, you might consider converting the amine to a salt (e.g., hydrochloride salt) by treating it with an acid like HCl in an organic solvent. The salt may have different solubility properties and could be easier to recrystallize. You would then need to neutralize the salt to get back to the free amine.
Q5: What are the expected impurities from a Suzuki coupling synthesis of this molecule?
A5: If this compound is synthesized via a Suzuki coupling reaction, common impurities can include homocoupling byproducts of the boronic acid or ester starting material, as well as unreacted starting materials. Phenolic byproducts can also form if there is adventitious oxygen in the reaction.[3] These impurities often have different polarities from the desired product and can typically be removed by column chromatography.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various eluent systems to find the optimal solvent mixture that gives good separation between your product and impurities. A good target Rf value for the product is typically between 0.2 and 0.4. A common starting eluent system is a mixture of hexanes and ethyl acetate.
-
To combat tailing, add 0.5-1% triethylamine to the eluent.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture that will be used).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to facilitate the separation.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying this compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not suitable, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities or the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Physicochemical Data for Purification Strategy
The following table summarizes key physicochemical properties that can inform the purification strategy for this compound and its potential impurities.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling/Melting Point (°C) | Solubility | Comments |
| This compound | 206.64 | Not readily available | Soluble in polar organic solvents like methanol and ethanol; less soluble in non-polar solvents.[2] | The basic amino group can lead to tailing on silica gel. | |
| 2-Chloropyridin-3-amine | 128.56 | 63-65 (Melting Point) | Soluble in many organic solvents. | A potential unreacted starting material. More polar than the product. | |
| 2-Aminopyrimidine | 95.10 | 124-127 (Melting Point) | Moderately soluble in water; soluble in polar organic solvents.[2] | A potential unreacted starting material. More polar than the product. | |
| Homocoupled Pyrimidine | Varies | Varies | Likely less polar than the product. | A potential byproduct from Suzuki coupling. |
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of this compound from a crude reaction mixture.
Caption: A representative workflow for the purification of this compound.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
PubChem. This compound. [Link]
-
PMC. 3-Chloropyridin-2-amine. [Link]
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
Sources
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Synthesis of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine (CAS: 870221-49-1)[1]. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important heterocyclic building block. We will delve into the common synthetic routes, troubleshoot frequent issues, and provide optimized protocols based on established chemical principles.
The synthesis of this bi-heterocyclic scaffold typically involves two primary strategies: a palladium-catalyzed cross-coupling reaction or a classical pyrimidine ring formation via condensation. Each approach has its own set of challenges that can lead to diminished yields. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Part 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura coupling is a powerful and widely used method for forming the C-C bond between the pyridine and pyrimidine rings.[2] A common approach involves coupling a 4-substituted-pyrimidin-2-amine with a 2-chloropyridine-3-boronic acid derivative. However, the coupling of electron-deficient heteroaryl chlorides can be challenging and requires careful optimization.[2][3]
Frequently Asked Questions (FAQs): Suzuki Coupling
Q1: My Suzuki coupling reaction shows low conversion of starting materials. How can I drive the reaction to completion?
A1: Low conversion is a common issue often related to suboptimal reaction conditions or catalyst inefficiency. Here are several parameters to investigate:
-
Catalyst System: The choice of palladium source and ligand is paramount. While generic catalysts like Pd(PPh₃)₄ might be attempted first, coupling unreactive 2-chloropyridines often requires more robust systems.[4]
-
Palladium Pre-catalyst: Consider using air-stable Pd(II) pre-catalysts like Pd(dppf)Cl₂ or Pd(OAc)₂. For more challenging couplings, advanced pre-catalysts that readily form the active Pd(0) species are recommended.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For heteroaryl chlorides, electron-rich and sterically hindered phosphine ligands are often necessary to promote the rate-limiting oxidative addition step.
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate. A weak base may not be sufficient, while an overly strong base can cause decomposition of starting materials.
-
Solvent System: The solvent must solubilize the reactants and be compatible with the reaction conditions. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.
-
Temperature and Time: These reactions may require elevated temperatures (90-110 °C) and extended reaction times (8-24 hours) to achieve full conversion.[3] Always monitor the reaction progress by TLC or LC-MS before quenching.
Q2: I'm observing significant byproduct formation, such as homocoupling of my boronic acid (deboronation). How can I minimize this?
A2: Homocoupling is a frequent side reaction, particularly at high temperatures or if oxygen is present.
-
Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to adding the catalyst. This removes dissolved oxygen, which can promote homocoupling and deactivate the catalyst.
-
Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents) relative to the aryl chloride.[3] This can help ensure the desired cross-coupling reaction outcompetes the homocoupling pathway.
-
Temperature Control: While heat is often necessary, excessive temperatures can accelerate side reactions. Find the minimum temperature required for a reasonable reaction rate.
Q3: The reaction seems to stall, and I suspect catalyst deactivation. What are the common causes?
A3: The nitrogen atoms in both the pyridine and pyrimidine rings can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Ligand Choice: Bulky ligands not only promote oxidative addition but also shield the metal center, preventing unwanted coordination from the heterocyclic substrates.
-
Reaction Concentration: Running the reaction at a very high concentration can sometimes exacerbate catalyst inhibition. Try a slightly more dilute system.
-
Purity of Reagents: Ensure your starting materials and solvents are free from impurities that could poison the catalyst (e.g., sulfur-containing compounds).
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a generic 4-chloro-pyrimidin-2-amine with (2-chloropyridin-3-yl)boronic acid.
Materials:
-
4-Chloro-pyrimidin-2-amine (1.0 equiv)
-
(2-Chloropyridin-3-yl)boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add 4-chloro-pyrimidin-2-amine, (2-chloropyridin-3-yl)boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl chloride is consumed (typically 8-24 hours).[3]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki Coupling Optimization
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Dppf is a more robust ligand for challenging heteroaryl couplings, preventing catalyst decomposition. |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | Stronger, more soluble bases can accelerate the transmetalation step, especially with hindered substrates. |
| Solvent | Toluene/H₂O | Dioxane/H₂O or DME/H₂O | Aprotic polar solvents like dioxane often give better results and higher temperatures can be reached. |
| Temperature | 80 °C | 100 °C | Higher temperature increases the rate of oxidative addition for the unreactive C-Cl bond. |
Troubleshooting Workflow: Suzuki Coupling
Caption: Decision workflow for troubleshooting low Suzuki coupling yield.
Part 2: Troubleshooting the Pyrimidine Ring Synthesis Route
A classical approach to pyrimidines is the condensation of a 1,3-dicarbonyl compound (or equivalent) with guanidine.[5] For this target molecule, the synthesis would start with a precursor already containing the 2-chloropyridin-3-yl group, such as a chalcone or a β-ketoester.
Frequently Asked Questions (FAQs): Ring Condensation
Q1: My condensation reaction with guanidine is giving a complex mixture of products and a low yield of the desired pyrimidine. What are the likely side reactions?
A1: Pyrimidine syntheses, while classic, can be prone to several competing pathways, leading to complex mixtures and difficult purifications.[6][7]
-
Incomplete Cyclization: The initial condensation may occur, but the final ring-closing dehydration step might be inefficient, leaving linear intermediates in your crude product.
-
Self-Condensation: If you are using a β-ketoester or similar starting material, it can self-condense under basic or acidic conditions.
-
Incorrect Regiochemistry: If the 1,3-dicarbonyl equivalent is unsymmetrical, the guanidine can attack either carbonyl group, potentially leading to a mixture of regioisomers.
-
Hydrolysis: The starting materials or intermediates can be sensitive to hydrolysis, especially if the reaction is run for a long time in aqueous base or acid.
Q2: How can I improve the yield and cleanliness of my condensation reaction?
A2: Optimizing the reaction conditions is key to favoring the desired cyclization pathway.
-
Choice of Base: The base promotes the initial condensation. Sodium ethoxide in ethanol is a classic choice. The stoichiometry is critical; typically, one equivalent of base is used to deprotonate the guanidine salt and catalyze the reaction.
-
Anhydrous Conditions: Ensure you are using anhydrous solvents and reagents, as water can interfere with the reaction and promote hydrolysis of intermediates.[7]
-
Purity of Guanidine: Use high-purity guanidine, often as the hydrochloride or carbonate salt. Guanidine itself can be hygroscopic and degrade over time.
-
Temperature Control: Start the reaction at a lower temperature and slowly warm it to reflux. Monitor by TLC to find the optimal balance between reaction rate and byproduct formation. Excessively high temperatures can lead to decomposition.[6]
Conceptual Workflow: Pyrimidine Ring Formation
Caption: Key steps in the pyrimidine ring synthesis pathway.
Part 3: General Purification and Characterization
Q: How can I effectively purify the final product, this compound?
A: The purification strategy will depend on the impurities present.
-
Column Chromatography: This is the most common method. Silica gel is typically effective. A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol can effectively separate the product from less polar starting materials and non-polar byproducts.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems include ethanol, isopropanol, or ethyl acetate/hexanes.
-
Acid/Base Wash: The basic nitrogen atoms on the pyridine and pyrimidine rings allow for an extractive workup. The crude material can be dissolved in an organic solvent (like ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure product, which can be extracted back into an organic solvent. This is particularly effective for removing non-basic impurities.
By systematically addressing the potential points of failure in your chosen synthetic route, you can significantly improve the yield and purity of this compound, accelerating your research and development efforts.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- SYNFACTS. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Org. Lett. 2006, 8, 395-398.
- National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Molecules.
- RSC Publishing. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- American Chemical Society. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- American Chemical Society. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- ResearchGate. (2024). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Molecules.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
- BenchChem. 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine.
- Vibrant Pharma Inc. 4-(2-Chloro-pyridin-3-yl)-pyrimidin-2-ylamine.
- National Institutes of Health (NIH). (2010). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction.
Sources
stability issues of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine under reaction conditions
Technical Support Center: 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Welcome to the technical support guide for this compound (CAS 870221-49-1).[1][2] This document is designed for researchers and drug development professionals to navigate the complexities associated with the stability and reactivity of this important heterocyclic building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Core Stability Profile & Handling
Question: What are the primary stability concerns for this compound?
Answer: The molecule's stability is largely dictated by the 2-chloropyridine moiety . While the 2-aminopyrimidine ring is generally robust, the C2-Cl bond on the pyridine ring is the primary site of both desired reactivity and potential degradation.[3][4]
The two main stability challenges you will encounter are:
-
Susceptibility to Hydrolysis: Under basic or even neutral aqueous conditions at elevated temperatures, the 2-chloro group can be hydrolyzed to a 2-hydroxy group, forming the corresponding 2-pyridone derivative. This is a classic nucleophilic aromatic substitution (SNAr) pathway where water or hydroxide acts as the nucleophile.[5][6]
-
Inertness and Side Reactions in Cross-Coupling: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This necessitates more forcing reaction conditions (higher temperatures, stronger bases, highly active catalysts) for transformations like Suzuki-Miyaura or Buchwald-Hartwig amination.[7][8][9] These harsh conditions can, in turn, promote degradation pathways such as hydrodehalogenation or hydrolysis.
Question: What are the recommended storage and handling procedures?
Answer: To ensure long-term integrity, the compound should be stored under the following conditions:
-
Temperature: Room temperature is generally acceptable for short-term storage.[1] For long-term storage, refrigeration (0 - 8 °C) in a desiccated environment is recommended.[4]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize contact with atmospheric moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
While the 2-aminopyrimidine portion of the molecule is stable at acidic pH, it is generally unstable in alkaline solutions, especially with heating.[10] Therefore, prolonged exposure to strong bases during workup or storage should be avoided.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common area where researchers face challenges. The low reactivity of the C-Cl bond is the central issue.[8]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the most common causes related to substrate stability and reactivity?
A1: This is a frequent issue stemming from the difficulty of achieving oxidative addition of the C-Cl bond to the palladium center.[9][11] Here’s a systematic troubleshooting approach:
-
Catalyst System is Suboptimal: Standard catalysts like Pd(PPh₃)₄ are often ineffective. The pyridine nitrogen can coordinate to the palladium and deactivate the catalyst.[11]
-
Expert Recommendation: You must use a highly active catalyst system. This involves a combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered, electron-rich biarylphosphine ligand. Ligands like XPhos, SPhos, or RuPhos are specifically designed to activate C-Cl bonds and are highly recommended.[9]
-
-
Base Selection is Incorrect: The base is not just a proton scavenger; it is critical for activating the boronic acid in the transmetalation step.[11]
-
Expert Recommendation: A strong, non-nucleophilic base is required. Potassium phosphate (K₃PO₄) is an excellent first choice for challenging heteroaryl chloride couplings.[11] Cesium carbonate (Cs₂CO₃) is also highly effective. Ensure the base is finely powdered and anhydrous.
-
-
Reaction Temperature is Too Low: Significant thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I suppress this?
A2: Hydrodehalogenation is a common side reaction where the substrate is reduced instead of coupled.[8] It often occurs when the desired reductive elimination is slow, allowing competing pathways to dominate.
| Cause of Hydrodehalogenation | Mechanistic Rationale | Recommended Solution |
| Presence of Water/Protic Sources | Trace water can protonate the palladium-aryl intermediate, leading to reductive elimination of the dehalogenated arene. | Use scrupulously dried and degassed solvents (toluene, dioxane). Ensure the amine and base are anhydrous.[8] |
| Inefficient Catalyst Turnover | A slow catalytic cycle increases the lifetime of intermediates susceptible to side reactions. | Switch to a more active ligand (e.g., BrettPhos, RuPhos ) that accelerates reductive elimination. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%).[8] |
| Base Purity | Some sources of sodium tert-butoxide (NaOtBu) can contain traces of sodium hydroxide or moisture, which can promote this pathway. | Use high-purity, freshly opened NaOtBu. Consider screening other strong, anhydrous bases like LHMDS or KHMDS. |
Q3: My main byproduct has a mass consistent with the replacement of the chlorine with a hydroxyl group. What is causing this hydrolysis and how can I prevent it?
A3: You are observing the formation of 4-(2-oxo-1,2-dihydropyridin-3-yl)pyrimidin-2-amine . This occurs via SNAr with water or hydroxide ions. This side reaction is particularly prevalent when using strong aqueous bases at high temperatures.[6]
Optimized Protocol: Preventing Hydrolysis in Cross-Coupling
-
Rigorous Anhydrous Technique: Dry all glassware in an oven overnight. Use solvents passed through a solvent purification system or freshly distilled over a suitable drying agent.
-
Use a Non-Aqueous Base System: Switch from aqueous base solutions (e.g., aq. Na₂CO₃) to an anhydrous inorganic base like K₃PO₄ or Cs₂CO₃ .
-
Control Temperature and Time: Do not overheat the reaction or let it run for an unnecessarily long time. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Degassing: Thoroughly degas the reaction mixture with argon or nitrogen for at least 20-30 minutes before adding the palladium catalyst to remove oxygen, which can degrade the catalyst and promote side reactions.[9]
Part 3: Visualized Mechanisms & Workflows
Understanding the competing reaction pathways is key to effective troubleshooting.
Diagram 1: Key Reaction Pathways
Caption: Competing pathways for the key oxidative addition intermediate.
Diagram 2: Troubleshooting Workflow for Failed Cross-Coupling
Caption: Decision tree for troubleshooting cross-coupling reactions.
Part 4: References
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate.
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (NIH).
-
Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
-
2-Chloropyridine | C5H4ClN. PubChem.
-
The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate.
-
Process for the production of 2-hydroxypyridine. Google Patents.
-
Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
-
Thiamine - Wikipedia. Wikipedia.
-
Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. Benchchem.
-
In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Publishing.
-
2-Amino-4-chloropyridine – Chem-Impex. Chem-Impex.
-
4-(2-Chloro-pyridin-3-yl)-pyrimidin-2-ylamine. Vibrant Pharma Inc.
-
870221-49-1, this compound Formula. ECHEMI.
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. echemi.com [echemi.com]
- 3. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiamine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
removal of palladium catalyst from 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine reactions
Topic: Effective Removal of Palladium Catalysts from 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine Synthesis Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals confronting the critical challenge of removing residual palladium from active pharmaceutical ingredient (API) synthesis, specifically focusing on reactions involving nitrogen-rich heterocyclic compounds like this compound.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools in modern medicinal chemistry.[1][2][3][4] However, their use necessitates a robust strategy for the removal of the palladium catalyst from the final product. Failure to do so can compromise the safety and efficacy of the API and lead to non-compliance with stringent regulatory standards.[5][6] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure your final compound meets the required purity specifications.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium so critical in pharmaceutical synthesis?
A1: There are three primary reasons:
-
Patient Safety & Regulatory Compliance: Palladium is classified as an elemental impurity with potential toxicity.[7] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits on the amount of palladium permissible in a final drug product.[7][8][9][10]
-
Catalytic Activity in Downstream Steps: Residual palladium can interfere with subsequent synthetic steps, leading to unwanted side reactions, yield loss, and the formation of new impurities.
-
Product Stability: Trace metals can sometimes catalyze the degradation of the API, affecting the drug product's shelf life and stability.[9]
Q2: What are the acceptable limits for palladium in a drug substance?
A2: According to the ICH Q3D (R2) guidelines, palladium is a Class 2B element.[8][11] The Permitted Daily Exposure (PDE) depends on the route of administration.
| Route of Administration | Permitted Daily Exposure (PDE) | Concentration Limit (for a 10g/day drug dose) |
| Oral | 100 µ g/day | 10 ppm |
| Parenteral (Injectable) | 10 µ g/day | 1 ppm |
| Inhalation | 3 µ g/day | 0.3 ppm |
| Data sourced from ICH Q3D (R2) Guideline for Elemental Impurities.[8][9] |
Q3: My product, this compound, has multiple nitrogen atoms. Does this present a special challenge for palladium removal?
A3: Yes, absolutely. The pyridine and pyrimidine rings in your molecule contain multiple nitrogen atoms that can act as strong ligands, forming stable complexes with soluble palladium species. This strong coordination can make the palladium difficult to remove using standard methods like simple filtration or crystallization alone, as the metal remains chelated to the product in the mother liquor.[1] This often necessitates a multi-step or scavenger-based purification strategy.
Q4: What are the primary methods for removing palladium catalysts?
A4: The most common and effective methods include:
-
Adsorption onto Activated Carbon: A cost-effective method for removing a variety of palladium species.[2][12][13]
-
Metal Scavenging: Utilizes functionalized silica or polymer resins that selectively bind to palladium.[1][3][5][6][14] This is often the most efficient and selective method.
-
Crystallization: Can be effective, especially when combined with additives that help keep palladium in the mother liquor.[1] However, it can sometimes concentrate the metal within the crystal lattice.[6]
-
Filtration through Celite®: Primarily effective for removing heterogeneous palladium catalysts (like Pd/C) or insoluble palladium black that may form during the reaction.[15][16] It is less effective for soluble palladium species.
-
Chromatography: While effective, column chromatography is often less desirable for large-scale processes due to solvent consumption and cost.[15][16]
Q5: How do I accurately measure the concentration of residual palladium?
A5: The industry standard for final product quality control is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][17] It is highly sensitive and accurate for quantifying trace metals. For in-process checks and screening of removal methods, rapid techniques based on catalysis-based fluorometric or colorimetric sensors can be used to get a semi-quantitative result quickly and cost-effectively.[17][18][19]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from reactions producing nitrogen-containing heterocyclic compounds.
Issue 1: High Palladium Levels (>100 ppm) Remain After Filtration and Aqueous Work-up.
-
Underlying Cause: This is a classic sign that the palladium in your reaction mixture is in a soluble form (e.g., Pd(II) species or Pd(0) complexes) or exists as extremely fine colloidal particles. The nitrogen-rich structure of this compound likely forms a stable, soluble complex with the palladium catalyst. Simple filtration through Celite or paper will not remove these species.[16]
-
Strategic Solution:
-
Initial Assessment: Before proceeding, confirm the palladium level with a quantitative method like ICP-MS to establish a baseline.[1]
-
Implement a Scavenging Protocol: This is the most robust approach. Metal scavengers are specifically designed to bind and remove soluble metal species. Thiol-functionalized (e.g., Si-Thiol, MP-TMT) or amine-based scavengers are excellent starting points.[2][3][14]
-
Activated Carbon Treatment: As an alternative or complementary step, treatment with activated carbon can be highly effective.[2] However, be aware that carbon can sometimes adsorb the product, leading to yield loss.[2] A screening experiment is crucial.
-
Issue 2: Significant Product Loss is Observed During Activated Carbon Treatment.
-
Underlying Cause: Activated carbon is a highly porous material with a large surface area, but its adsorption mechanism can be non-selective.[2] Aromatic and planar molecules, like your target compound, can adsorb onto the carbon surface alongside the palladium. Overloading the carbon or using an excessive amount relative to the product can lead to substantial yield reduction.
-
Strategic Solution:
-
Optimize Carbon Loading: Reduce the weight-to-weight ratio of activated carbon to your crude product. Start with a low loading (e.g., 0.1-0.2 wt equivalent) and increase incrementally, monitoring both palladium removal and product recovery.
-
Solvent Selection: The choice of solvent can influence selectivity. Conduct the carbon treatment in a solvent where your product is highly soluble, which may minimize its adsorption onto the carbon surface.
-
Consider a More Selective Scavenger: If product loss remains high, switching to a functionalized silica or polymer scavenger is the recommended path. These are engineered for higher selectivity towards metals and typically result in lower product loss.[4]
-
Issue 3: Scavenger Performance is Inconsistent or Ineffective.
-
Underlying Cause: Several factors can lead to poor scavenger performance:
-
Incorrect Scavenger Choice: The oxidation state of the palladium (Pd(0) vs. Pd(II)) and the nature of the ligands present can influence which scavenger is most effective.[20]
-
Insufficient Mixing: Scavengers are solid-supported reagents. Effective removal requires sufficient agitation to ensure the scavenger particles are well-dispersed in the solution, maximizing contact with the palladium species.
-
Suboptimal Conditions: Temperature, reaction time, and solvent can all impact scavenging efficiency.
-
-
Strategic Solution:
-
Screen Multiple Scavengers: Do not rely on a single scavenger type. Test a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea, trimercaptotriazine (TMT)) to find the most effective one for your specific process stream.[14][21]
-
Optimize Scavenging Parameters: Systematically evaluate the effect of time (e.g., 2, 8, 16 hours), temperature (e.g., RT, 45 °C, 60 °C), and scavenger loading (e.g., 2, 5, 10 equivalents relative to palladium).
-
Use a Multi-Step Approach: Consider a "catch-and-release" type strategy or a combination of treatments. For instance, an initial wash with an aqueous solution of a competitive ligand like N-acetylcysteine can help break the Pd-API complex, making the palladium more available for subsequent capture by a scavenger.[5]
-
Visualized Workflows and Decision Logic
A logical approach is key to efficiently developing a palladium removal strategy. The following diagram outlines a decision-making process for selecting the appropriate purification method.
Caption: Decision tree for selecting a palladium removal strategy.
Recommended Experimental Protocols
Protocol 1: Screening of Palladium Scavengers (Batch Method)
This protocol allows for the efficient comparison of different scavengers to identify the most effective candidate.
-
Preparation: Take a representative sample of your crude reaction mixture post-aqueous workup. If the product is isolated, dissolve it in a suitable solvent (e.g., DMF, NMP, THF) to a known concentration.[2]
-
Baseline Analysis: Submit a small aliquot of the starting solution for ICP-MS analysis to determine the initial palladium concentration (in ppm).
-
Setup: In separate vials, place a known volume of your product solution.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., Biotage MP-TMT, SiliaMetS Thiol, Smopex®) at a fixed molar equivalent relative to the initial palladium content (a 5-10 fold excess is a good starting point).[3][14] Include a control vial with no scavenger.
-
Agitation: Seal the vials and stir them vigorously at a controlled temperature (start with room temperature or 40 °C) for a set period (e.g., 16 hours).
-
Sampling & Analysis: After the incubation period, filter each sample to remove the scavenger. Submit the filtrates for palladium analysis.
-
Evaluation: Compare the final palladium levels for each scavenger to identify the most effective one. Also, analyze the product recovery via HPLC or UPLC to check for non-selective adsorption.
Protocol 2: Bulk Palladium Removal using Activated Carbon
This protocol is a cost-effective method for reducing high levels of palladium.
-
Setup: In a reaction vessel, dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) to the solution. A typical starting load is 0.1 to 0.5 times the weight of the crude product.[2]
-
Slurry: Stir the mixture at room temperature or slightly elevated temperature (e.g., 45 °C) for 2-18 hours.[2] The optimal time should be determined experimentally.
-
Filtration: Filter the slurry through a pad of Celite® to completely remove the activated carbon. Wash the filter cake thoroughly with fresh solvent to maximize product recovery.
-
Analysis: Combine the filtrate and washes, then analyze for residual palladium and product concentration.
Comparative Data: Common Palladium Scavenging Agents
| Scavenger Type | Functional Group | Typical Target | Key Advantages | Potential Considerations |
| Thiol-Based | -SH | Pd(0), Pd(II) | Highly effective for a broad range of Pd species, good kinetics. | Can sometimes be oxidized; potential for sulfur leaching (rare with modern scavengers). |
| Triazine-Based (TMT) | Mercaptotriazine | Pd(II) | Very high affinity and selectivity for palladium.[14] | May have slower kinetics than thiol scavengers. |
| Amine-Based | -NH₂, -NR₂ | Pd(II) | Effective for charged Pd species; can be useful in specific solvent systems. | Generally less effective for Pd(0) complexes. |
| Activated Carbon | Carbon Surface | Pd(0), Pd(II) | Low cost, effective for a wide range of species.[12][13] | Can be non-selective, potentially leading to product loss.[2] |
References
-
International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]
-
International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]
-
European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. [Link]
-
Pharmaceutical Technology. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
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QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). [Link]
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Analytik Jena. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. [Link]
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ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
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ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
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ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
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Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
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Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
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Biotage. Metal Scavenger User Guide. [Link]
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ACS Medicinal Chemistry Letters. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
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The Journal of Organic Chemistry. (2018). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. [Link]
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ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
- Google Patents. (2016).
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Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
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Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]
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Reddit. (2023). Your trick to remove residual palladium. [Link]
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Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]
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Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
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Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
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Johnson Matthey. Recognising the Needs of the Pharmaceutical Industry. [Link]
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ResearchGate. (2019). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]
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identifying byproducts in the synthesis of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine derivatives
Welcome to the technical support center for the synthesis of 4-(2-chloropyridin-3-yl)pyrimidin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important class of compounds. The unique hybrid structure of these molecules, combining pyrimidine and pyridine rings, makes them valuable building blocks in medicinal chemistry.[1] However, their synthesis can be accompanied by the formation of various byproducts that complicate purification and reduce yields. This resource provides in-depth, experience-based insights to help you identify, minimize, and troubleshoot these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.
Q1: I'm observing a significant amount of a homocoupled byproduct of my boronic acid derivative in my Suzuki coupling reaction. What's causing this and how can I prevent it?
A1: The formation of a homocoupled boronic acid derivative (Ar-Ar from Ar-B(OH)₂) is a common side reaction in Suzuki couplings. This occurs when the boronic acid reacts with itself instead of the intended aryl halide.
Causality:
-
Oxidative Homocoupling: This is often promoted by the presence of oxygen and a palladium(0) catalyst. The palladium can catalyze the oxidative coupling of two boronic acid molecules.
-
High Temperature: Elevated temperatures can sometimes favor this side reaction.
Troubleshooting Workflow:
-
Ensure Inert Atmosphere: Meticulously degas your solvent and reaction mixture (e.g., by purging with argon or nitrogen for an extended period) to minimize oxygen content.[2] Use of a Schlenk line or glovebox is highly recommended.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial.[3] For instance, using a pre-catalyst can sometimes provide a more controlled initiation of the catalytic cycle.[4] Bidentate phosphine ligands like BINAP or DPPF can sometimes suppress side reactions by preventing the formation of palladium iodide dimers.[5]
-
Control Temperature: Run the reaction at the lowest effective temperature. While Suzuki couplings often require heating, excessive temperatures can lead to increased byproduct formation.[2]
-
Order of Addition: Adding the boronic acid slowly to the reaction mixture containing the catalyst and the aryl halide can sometimes minimize its self-coupling.
Q2: My reaction to form the pyrimidine ring is giving me a low yield and a fluorescent byproduct. What is this byproduct and how can I avoid it?
A2: A common method for pyrimidine synthesis is the Biginelli reaction or similar condensations. A frequent fluorescent byproduct in such reactions is a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This occurs when two equivalents of a β-ketoester react with an aldehyde and an ammonia source.[6]
Causality:
-
Reaction Pathway Competition: The Hantzsch reaction pathway competes with the desired pyrimidine-forming Biginelli pathway.[6]
-
Elevated Temperatures: Higher temperatures can favor the Hantzsch pathway and also lead to the decomposition of urea (if used as the ammonia source) into ammonia, which can then participate in the Hantzsch reaction.[6]
Prevention Strategies:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[6]
-
Catalyst Selection: The choice of catalyst can influence the selectivity. Certain Lewis acids may preferentially promote the desired Biginelli reaction.
-
Order of Reagent Addition: Adding the urea or guanidine component last to the reaction mixture can sometimes minimize its decomposition.[6]
Q3: I'm seeing a byproduct with a mass corresponding to the loss of the chloro group on the pyridine ring (hydrodehalogenation). How is this happening?
A3: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination.[4][5]
Causality:
-
β-Hydride Elimination: In the Buchwald-Hartwig amination, an unproductive side reaction can occur where the amide intermediate undergoes β-hydride elimination to yield the hydrodehalogenated arene and an imine byproduct.[5]
-
Protic Solvents/Reagents: The presence of a hydrogen source (e.g., water, alcohols) can facilitate this side reaction.
Mitigation Strategies:
-
Use of Anhydrous Solvents: Ensure your solvents are thoroughly dried to minimize the presence of water.
-
Ligand Choice: The selection of the phosphine ligand can influence the rate of reductive elimination versus side reactions. Bulky electron-rich ligands often promote the desired C-N or C-C bond formation.
-
Base Selection: The choice of base can also play a role. Using a non-nucleophilic, sterically hindered base can sometimes reduce the incidence of side reactions.
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of this compound derivatives.
What are the most common classes of byproducts in the synthesis of pyridopyrimidine derivatives?
The most prevalent classes of byproducts include:
-
Oxidized Byproducts: In syntheses involving dihydro-intermediates, spontaneous aromatization can occur, often facilitated by air oxidation during the reaction or workup.[7]
-
Dimeric Species: Dimerization of reactive intermediates is a known side reaction, occurring when an intermediate reacts with itself instead of undergoing the desired intramolecular cyclization.[7]
-
Incompletely Cyclized Intermediates: Multi-step syntheses can sometimes result in the isolation of stable, incompletely cyclized intermediates due to insufficient reaction time, inadequate temperature, or catalyst deactivation.[7]
-
Hydrolysis Products: If the reaction involves nitrile or ester functionalities, harsh acidic or basic conditions can lead to their hydrolysis, forming unwanted carboxylic acids or amides.[7]
How can I effectively purify my target compound from these byproducts?
Purification can be challenging due to the similar polarities of the desired product and some byproducts. A combination of techniques is often necessary:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) to achieve optimal separation.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Preparative TLC/HPLC: For difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Are there alternative synthetic routes that might avoid some of these byproduct issues?
Yes, exploring different synthetic strategies can be beneficial. For example, instead of a Suzuki coupling, a Stille coupling (using an organotin reagent) or a Negishi coupling (using an organozinc reagent) could be considered.[8] Each cross-coupling reaction has its own set of potential side reactions, so the choice depends on the specific substrates and desired outcome.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of a chloropyrimidine with a boronic acid.
-
To a Schlenk flask, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Byproduct Characterization using LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying byproducts.
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Run a gradient elution method to separate the components of the mixture.
-
Analyze the mass spectrum of each peak to determine the molecular weight of the components.
-
Compare the observed masses to the expected masses of the starting materials, desired product, and potential byproducts.
Data Presentation
Table 1: Common Byproducts and their Mass Spectrometry Signatures
| Byproduct Class | Example Structure | Expected [M+H]⁺ |
| Homocoupled Boronic Acid | Ar-Ar | Varies based on Ar group |
| Hydrodehalogenated Product | 4-(pyridin-3-yl)pyrimidin-2-amine | 171.08 |
| Oxidized Byproduct | Aromatic pyridopyrimidine | Varies |
Visualizations
Diagram 1: Generalized Suzuki Coupling Catalytic Cycle and Common Side Reaction
Caption: Suzuki coupling cycle and competing homocoupling side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low reaction yields.
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine. MDPI. [Link]
-
Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
-
(PDF) Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine. ResearchGate. [Link]
-
BH amination side products and purification. Reddit. [Link]
-
Buchwald-Hartwig coupling. YouTube. [Link]
-
Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PubMed Central. [Link]
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
-
Chemical and analytical characterization of related organic impurities in drugs. PubMed. [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. IJPPR. [Link]
-
Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications. [Link]
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
- Process for the preparation of 2-chloropyridines.
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]
-
This compound. PubChem. [Link]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Regioselectivity in Reactions of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with 4-(2-chloropyridin-3-yl)pyrimidin-2-amine. This guide is designed to provide in-depth, field-proven insights into controlling the regioselectivity of common cross-coupling reactions. As a bifunctional molecule, it presents unique challenges and opportunities in the synthesis of complex pharmaceutical intermediates. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions - Understanding First Principles
Before troubleshooting specific reactions, it is crucial to understand the inherent chemical properties of the substrate.
Q1: What are the primary competing reactive sites in this compound for palladium-catalyzed cross-coupling reactions?
Answer: The substrate possesses two distinct, competing reactive sites for common palladium-catalyzed cross-coupling reactions.
-
The C-Cl Bond (Electrophile): Located at the C2 position of the pyridine ring, this site is activated for oxidative addition by the electron-withdrawing nature of the pyridine nitrogen.[1][2] This is the target for reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
-
The N-H Bond (Nucleophile): The primary amine at the C2 position of the pyrimidine ring is a potent nucleophile. It can participate in its own Buchwald-Hartwig amination reaction, either with another molecule of the substrate (dimerization) or with an aryl halide coupling partner.[3][4]
This duality is the core challenge: promoting selective reaction at the C-Cl bond while preventing unwanted reactivity at the N-H site.
Caption: Competing reactive sites on the target molecule.
Part 2: Troubleshooting Guide - Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is the most common method for forming a C-C bond at the C-Cl position. The primary goal is to achieve high conversion and selectivity for the desired biaryl product.
Q2: My Suzuki-Miyaura reaction is showing low conversion and/or significant decomposition of my starting material. How can I improve the outcome?
Answer: Low conversion in the Suzuki coupling of chloropyridines is typically due to the challenging oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is often the rate-limiting step.[1] Decomposition can arise from competing reactions at the amino group under harsh conditions. A systematic optimization approach is required.
Caption: Workflow for optimizing Suzuki-Miyaura regioselectivity.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Catalyst System: The choice of ligand is the most critical parameter for activating C-Cl bonds and controlling selectivity.[5][6][7]
-
Causality: Standard ligands like PPh₃ are often insufficient for the difficult oxidative addition of aryl chlorides. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) or tri-tert-butylphosphine (P(tBu)₃) are required.[8] These ligands form highly active, monoligated Pd(0) species that readily engage in the catalytic cycle and accelerate the crucial reductive elimination step, minimizing side reactions.[7]
-
| Ligand Class | Specific Examples | Rationale & Key Benefits |
| Biarylphosphines | SPhos, RuPhos, BrettPhos | Gold Standard. Promotes fast oxidative addition and reductive elimination. Excellent for sterically hindered and electron-poor substrates.[1] |
| Bulky Alkylphosphines | P(tBu)₃ | Highly electron-donating, creates a very active catalyst. Can be sensitive to air.[8] |
| Ferrocene-based | dppf, Xantphos | Bidentate ligands that can offer stability and different selectivity profiles. Xantphos is effective in C-N couplings.[3][4] |
-
Optimize the Base: The base plays a crucial role in the transmetalation step.
-
Causality: The base must be strong enough to facilitate the boronate complex formation but not so strong that it deprotonates the amino group, which could lead to catalyst inhibition or side reactions. For Suzuki couplings, inorganic bases are preferred.
-
Recommendation: Use potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[9] Avoid strong organic bases like sodium tert-butoxide (NaOtBu) for this reaction, as they are more suited for Buchwald-Hartwig aminations and increase the risk of N-H reactivity.
-
-
Check Solvents and Temperature:
-
Causality: The solvent must solubilize all components and be stable at the required temperature. Reactions involving aryl chlorides often need more thermal energy.
-
Recommendation: Use anhydrous, degassed solvents like 1,4-dioxane, toluene, or a mixture of THF/water.[10] Start with a reaction temperature of 80 °C and, if conversion is slow, cautiously increase to 100-110 °C. Always run reactions under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]
-
Part 3: Troubleshooting Guide - Buchwald-Hartwig C-N Coupling
Attempting an intermolecular Buchwald-Hartwig amination at the C-Cl position is significantly more complex due to the presence of the nucleophilic 2-amino group on the pyrimidine ring.
Q3: I want to couple a secondary amine to the C-Cl position, but I am observing dimerization of my starting material and/or low yield. How can I favor the intermolecular reaction?
Answer: This is a classic case of competing intermolecular vs. intramolecular/dimerization reactions. The 2-aminopyrimidine moiety is a competent nucleophile for the palladium catalyst. To favor your desired external amine, you must manipulate the reaction kinetics.
Key Strategies:
-
Protect the Endogenous Amine: The most robust solution is to temporarily protect the 2-amino group of the pyrimidine.
-
Causality: Protection removes the competing nucleophile from the equation entirely, allowing for a standard, predictable Buchwald-Hartwig reaction at the C-Cl bond.
-
Recommendation: Use a protecting group that is stable to the basic reaction conditions but easily removable, such as a Boc (tert-butyloxycarbonyl) group. The N-H can be protected using Boc₂O, and deprotection is achieved under acidic conditions (e.g., TFA in DCM) after the C-N coupling is complete.
-
-
Kinetic Control (If Protection is Not an Option):
-
Causality: You can favor the desired intermolecular coupling by ensuring the concentration of your external amine nucleophile is significantly higher than the concentration of the substrate's own amino group.
-
Recommendation: Use a large excess of the external amine (e.g., 2.0 - 3.0 equivalents). Additionally, adding the this compound substrate slowly (e.g., via syringe pump) to the reaction mixture containing the catalyst, base, and the excess external amine can help maintain a low instantaneous concentration of the substrate, further suppressing dimerization.
-
-
Use a Highly Active Catalyst System:
-
Causality: A very active catalyst system can accelerate the desired coupling to such an extent that it outcompetes the slower dimerization pathway.
-
Recommendation: This requires a highly specialized ligand. A sterically hindered biarylphosphine ligand like BrettPhos or a Josiphos-type ligand is often required for these challenging aminations.[1][11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS is essential.[4][12]
-
| Issue | Root Cause | Troubleshooting Action |
| Low Conversion | Ineffective oxidative addition of C-Cl bond. | Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos/RuPhos). Increase temperature to 100-110 °C. Ensure strictly anhydrous/anaerobic conditions.[1] |
| Hydrodehalogenation (-Cl replaced by -H) | Reductive elimination is slow, allowing for side reactions with trace water or β-hydride elimination. | Use a bulky, electron-rich ligand that accelerates reductive elimination (e.g., RuPhos). Ensure all reagents and solvents are scrupulously dry.[1] |
| Dimerization / Self-Coupling | The 2-amino group of one molecule reacts with the C-Cl of another. | Protect the 2-amino group (e.g., with Boc). If not possible, use a large excess of the boronic acid (1.5-2.0 equiv) and a highly active catalyst to favor the desired pathway kinetically. |
| Poor Regioselectivity (Reaction at N-H) | Conditions (especially the base) are activating the N-H group for undesired C-N coupling. | For Suzuki, use weaker inorganic bases (K₂CO₃, K₃PO₄). Avoid NaOtBu, which is designed for C-N coupling.[9] |
Part 4: Experimental Protocol - Regioselective Suzuki-Miyaura Coupling
This protocol describes a robust, general method for the selective coupling of an arylboronic acid to the C-Cl position of the substrate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (6.0 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 220.7 mg), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol, 636.8 mg).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add [Pd₂(dba)₃] (0.025 mmol, 22.9 mg) and SPhos (0.06 mmol, 24.6 mg) to the flask.
-
Solvent Addition & Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL to achieve a 0.2 M concentration).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(2-arylpyridin-3-yl)pyrimidin-2-amine product.
-
Validation: Confirm the structure and regioselectivity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The absence of signals corresponding to the starting material and the correct aromatic substitution pattern will confirm a successful and regioselective reaction.
References
-
Barrios-Landeros, F., & Hartwig, J. F. (2008). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society. [Link]
-
Fors, B. P., & Buchwald, S. L. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]
-
Johansson, C. (2010). Ligand Dependent Regioselectivity in Palladium Mediated Allylic Alkylation. GUPEA. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Procter, D. J., et al. (2019). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]
-
Al-Masoudi, N. A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Merlic, C. A., & Houk, K. N. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
- Fünfschilling, P. C., et al. (2012). Regioselective preparation of substituted pyrimidines.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Corley, E. G., & Campos, K. R. (2012). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Angewandte Chemie International Edition. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Gray, D. L., et al. (2011). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters. [Link]
-
Benny, A. T., et al. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Krchnak, V., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
scale-up challenges for the synthesis of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the synthesis of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine.
Technical Support Center: Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound (CAS: 870221-49-1)[1]. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often utilized in the development of kinase inhibitors and other targeted therapies.[2] Its successful synthesis, particularly on a larger scale, requires careful control over reaction parameters.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, ensuring reproducibility and high purity.
Synthetic Strategy Overview
The most common and scalable approach to constructing the biaryl scaffold of this compound is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is generally preferred due to the relatively low toxicity, stability, and commercial availability of the boronic acid reagents.[3][4] A representative synthetic route is the coupling of 2-amino-4-chloropyrimidine with a 2-chloropyridine-3-boronic acid derivative.
Caption: General Suzuki-Miyaura coupling route for synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My Suzuki coupling reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer: Low conversion is a common issue in palladium-catalyzed cross-couplings. The root cause often lies with the catalyst's activity or the reaction environment.
Potential Causes & Solutions:
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. If your reaction mixture turns black, it indicates the formation of inactive palladium black.[5]
-
Solution: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. The quality of the palladium precatalyst is also crucial; use a fresh, reputable source.
-
-
Suboptimal Ligand Choice: Electron-deficient heteroaryl chlorides, like 2-chloropyridine, can be challenging substrates for the initial oxidative addition step.[3][5]
-
Incorrect Base or Solvent System: The base is essential for activating the boronic acid for transmetalation.[4] Its strength, solubility, and interaction with the solvent can dramatically affect the outcome.
-
Solution: A common system is an aqueous solution of a base like K₂CO₃ or K₃PO₄ in a solvent like dioxane or toluene.[5] If your starting materials are sensitive to water, consider anhydrous conditions with a base like K₃PO₄, which may still require trace water to be effective.[7] A screening of different bases and solvents is often necessary for optimization.
-
-
Poor Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation (replacement of the boronic acid group with hydrogen).[5] Impurities in starting materials can also act as catalyst poisons.[5]
-
Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider using the more stable corresponding boronic ester (e.g., a pinacol ester). Always ensure the purity of your aryl halide and other reagents.
-
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I'm observing significant side products, mainly a homocoupled dimer of my boronic acid. How can I suppress this?
Answer: Homocoupling is a common side reaction in Suzuki couplings, especially if oxygen is present or if the transmetalation step is slow compared to competing pathways.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: As with low conversion issues, rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the primary solution.
-
-
Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, side reactions have more time to occur.
-
Solution: Ensure the base is effective and present in sufficient quantity (typically 2-3 equivalents). The choice of base can influence the rate of transmetalation. Additionally, ensure the reaction temperature is optimal; sometimes a slight increase can favor the desired pathway.
-
-
Incorrect Stoichiometry: Using a large excess of the boronic acid can sometimes lead to increased homocoupling.
-
Solution: While a slight excess of the boronic acid (1.1-1.3 equivalents) is common to drive the reaction to completion, avoid using a large excess. Start with around 1.2 equivalents and adjust as needed.
-
Question 3: After the reaction, I'm struggling to remove residual palladium from my product. What are the best practices for this, especially for pharmaceutical applications?
Answer: Removing palladium to parts-per-million (ppm) levels is a critical challenge in process chemistry for pharmaceutical intermediates.[8]
Recommended Methods:
-
Filtration through Adsorbents: After the initial workup, filtering the product solution (dissolved in a suitable organic solvent) through a pad of Celite® can remove precipitated palladium black.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon (charcoal) for a few hours is a cost-effective method for adsorbing residual palladium. A subsequent filtration is required.
-
Specialized Scavengers: For very low palladium limits, commercially available metal scavengers (e.g., silica-based thiols or amines) can be highly effective. These are typically stirred with the product solution and then filtered off.
-
Recrystallization: A well-chosen recrystallization step is often very effective at excluding metal impurities into the mother liquor, in addition to improving overall chemical purity.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is better for this synthesis: Suzuki-Miyaura or Stille?
A: Both reactions can achieve the desired transformation, but they have distinct advantages and disadvantages.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Reagents | Organoboronic acids/esters | Organostannanes (organotin) |
| Toxicity | Boron reagents are generally low in toxicity.[3] | Organotin reagents and byproducts are highly toxic and pose environmental/health risks.[9][10] |
| Stability | Boronic acids can be prone to decomposition (protodeboronation). Boronic esters are more stable.[5] | Organostannanes are typically stable to air and moisture.[11][12] |
| Workup | Boron byproducts are generally water-soluble and easier to remove. | Tin byproducts can be difficult to remove from the desired product, often requiring specific workup procedures like a potassium fluoride (KF) wash.[11][12] |
| Verdict | Generally preferred for both lab-scale and industrial scale-up due to lower toxicity, easier workup, and wide availability of reagents.[4][9] | A powerful and versatile reaction but often avoided on a larger scale unless necessary due to the high toxicity of tin compounds.[10] |
Q2: What are the most critical parameters to control when scaling up this synthesis from grams to kilograms?
A: Scaling up introduces challenges related to physical processes that are less noticeable at the lab scale.
-
Mass and Heat Transfer: In large reactors, inefficient stirring can create localized "hot spots" or areas of high concentration, leading to side reactions and impurity formation. Ensure the reactor has adequate agitation and temperature control systems.
-
Reagent Addition: The rate of addition for reagents, especially the base or catalyst solution, can become critical. A slow, controlled addition is often necessary to manage exotherms and maintain a consistent reaction profile.
-
Inert Atmosphere: Maintaining a truly inert atmosphere in a large reactor is more challenging. Ensure the reactor is properly purged and a positive pressure of nitrogen or argon is maintained throughout the process.
-
Workup and Isolation: Phase separations and filtrations can be much slower on a large scale. Ensure the chosen workup procedure is robust and scalable. For example, a difficult filtration on a 1g scale can become a major bottleneck at 100 kg.
Q3: How can I reliably confirm the identity and purity of my final product?
A: A combination of analytical techniques is required for full characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by separating it from any starting materials or impurities.[13]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.[14]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for this compound
This protocol is a representative example. Optimization of reagents, temperature, and reaction time may be required.
Materials:
-
2-Amino-4-chloropyrimidine (1.0 equiv)
-
2-Chloropyridine-3-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-chloropyrimidine, 2-chloropyridine-3-boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The mixture should be sufficiently dilute to ensure good stirring.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is a good starting point.
-
Carefully load the adsorbed crude product onto the top of the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
References
- Benchchem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
- Benchchem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- Benchchem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
- National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- PubMed. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
- Benchchem. (2025).
- Sci-Hub. Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design.
- MDPI. (2005). Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine.
- ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Benchchem. Palladium catalyst issues in cross-coupling reactions.
- ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- Organic Chemistry Portal. Stille Coupling.
- Benchchem. 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine.
- Vibrant Pharma Inc. 4-(2-Chloro-pyridin-3-yl)-pyrimidin-2-ylamine.
- Wikipedia. Stille reaction.
- NROChemistry. Stille Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI. (2011).
- Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
- ResearchGate. (2005). Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine.
- MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine Analogs as Kinase Inhibitors
This guide provides an in-depth comparison of the biological activity of analogs based on the 4-(2-chloropyridin-3-yl)pyrimidin-2-amine scaffold, a promising framework in the development of novel kinase inhibitors. Drawing from available scientific literature and established experimental protocols, this document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this class of compounds.
Introduction: The Promise of the Pyridinyl-pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 2-aminopyrimidine core is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors.[1][2] This structural element is adept at forming key hydrogen bonds with the amino acid backbone in the ATP-binding pocket of kinases, a crucial interaction for potent inhibition.
The this compound scaffold represents a specific embodiment of this privileged structure. Its isomeric analog, N-(pyridin-3-yl)pyrimidin-4-amine, has been explored for its potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[1][3][4] This foundational knowledge provides a strong rationale for the exploration and comparative analysis of analogs derived from the this compound core. This guide will delve into the known biological activities of this class of compounds, detail the experimental methodologies used for their evaluation, and provide insights into their structure-activity relationships.
Comparative Biological Activity of Analogs
While extensive public data on a wide array of this compound analogs is limited, we can draw valuable comparative insights from closely related series, such as the N-(pyridin-3-yl)pyrimidin-4-amine analogs, to understand the potential impact of structural modifications. The primary endpoints for comparison are typically in vitro kinase inhibitory activity (IC50) and cellular anti-proliferative activity.
In Vitro Kinase Inhibitory Activity
The potency of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
For a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives designed as CDK2 inhibitors, significant variations in potency were observed with different substitutions. The data below highlights the IC50 values of a promising compound from this series against CDK2/cyclin A2, alongside its anti-proliferative activity in various cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| 7l | CDK2/cyclin A2 | 64.42 | MV4-11 (Leukemia) | 0.83 |
| HT-29 (Colon) | 2.12 | |||
| MCF-7 (Breast) | 3.12 | |||
| HeLa (Cervical) | 8.61 | |||
| AZD5438 (Reference) | CDK2/cyclin A2 | - | MV4-11 (Leukemia) | - |
| HT-29 (Colon) | - | |||
| MCF-7 (Breast) | - | |||
| HeLa (Cervical) | - |
Data synthesized from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors.[4]
Structure-Activity Relationship (SAR) Insights:
From the broader class of pyridinyl-pyrimidine kinase inhibitors, several key SAR trends can be inferred:
-
The 2-amino group is critical for hinge-binding and is generally conserved.
-
Substitutions on the pyridine ring can significantly impact potency and selectivity. The position and nature of the substituent can influence interactions with the solvent-exposed region of the kinase active site.
-
Modifications at the 5-position of the pyrimidine ring can be exploited to enhance interactions with the hydrophobic pocket of the kinase, often leading to increased potency.
-
The chlorine atom on the pyridine ring in the this compound scaffold provides a handle for further synthetic modification, allowing for the exploration of a wider chemical space to optimize activity and selectivity.
Experimental Protocols
To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of a compound against a specific kinase by measuring ATP consumption.
Principle: Kinase activity is directly proportional to the amount of ATP consumed. A luciferase-based system is used to measure the remaining ATP, with a lower luminescent signal indicating higher kinase activity (and thus less inhibition).
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (analogs of this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (enzyme and substrate in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by pyridinyl-pyrimidine kinase inhibitors and a typical experimental workflow.
Simplified CDK2 Signaling Pathway
Caption: Experimental workflow for the evaluation of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a foundation for the development of novel kinase inhibitors. Based on the activity of closely related analogs, these compounds are likely to exhibit potent inhibitory effects on key kinases involved in cell cycle regulation and oncogenesis, such as CDKs. The comparative data, while preliminary, underscores the importance of systematic structural modifications to optimize potency and selectivity.
Future research in this area should focus on the synthesis and comprehensive biological evaluation of a diverse library of analogs based on the this compound core. This should include screening against a broad panel of kinases to establish a detailed selectivity profile, which is crucial for minimizing off-target effects and potential toxicity. Furthermore, mechanistic studies in relevant cancer cell lines will be essential to validate the on-target effects and to elucidate the downstream cellular consequences of kinase inhibition by these novel compounds. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the potential discovery of new and effective targeted cancer therapies.
References
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine. Benchchem.
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI.
- Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- N-(Pyridin-3-yl)
- Pyrimidine derivatives used as PI-3-kinase inhibitors.
- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.
- Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- This compound Formula. ECHEMI.
- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.
- Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
- 2,4-pyrimidinediamine compounds and their uses.
- Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH.
- Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-aminopyrimidine core is a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds and approved therapeutics.[1][2] Its remarkable versatility stems from its intrinsic chemical properties: the pyrimidine ring's nitrogen atoms act as hydrogen bond acceptors, while the 2-amino group serves as a hydrogen bond donor. This arrangement allows for critical interactions with the hinge region of many protein kinases, mimicking the binding of the natural ATP substrate.[1][3][4][5][6] This guide offers a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyrimidine derivatives across diverse biological targets, providing field-proven insights and experimental data for researchers and drug development professionals. Marketed drugs such as the anticancer agents Imatinib, Palbociclib, and Abemaciclib feature this core structure, underscoring its therapeutic significance.[7][8][9][10]
Core Principles: Why the 2-Aminopyrimidine Scaffold Succeeds
The success of the 2-aminopyrimidine moiety is not coincidental; it is rooted in its structural and electronic features that make it an ideal anchor for engaging biological targets, particularly the ATP-binding pocket of protein kinases.
-
Hydrogen Bonding Hub: The scaffold presents a distinct hydrogen bonding pattern that is highly complementary to the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. The N1 nitrogen of the pyrimidine and the exocyclic amino group typically form two or three key hydrogen bonds, effectively anchoring the inhibitor.
-
Bioisosteric Mimicry: As a bioisostere of the purine ring of adenine, the 2-aminopyrimidine core effectively occupies the same binding pocket, providing a validated starting point for inhibitor design.[6]
-
Vectors for Substitution: The pyrimidine ring offers multiple positions (typically C4, C5, and C6) for chemical modification. This allows medicinal chemists to append various functional groups to explore different regions of the binding site, thereby optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Core 2-aminopyrimidine scaffold and key interaction points.
Comparative SAR Analysis Across Major Therapeutic Targets
The true power of the 2-aminopyrimidine scaffold is revealed by examining its application across different target classes. The following sections compare how structural modifications influence activity against various enzymes and pathogens.
Protein Kinase Inhibitors: The Cornerstone Application
The deregulation of protein kinases is a hallmark of cancer, making them a primary focus for drug development.[6] 2-aminopyrimidine derivatives have proven exceptionally fruitful in this domain.
CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.
-
SAR for CDK2/CDK9: Early efforts to develop CDK2 inhibitors were hampered by a lack of selectivity. A significant breakthrough came with the discovery of (4-pyrazolyl)-2-aminopyrimidines. SAR studies revealed that the pyrazole moiety at the C4 position was crucial for high potency and selectivity. This led to the identification of compound 17 , a highly potent and selective CDK2 inhibitor with an IC50 of just 0.29 nM.[11] In parallel, dual CDK9/HDAC inhibitors have been developed to achieve synergistic antitumor effects. In one series, compound 8e emerged as a potent dual inhibitor (CDK9 IC50 = 88.4 nM), while further modification of the scaffold led to the potent and selective HDAC1/3 inhibitor 9e .[3][12]
-
SAR for CDK7: For CDK7, a 2,4-diaminopyrimidine scaffold served as the starting point. Systematic modification revealed that a sulfone group at the ortho position of an aniline moiety significantly enhanced binding affinity with the target, leading to compound 22 (CDK7 IC50 = 7.21 nM).[13] This highlights how subtle electronic changes can dramatically improve potency.
EGFR inhibitors are vital for treating non-small cell lung cancer (NSCLC), but resistance mutations (e.g., T790M, C797S) pose a major clinical challenge.[14]
-
SAR for Overcoming Resistance: To combat the C797S resistance mutation, a series of 2-phenyl-4-aminopyrimidine derivatives were designed. The key insight was that specific substitutions on the phenyl ring could establish new interactions within the mutated ATP-binding pocket. This effort culminated in compound A23 , which effectively inhibited the triple-mutant EGFR (Del19/T790M/C797S) with an IC50 of 0.133 µM.[14] Molecular docking confirmed that these derivatives form crucial hydrogen bonds with the key Met793 residue in the hinge region.[15][16]
-
Aurora Kinases: These are involved in mitotic progression. A novel strategy involved designing 2,4-diaminopyrimidine derivatives that induce a "DFG-out" conformation of Aurora A kinase. This not only inhibits the kinase but also promotes the degradation of MYC oncoproteins.[17][18] Lead compound 13 potently inhibited the proliferation of high-MYC cancer cells with an IC50 < 200 nM.[17][18]
-
FLT3 Kinase: Mutations in FLT3 are common in Acute Myeloid Leukemia (AML).[19] A SAR campaign focusing on substitutions at the C4 and C5 positions of the 2-aminopyrimidine ring led to compound 15 , which showed potent activity against both wild-type (IC50 = 7.42 nM) and mutated FLT3.[19]
-
FGFR4: For Fibroblast Growth Factor Receptor 4, the goal was high selectivity. A series of 2-aminopyrimidine derivatives were developed where compound 2n showed exceptional results, with an FGFR4 IC50 of 2.6 nM and complete sparing of other FGFR isoforms (FGFR1/2/3).[20] This demonstrates that with careful structural tuning, exquisite selectivity is achievable.
Table 1: Comparative Activity of 2-Aminopyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | Potency (IC50 / Kd) | Key Structural Feature / SAR Insight | Reference(s) |
|---|---|---|---|---|
| 17 | CDK2 | 0.29 nM (IC50) | 4-Pyrazolyl substitution at C4 crucial for potency and selectivity. | [11] |
| 22 | CDK7 | 7.21 nM (IC50) | Ortho-sulfone group on the aniline ring enhances binding affinity. | [13] |
| A23 | EGFR (triple mutant) | 0.133 µM (IC50) | 2-Phenyl-4-aminopyrimidine core designed to overcome C797S resistance. | [14] |
| 13 | Aurora A | < 200 nM (IC50) | Induces DFG-out conformation, leading to MYC degradation. | [17][18] |
| 15 | FLT3 (WT & mutant) | 7.42 nM (IC50) | Optimized substitutions to inhibit both WT and resistant FLT3 forms. | [19] |
| 2n | FGFR4 | 2.6 nM (IC50), 3.3 nM (Kd) | Highly tuned structure provides exceptional selectivity over FGFR1/2/3. |[20] |
Antimicrobial Agents: A Scaffold to Combat Resistance
The rise of antimicrobial resistance necessitates novel chemical scaffolds for therapeutic development.[7] 2-aminopyrimidines have emerged as a promising class of agents that can combat bacteria through multiple mechanisms.
-
SAR for Biofilm Modulation: Bacterial biofilms are a major cause of chronic infections and are notoriously resistant to conventional antibiotics.[21] A library of substituted 2-aminopyrimidines was screened for its ability to modulate biofilm formation. The SAR revealed that specific amide substitutions were highly effective against Gram-positive bacteria. Compounds 10 and 15 inhibited MRSA biofilm formation by over 80% at 200 µM.[21] Interestingly, the activity was significantly greater against Gram-positive than Gram-negative strains, suggesting a specific mechanism of action.[21][22]
-
SAR for Direct Antibacterial Activity: Other studies have focused on direct bactericidal or bacteriostatic effects. Derivatives synthesized via the condensation of chalcones with guanidine hydrochloride have shown significant activity.[23][24] The SAR indicated that the nature and position of substituents on the phenyl rings attached to the pyrimidine core dictate the spectrum and potency of antibacterial action.[23]
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A Comparative Guide to CDK2 Inhibitor Scaffolds: Profiling the 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine Backbone and Its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target. Its critical role in the G1/S phase transition of the cell cycle makes it a focal point for the development of novel anti-cancer therapeutics. This guide provides an in-depth comparison of the 4-(2-chloropyridin-3-yl)pyrimidin-2-amine scaffold, a representative of the aminopyrimidine class, against other prominent CDK2 inhibitor scaffolds. Our objective is to furnish researchers and drug development professionals with a comprehensive analysis of their performance, supported by experimental data, to inform future discovery and development efforts.
The Central Role of CDK2 in Cell Cycle Progression
The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a key orchestrator of the transition from the G1 (growth) phase to the S (synthesis) phase. Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation. Consequently, the inhibition of CDK2 presents a compelling strategy for cancer therapy.
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
The Aminopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition
The 2-aminopyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibition. The compound This compound exemplifies this scaffold.
Caption: Core structure of this compound.
While specific biological data for this compound is not extensively available in the public domain, the structure-activity relationship (SAR) of related aminopyrimidine CDK2 inhibitors is well-documented. For instance, the discovery of (4-pyrazolyl)-2-aminopyrimidines has led to highly potent and selective CDK2 inhibitors. One such compound, compound 17 , demonstrated a CDK2 IC50 of 0.29 nM and showed significant antitumor activity in mouse models with CCNE1 amplification[1][2]. The SAR studies on this series highlight that modifications at the 4-position of the pyrimidine ring are critical for achieving high potency and selectivity.
A Comparative Analysis of Prominent CDK2 Inhibitor Scaffolds
To provide a comprehensive overview, we compare the aminopyrimidine scaffold with other well-characterized classes of CDK2 inhibitors.
| Scaffold Class | Representative Compound | CDK2 IC50/Ki | Selectivity Profile | Clinical Status |
| Aminopyrimidine | Compound 17 ((4-Pyrazolyl)-2-aminopyrimidine derivative) | 0.29 nM (IC50)[1][2] | Selective over CDK1, 4, 6, 7, and 9[1][2] | Preclinical |
| Purine-based | Roscovitine (Seliciclib) | ~0.7 µM (IC50)[3] | Inhibits CDK1, CDK5, CDK7, and CDK9. Poor inhibitor of CDK4/6.[2] | Phase 2 trials[2] |
| Pyrazolo[1,5-a]pyrimidine | Dinaciclib (SCH 727965) | 1 nM (IC50)[4] | Potent inhibitor of CDK1, CDK5, and CDK9 as well.[4] | Phase 3 trials[5] |
| Thiazole-based | BMS-387032 (SNS-032) | 48 nM (IC50) | Also inhibits CDK7 and CDK9. | Phase 1 trials |
Purine-Based Scaffolds: The Trailblazers
Purine analogs, such as Roscovitine (Seliciclib) , were among the first classes of CDK inhibitors to be extensively studied[6][7]. Roscovitine competes with ATP for the binding site on CDKs[3]. While it served as an important tool compound, its broader selectivity profile, inhibiting multiple CDKs including CDK1, CDK5, CDK7, and CDK9, has presented challenges in clinical development due to potential off-target effects[2][8]. The development of more selective purine-based inhibitors is an ongoing area of research, with a focus on modifying substitutions on the purine ring to enhance CDK2 selectivity[9][10][11].
Pyrazolo[1,5-a]pyrimidine Scaffolds: Potency and Broad-Spectrum Activity
The pyrazolo[1,5-a]pyrimidine core has yielded highly potent CDK inhibitors, with Dinaciclib being a prominent example. Dinaciclib exhibits low nanomolar inhibition of CDK2, along with potent activity against CDK1, CDK5, and CDK9[4]. This broader spectrum of activity can be advantageous in certain contexts, as it targets multiple points of cell cycle control and transcription[5][12]. However, this can also lead to a narrower therapeutic window compared to highly selective inhibitors. Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated, showing potent anticancer activities[13][14][15][16][17].
Thiazole-Based Scaffolds: A Platform for Potency and Selectivity
Thiazole-containing compounds have emerged as a versatile scaffold for the development of potent and selective CDK2 inhibitors[18][19][20][21][22]. High-throughput screening and subsequent medicinal chemistry efforts have led to the discovery of aminothiazole derivatives with nanomolar potency against CDK2[18][23][24]. Structure-based design has been instrumental in optimizing these compounds, with X-ray crystallography revealing key interactions within the CDK2 active site that can be exploited to enhance both potency and selectivity[18][23]. For example, the development of diaminothiazole inhibitors has yielded compounds with picomolar IC50 values for CDK2 and high selectivity over other CDKs[25].
Experimental Protocols for Evaluating CDK2 Inhibitors
The robust evaluation of CDK2 inhibitors requires a combination of biochemical and cell-based assays.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK2/Cyclin complexes. A common method is the luminescent kinase assay, which quantifies ATP consumption.
Principle: The amount of ATP remaining after the kinase reaction is converted into a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Caption: Workflow for a luminescent CDK2 kinase assay.
Step-by-Step Methodology: [26][27][28][29][30][31][32][33]
-
Prepare Reagents: Thaw recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme, kinase assay buffer, ATP solution, and substrate solution (e.g., Histone H1) on ice.
-
Compound Dilution: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96- or 384-well plate, add the kinase assay buffer, the CDK2/Cyclin complex, and the substrate.
-
Add Compound: Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the amount of remaining ATP.
-
Readout: After a short incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Assay for CDK2 Activity
Cellular assays are crucial to confirm that a compound can penetrate the cell membrane and inhibit CDK2 in a physiological context. One common method is to measure the phosphorylation of a downstream CDK2 substrate, such as the Retinoblastoma protein (Rb), using an immunoassay.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells known to be dependent on CDK2 activity (e.g., OVCAR-3) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Immunoassay: Use an ELISA or a similar immunoassay to quantify the levels of phosphorylated Rb (at a CDK2-specific site, e.g., Thr821/826) relative to the total Rb protein.
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in Rb phosphorylation (IC50).
Kinase Selectivity Profiling
To assess the selectivity of a CDK2 inhibitor, it is essential to test its activity against a broad panel of other kinases, particularly other CDKs. This can be done using a variety of platforms, including radiometric assays, fluorescent assays, or advanced cellular methods like NanoBRET™ Target Engagement assays, which measure compound binding to specific kinases in live cells[1][34][35][36].
Conclusion
The development of potent and selective CDK2 inhibitors holds significant promise for cancer therapy. While the This compound scaffold represents a promising starting point within the well-validated aminopyrimidine class, its specific biological activity requires further investigation. The comparative analysis of different CDK2 inhibitor scaffolds reveals a trade-off between broad-spectrum potency and high selectivity. Purine-based inhibitors like Roscovitine paved the way but often lack selectivity. Pyrazolo[1,5-a]pyrimidines such as Dinaciclib offer high potency across multiple CDKs, which can be a double-edged sword. Thiazole-based scaffolds have demonstrated the potential for achieving both high potency and selectivity.
The choice of scaffold for further drug development will depend on the specific therapeutic strategy. For indications where targeting multiple CDKs is beneficial, a broader spectrum inhibitor may be desirable. Conversely, for indications where CDK2 is the primary driver and off-target effects are a concern, a highly selective inhibitor would be preferred. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel CDK2 inhibitors, enabling researchers to make informed decisions in the quest for more effective cancer therapies.
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A Comparative Guide to Validating the Mechanism of Action for 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 4-(2-chloropyridin-3-yl)pyrimidin-2-amine derivatives. The central hypothesis is that these compounds function as kinase inhibitors.[1][2][3][4] This document offers an in-depth comparison of essential experimental methodologies, moving beyond a simple listing of protocols to explain the scientific rationale behind each step. Our focus is on building a self-validating experimental cascade that ensures scientific rigor and trustworthiness in your findings.
Introduction: The Kinase Inhibitor Hypothesis
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[2][4] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[5][6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[5][6][7] Therefore, a robust validation of the MoA for any new derivative is paramount for its progression as a potential therapeutic agent.[1]
This guide will walk you through a multi-tiered validation process, from initial biochemical confirmation to cellular target engagement and downstream pathway analysis.
Chapter 1: The First Line of Evidence - Biochemical Assays
The initial step in MoA validation is to demonstrate direct inhibition of the putative kinase target in a controlled, cell-free environment.[7] Biochemical assays are indispensable for this purpose, providing a quantitative measure of a compound's inhibitory potency.[5][8]
The Principle of Kinase Activity Assays
Biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.[5][8] The inhibitory effect of a compound is determined by quantifying the reduction in this enzymatic activity.[7] A variety of detection methods are available, including radiometric, fluorescence-based, and luminescence-based assays.[5][7][8]
A Comparative Look at Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[8][9] | Considered the "gold standard" for its direct and sensitive detection.[8] | Requires handling of radioactive materials, lower throughput. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Utilizes fluorescence resonance energy transfer between a donor and an acceptor fluorophore to detect phosphorylation.[5][10] | High-throughput, non-radioactive, and amenable to automation.[10] | Potential for compound interference with the fluorescent signal. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[5] | High sensitivity, broad dynamic range, and resistant to interference. | Indirect measurement of phosphorylation. |
Experimental Protocol: A Generic Luminescence-Based Kinase Assay
This protocol provides a generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the kinase, substrate, and ATP to their optimal concentrations in the appropriate assay buffer.
-
-
Assay Plate Setup:
-
Add the test compound in a serial dilution to a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase to all wells except the negative controls.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chapter 2: Confirming Target Engagement in a Cellular Context
While biochemical assays are crucial, they lack the complexity of a living cell.[11] It is essential to confirm that the compound can enter the cell and bind to its intended target in this more physiologically relevant environment.[1][12] Target engagement assays provide this critical piece of evidence.[12][13]
The Importance of Cellular Target Engagement
Cellular target engagement assays directly measure the physical interaction between a drug and its target protein within intact cells.[12][13] This is a critical step because a compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, efflux, or off-target effects.[11]
Comparative Analysis of Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that a ligand binding to a protein increases its thermal stability.[1][12] | Label-free, applicable to native proteins. | Lower throughput, may not be suitable for all targets. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein.[11][13][14] | High-throughput, quantitative, and can be used to determine binding affinity and residence time in live cells.[13][14] | Requires genetic modification of the target protein. |
Visualizing the CETSA® Workflow
Caption: A logical workflow for validating a kinase inhibitor's MoA.
Conclusion
The validation of a compound's mechanism of action is a cornerstone of drug discovery. F[1]or this compound derivatives with suspected kinase inhibitory activity, a multi-faceted approach is essential. By combining direct biochemical assays, cellular target engagement studies, and functional downstream analysis, researchers can generate a comprehensive and trustworthy data package. This rigorous validation process not only confirms the on-target activity of the compound but also provides critical insights for its further development as a potential therapeutic agent.
References
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in vitro testing of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine based compounds
A Comparative Guide to the In Vitro Evaluation of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine Based Compounds as Potential Anticancer Agents
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro assessment of this compound based compounds, a class of molecules with significant potential in oncology drug discovery. The methodologies detailed herein are designed to rigorously evaluate their biological activity, identify potential mechanisms of action, and enable robust comparison with alternative therapeutic agents. Our focus is on establishing self-validating experimental systems that ensure data integrity and reproducibility, which are paramount in the preclinical development pipeline.
The this compound scaffold is a privileged structure in medicinal chemistry, often associated with the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. Therefore, the experimental approach outlined below is tailored to characterize compounds targeting these enzymes and their downstream signaling pathways.
Comparative Performance Analysis: A Framework
A direct comparison with established clinical candidates or tool compounds is essential for contextualizing the potency and selectivity of novel chemical entities. For the purpose of this guide, we will consider a hypothetical lead compound, "Compound X," representing a derivative of the this compound series. Its performance will be benchmarked against a known multi-kinase inhibitor with a similar scaffold, such as a hypothetical "Reference Compound Y," and a standard-of-care chemotherapy agent like Etoposide.
Table 1: Comparative In Vitro Activity Profile
| Parameter | Compound X | Reference Compound Y | Etoposide |
| Target Kinase IC50 (nM) | 15 | 25 | N/A |
| Off-Target Kinase 1 IC50 (nM) | >1000 | 150 | N/A |
| Off-Target Kinase 2 IC50 (nM) | 850 | 200 | N/A |
| MCF-7 Cell Viability GI50 (µM) | 0.5 | 1.2 | 5.0 |
| MDA-MB-231 Cell Viability GI50 (µM) | 1.8 | 3.5 | 8.2 |
| Normal Fibroblast (WI-38) Cytotoxicity CC50 (µM) | >50 | 25 | 10 |
| Selectivity Index (WI-38/MCF-7) | >100 | 20.8 | 2 |
Note: The data presented in this table is illustrative and intended to provide a template for data presentation.
Experimental Workflows and Methodologies
The following sections detail the step-by-step protocols for key in vitro assays essential for the characterization of this compound based compounds.
Biochemical Kinase Inhibition Assay
The initial assessment of a putative kinase inhibitor involves a direct measurement of its ability to inhibit the enzymatic activity of the target protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for this purpose.[1]
Caption: General workflow for a colorimetric cell viability assay.
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, MDA-MB-231) and a non-cancerous cell line (e.g., WI-38) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compounds and the reference drug. Include a vehicle control (DMSO).
-
Incubation : Incubate the plates for 72 hours.
-
MTT/MTS Assay :
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours. [2] * If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or CC50 (concentration for 50% cytotoxicity).
Cellular Thermal Shift Assay (CETSA)
To confirm that a compound engages with its intended target within the complex cellular environment, a target engagement assay such as CETSA is invaluable. This assay measures the thermal stabilization of a protein upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment : Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating : Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis : Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting or another suitable protein detection method.
-
Data Interpretation : A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway Analysis
Compounds based on the this compound scaffold are likely to target protein kinases involved in key cancer-related signaling pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways. Investigating the phosphorylation status of downstream substrates is crucial for confirming the mechanism of action.
Signaling Pathway Diagram: Hypothetical Target Kinase in a Pro-Survival Pathway
Caption: Hypothetical signaling pathway inhibited by Compound X.
To validate the on-target effects in a cellular context, a Western blot analysis can be performed on lysates from cells treated with the compound. A dose-dependent decrease in the phosphorylation of a known downstream substrate of the target kinase would provide strong evidence for the compound's mechanism of action.
Conclusion
The in vitro testing cascade described in this guide provides a robust and logical framework for the comprehensive evaluation of this compound based compounds. By employing a combination of biochemical and cell-based assays, researchers can effectively assess the potency, selectivity, and mechanism of action of these promising anticancer agents. The direct comparison with relevant benchmarks is critical for making informed decisions in the drug discovery process. Adherence to rigorous and well-validated protocols is essential for generating high-quality data that can confidently guide further preclinical and clinical development.
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The Selectivity Puzzle: A Comparative Guide to Kinase Inhibitors Derived from the 4-(Pyridin-3-yl)pyrimidin-2-amine Scaffold
In the intricate world of kinase inhibitor discovery, the pyrimidine core stands as a privileged scaffold, a testament to its remarkable versatility in targeting the ATP-binding site of a vast array of kinases.[1] The 4-(pyridin-3-yl)pyrimidin-2-amine framework, in particular, has emerged as a fertile ground for the development of potent and selective inhibitors. However, achieving exquisite selectivity remains a paramount challenge, as off-target activities can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide delves into the nuanced world of kinase selectivity, using a representative 2,4-disubstituted pyrimidine derivative as a case study to illuminate the principles of selectivity assessment and the structure-activity relationships (SAR) that govern target specificity. While comprehensive public data on inhibitors derived directly from the 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine scaffold is limited, the analysis of closely related analogues provides invaluable insights for researchers in the field.
The Selectivity Imperative: Beyond the Primary Target
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets. This inherent similarity is the primary hurdle in designing truly selective inhibitors. A compound that potently inhibits its intended target may also interact with dozens of other kinases, leading to a complex pharmacological profile. Therefore, a thorough assessment of an inhibitor's selectivity across the kinome is not merely an academic exercise but a critical step in preclinical drug development.[2]
This guide will dissect the selectivity of a representative pyrimidine-based inhibitor, Compound 12a, a 2,4-disubstituted pyrimidine identified as a potent inhibitor of Aurora kinases.[3] We will then draw comparisons with other pyrimidine-based inhibitors targeting different kinase families to highlight the structural determinants of selectivity.
Case Study: Compound 12a - An Aurora Kinase Inhibitor
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitotic progression, and their dysregulation is frequently observed in cancer.[4] Compound 12a, a novel 2,4-disubstituted pyrimidine, has demonstrated potent inhibitory activity against both Aurora A and Aurora B kinases.[3]
In Vitro Kinase Inhibition Profile of Compound 12a
| Kinase Target | IC50 (nM) |
| Aurora A | 309 |
| Aurora B | 293 |
Data extracted from a study on novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors.[3]
The comparable IC50 values against Aurora A and B suggest that Compound 12a acts as a pan-Aurora inhibitor. To understand its broader selectivity, a comprehensive kinome scan would be the ideal next step. While full kinome scan data for this specific compound is not publicly available, we can infer its potential selectivity based on its structural features and by comparing it to other pyrimidine derivatives.
Comparative Selectivity Analysis: The Influence of the Scaffold
The selectivity of a kinase inhibitor is dictated by the subtle interplay of its chemical structure with the unique topology of the kinase's ATP-binding site. The 4-(pyridin-3-yl)pyrimidin-2-amine scaffold provides a rigid framework that can be functionalized at various positions to achieve desired potency and selectivity.
Comparative Selectivity of Pyrimidine-Based Kinase Inhibitors
| Compound Class | Primary Target(s) | Key Structural Features | Selectivity Profile |
| 2,4-Disubstituted Pyrimidines (e.g., Compound 12a) | Aurora A, Aurora B | Phenyl and substituted amine moieties at the 2 and 4 positions of the pyrimidine ring. | Potent pan-Aurora inhibitor with potential for off-target effects on other kinases sharing similar hinge regions. |
| N-(pyridin-3-yl)pyrimidin-4-amine Analogues | CDK2 | A pyridin-3-yl group at the 4-position of the pyrimidine ring. | Designed for CDK2 inhibition, with selectivity dependent on the substitutions on the pyrimidine and pyridine rings.[5][6] |
| N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines | GSK-3 | A bulky pyrazolopyridazine moiety at the 4-position. | Demonstrates high selectivity for GSK-3, with substitutions on the N-phenyl ring fine-tuning potency and selectivity.[7] |
| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives | Class III Receptor Tyrosine Kinases (e.g., c-KIT, PDGFR) | An extended urea linkage connecting to a second phenyl ring. | Selectively targets members of the class III receptor tyrosine kinase family.[8] |
This comparative table highlights a crucial principle: modifications to the core pyrimidine scaffold can dramatically alter the selectivity profile. The introduction of bulkier or more complex substituents can exploit unique pockets and conformations within the target kinase, thereby enhancing selectivity.
Deciphering the "Why": Structure-Activity Relationships and Selectivity
The observed selectivity profiles are not arbitrary. They are a direct consequence of the specific molecular interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket.
The pyrimidine core typically forms one or more hydrogen bonds with the kinase hinge region, a critical anchoring interaction. The substituent at the 2-amino position often points towards the solvent-exposed region, where modifications can improve solubility and introduce additional polar contacts. The crucial determinant of selectivity often lies in the group at the 4-position. The nature of this substituent and its ability to interact with the gatekeeper residue and exploit adjacent hydrophobic pockets dictates which kinases are potently inhibited. For instance, a bulky group at the 4-position may be accommodated by a kinase with a small gatekeeper residue (e.g., glycine or alanine) but clash with a kinase possessing a larger gatekeeper (e.g., threonine or methionine).
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
To generate the robust data required for a comparative analysis, a multi-tiered experimental approach is essential.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Methodology:
-
Kinase Reaction Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a solution of ATP and MgCl2.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction using a suitable method, such as adding EDTA or a strong acid.
-
Detection: Quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated product.
-
Luminescence-based assays: Measuring the depletion of ATP using an enzyme-coupled reaction that generates light.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay
Objective: To confirm that the inhibitor interacts with its intended target in a cellular context.
Methodology (e.g., NanoBRET™ Target Engagement Assay):
-
Cell Preparation: Genetically modify cells to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Probe Addition: Add a fluorescent energy transfer probe that specifically binds to the kinase's ATP pocket.
-
Detection: In the absence of an inhibitor, the probe binds to the kinase, bringing it in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). An effective inhibitor will displace the probe, leading to a decrease in the BRET signal.
-
Data Analysis: Quantify the BRET signal at different inhibitor concentrations to determine the cellular IC50.
Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)
Objective: To assess the binding affinity of an inhibitor against a large panel of kinases (typically >400).
Methodology:
-
Immobilized Kinases: A library of kinases is immobilized on a solid support.
-
Competitive Binding: The test compound is incubated with the immobilized kinases in the presence of a proprietary, tagged, broad-spectrum kinase inhibitor.
-
Quantification: The amount of the tagged inhibitor bound to each kinase is quantified. A potent test compound will compete with the tagged inhibitor, resulting in a reduced signal.
-
Data Analysis: The results are typically reported as the percentage of the tagged inhibitor displaced at a given concentration of the test compound or as a dissociation constant (Kd).
Conclusion: A Path Towards More Selective Kinase Inhibitors
The 4-(pyridin-3-yl)pyrimidin-2-amine scaffold and its derivatives represent a promising avenue for the development of novel kinase inhibitors. As this guide has illustrated, achieving a desirable selectivity profile is a complex but manageable challenge. Through a systematic approach that combines rational drug design based on SAR, rigorous biochemical and cellular screening, and comprehensive kinome-wide profiling, it is possible to identify and optimize compounds with the requisite selectivity for therapeutic development. The insights gained from studying representative compounds like the Aurora kinase inhibitor 12a and its structural cousins provide a roadmap for navigating the intricate landscape of the human kinome and ultimately delivering safer and more effective targeted therapies.
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Cockcroft, X. L., et al. (2006). N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. Bioorganic & Medicinal Chemistry Letters, 16(12), 3242-3246. [Link]
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Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4837-4841. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine Derivatives
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more acute.[1][2] The continuous evolution of multidrug-resistant pathogens necessitates a departure from conventional antibiotic scaffolds towards innovative chemical entities. Among these, pyrimidine-containing heterocyclic compounds have emerged as a particularly promising frontier in drug discovery.[3][4] Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4][5][6]
This guide provides a comprehensive benchmark of the antimicrobial efficacy of a specific subclass: 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine and its derivatives. We will dissect the experimental methodologies used for their evaluation, present a comparative analysis of their performance against established antimicrobial agents, and delve into the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.
The Scientific Rationale: Why Pyrimidine Derivatives?
The pyrimidine nucleus is a cornerstone of medicinal chemistry due to its prevalence in natural biological systems and its synthetic versatility.[5][6] This scaffold's inherent "drug-likeness" provides a robust foundation for structural modifications aimed at enhancing therapeutic efficacy and selectivity.
Mechanisms of Antimicrobial Action
The antimicrobial power of pyrimidine derivatives often stems from their ability to selectively inhibit essential microbial enzymes that are absent or structurally distinct in humans.[4][5] This selective toxicity is the hallmark of an effective antimicrobial agent. Key molecular targets include:
-
Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor essential for producing nucleotides and certain amino acids. Bacterial DHFR is a well-established target, and its inhibition starves the pathogen of the building blocks needed for DNA replication and survival.[5]
-
Cell Division Protein (FtsZ): FtsZ is a prokaryotic homolog of tubulin and is fundamental to bacterial cell division. By assembling into a contractile "Z-ring" at the division site, it orchestrates cytokinesis. Small molecules, including certain pyrimidine derivatives, can disrupt FtsZ polymerization, leading to filamentation and eventual cell death.[7][8] This mechanism is particularly attractive as FtsZ is highly conserved across a broad range of bacterial species.[8]
The fusion of a pyridine ring to the pyrimidine core, as in the this compound scaffold, introduces additional points for molecular interaction and can significantly influence the compound's binding affinity to these targets.
Benchmarking Framework: Methodologies for Efficacy Assessment
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing protocols are paramount.[9][10] The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays. The two most common phenotypic methods employed are broth dilution and disk diffusion.[1][11]
Minimum Inhibitory Concentration (MIC) Determination
The gold standard for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specified incubation period.[2][10][11] The broth microdilution method is a widely used technique for determining MIC values.[2][10]
The workflow for a typical broth microdilution assay is outlined below. The choice of this method is based on its efficiency, scalability for testing multiple compounds, and its quantitative nature, which is essential for comparative studies.[2]
Caption: Workflow for MIC determination using the broth microdilution method.
Disk Diffusion Assay
The disk diffusion method provides a qualitative or semi-quantitative assessment of susceptibility.[10][11] It involves placing paper disks impregnated with a known concentration of the test compound onto an agar plate uniformly inoculated with a microorganism.[11] As the compound diffuses into the agar, it creates a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented. The diameter of this zone is then measured and compared to standardized interpretive criteria.[10] This method is often used for initial screening due to its simplicity and low cost.
Comparative Efficacy: Performance Against Pathogens
While specific data for this compound is proprietary or may be found in niche publications, we can benchmark its potential by analyzing the performance of structurally related pyrimidine and chloropyridine derivatives reported in the literature. The following table summarizes the MIC values for various pyrimidine-based compounds against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi. Ciprofloxacin and Fluconazole are included as standard antibacterial and antifungal controls, respectively.
| Compound/Derivative Class | Test Organism (Strain) | Gram Stain | Type | MIC (µg/mL) | Reference |
| Chloropyrimidine Derivative (3c) | Mycobacterium tuberculosis | N/A | Bacteria | 0.75 | [12] |
| Chloropyrimidine Derivative (3i) | Escherichia coli | Negative | Bacteria | 12.5 | [12] |
| Chloropyrimidine Derivative (3a) | Pseudomonas aeruginosa | Negative | Bacteria | 12.5 | [12] |
| 2-amino-4-chloropyridine Derivative (3b) | Staphylococcus aureus | Positive | Bacteria | Significant Activity | [13] |
| Pyridothienopyrimidine (3a) | S. aureus, B. subtilis, E. coli, C. albicans | +/- | Bacteria/Fungi | 4 - 16 | [14] |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone (7j) | Gram-Positive Strains | Positive | Bacteria | 0.25 | [15] |
| Chloropyrazine-Pyrimidine Hybrid (31) | Antibacterial & Antifungal Strains | +/- | Bacteria/Fungi | ~22.4 (45.37 µM) | [16] |
| 3-(Pyridine-3-yl)-2-oxazolidinone (21d) | Streptococcus pneumoniae | Positive | Bacteria | Similar to Linezolid | [17] |
| Standard Control: Ciprofloxacin | S. aureus, E. coli, P. aeruginosa | +/- | Bacteria | 0.25 - 1.0 | Typical Range |
| Standard Control: Fluconazole | Candida albicans | N/A | Fungus | 0.25 - 2.0 | Typical Range |
| Note: "Significant Activity" indicates that the source reported strong inhibition zones or potent activity without specifying an exact MIC value. MIC values converted from µM are approximate. |
Analysis of Performance
The data reveals several key insights:
-
Potent Activity: Certain pyrimidine derivatives exhibit remarkable potency, with some compounds like the 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) showing MIC values as low as 0.25 µg/mL against Gram-positive bacteria, which is highly competitive with standard antibiotics.[15]
-
Broad Spectrum Potential: Compounds such as the pyridothienopyrimidine (3a) demonstrate a broad spectrum of activity, inhibiting the growth of Gram-positive and Gram-negative bacteria as well as fungi.[14]
-
Target Specificity: The high efficacy of some derivatives against Mycobacterium tuberculosis (MIC of 0.75 µg/mL) suggests that the pyrimidine scaffold can be tailored to combat specific, hard-to-treat pathogens.[12]
-
Structure-Activity Relationship (SAR): The variation in activity across different derivatives underscores the importance of the substituents on the core structure. For instance, the presence of electronegative radicals like chlorine or fluorine often increases microbiological activity.[18] The addition of different aryl or alkylthio groups can dramatically alter the spectrum and potency of the compound.[12]
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol provides a self-validating system for determining the MIC of test compounds, grounded in CLSI standards.
Materials:
-
96-well sterile microtiter plates
-
Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard control antibiotics (e.g., Ciprofloxacin, Ampicillin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional, for OD readings)
-
Incubator
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24h culture), select several colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in the appropriate growth medium (CAMHB or RPMI) to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Plate Preparation: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Prepare a stock solution of the test compound at a concentration at least 100x the highest desired test concentration. c. Add an appropriate volume of the compound stock solution to the first column of wells to achieve 2x the highest desired final concentration. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a gradient of decreasing compound concentrations. e. Column 11 will serve as the positive control (growth control), containing only medium and the microbial inoculum. f. Column 12 will serve as the negative control (sterility control), containing only medium.
-
Inoculation: a. Add 100 µL of the prepared microbial inoculum (from step 1d) to wells in columns 1 through 11. Do not add inoculum to column 12. b. The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plate (e.g., with a breathable film) to prevent evaporation. b. Incubate the plate at 35-37°C for 16-20 hours for most bacteria. Fungal species may require longer incubation times (24-48 hours).
-
Result Interpretation: a. Following incubation, examine the plate visually for turbidity. b. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well). c. Validate the assay by checking the controls: Column 11 should show clear turbidity (growth), and Column 12 should remain clear (no contamination).
Conclusion and Future Outlook
The available evidence strongly supports the potential of pyrimidine derivatives, including those based on the this compound scaffold, as a fertile ground for the development of novel antimicrobial agents. Their synthetic tractability allows for fine-tuning of their structure to optimize potency, broaden their activity spectrum, and enhance their selectivity for microbial targets.
The comparative data, while drawn from related analogs, demonstrates that this class of compounds can achieve efficacy on par with, or even exceeding, established antibiotics.[15] Future research must focus on synthesizing and systematically evaluating a focused library of this compound derivatives. Key next steps should include:
-
Comprehensive Screening: Testing against a wider panel of drug-resistant clinical isolates (e.g., MRSA, VRE).
-
Mechanism of Action Studies: Elucidating the precise molecular targets to guide rational drug design.
-
In Vivo Efficacy and Toxicology: Progressing the most promising lead compounds into animal models of infection to assess their therapeutic potential and safety profiles.
By leveraging the strategic insights gained from structure-activity relationship studies and rigorous, standardized benchmarking, the scientific community can unlock the full therapeutic potential of this versatile chemical class in the global fight against antimicrobial resistance.
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Coupling Reactions with 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Introduction: The Synthetic Challenge and Opportunity
The 4-(2-chloropyridin-3-yl)pyrimidin-2-amine scaffold is a privileged structure in modern medicinal chemistry, appearing in various kinase inhibitors and other targeted therapeutics. Its synthesis, however, presents a classic challenge in cross-coupling chemistry. The substrate contains an electron-deficient 2-chloropyridine ring, which is notoriously less reactive than its bromo or iodo counterparts due to the high bond dissociation energy of the C-Cl bond.[1] Furthermore, the presence of multiple nitrogen atoms (on both the pyridine and pyrimidine rings) creates potential coordination sites that can inhibit or deactivate the palladium catalyst.[2][3]
This guide provides an in-depth comparison of different palladium catalyst systems for the functionalization of this key intermediate via Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions. We will move beyond simply listing protocols to explain the causality behind catalyst choice, empowering researchers to select the optimal system for their specific synthetic goals.
The Catalytic Systems: An Evolutionary Perspective
The success of coupling with challenging heteroaryl chlorides hinges on the catalyst's ability to efficiently perform the rate-limiting oxidative addition step.[1] Over the past decades, catalyst development has evolved significantly to meet this challenge. We will compare three major classes of catalysts.
-
Classical Catalysts (First-Generation): Represented by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) . This air-sensitive Pd(0) complex was a workhorse for many years but struggles with less reactive electrophiles like aryl chlorides.[3]
-
Bulky, Electron-Rich Phosphine Ligand Systems (Buchwald-Type): These systems, often generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a specialized biarylphosphine ligand (e.g., SPhos, XPhos), or used as pre-formed precatalysts (e.g., XPhos Pd G3), have revolutionized the coupling of aryl chlorides. The ligands' steric bulk and electron-donating ability promote the formation of a highly reactive, monoligated L-Pd(0) species, accelerating oxidative addition.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligand Systems (PEPPSI-Type): NHCs are strong σ-donating ligands that form highly stable and active palladium complexes. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, like PEPPSI-IPr , are air- and moisture-stable Pd(II) precatalysts that are highly efficient for a broad range of cross-coupling reactions, including those involving heteroaryl chlorides.[4][5]
Part 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a premier method for forming biaryl linkages. For a substrate like this compound, this allows for the introduction of diverse aryl or heteroaryl groups at the 2-position of the pyridine ring.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: Suzuki-Miyaura Coupling
The following table summarizes the expected performance of different catalyst systems based on data from analogous chloropyridine and chloropyrimidine couplings.[6][7][8]
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Reaction Time | Expected Yield | Key Considerations |
| Pd(PPh₃)₄ | 3 - 5 | 100 - 120 | 12 - 24 h | Low to Moderate | Often requires higher temperatures and may suffer from catalyst deactivation.[7] Can be a cost-effective starting point for activated substrates. |
| Pd(OAc)₂ / SPhos | 1 - 2 | 80 - 110 | 2 - 12 h | Good to Excellent | Highly effective due to the bulky, electron-rich SPhos ligand.[2] Requires careful handling under inert atmosphere to generate the active catalyst. |
| PEPPSI-IPr | 1 - 3 | 65 - 100 | 1 - 8 h | Good to Excellent | Air- and moisture-stable precatalyst simplifies reaction setup.[4] The bulky NHC ligand is highly effective for unreactive aryl chlorides. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for a Buchwald-type or PEPPSI catalyst system, which is strongly recommended for this substrate.
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a powdered base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) or the palladium precursor and ligand (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.2 M concentration) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the 2-position of the pyridine ring. For this transformation, first-generation catalysts like Pd(PPh₃)₄ are generally ineffective with aryl chlorides.[3] Therefore, the comparison will focus on the more advanced Buchwald and NHC-based systems.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Performance Comparison: Buchwald-Hartwig Amination
For the amination of 2-chloropyridines, the choice of ligand and a strong, non-nucleophilic base is paramount.[9][10]
| Catalyst System | Typical Loading (mol%) | Base | Temperature (°C) | Expected Yield | Key Considerations |
| Pd₂(dba)₃ / Xantphos | 1 - 3 | NaOtBu, LiHMDS | 90 - 120 | Good | A robust system for heteroaryl amination.[11] Requires a strong, sterically hindered base. The bidentate Xantphos ligand is effective at preventing catalyst decomposition. |
| RuPhos Pd G3 | 1 - 2 | K₂CO₃, K₃PO₄ | 80 - 110 | Very Good to Excellent | A highly active precatalyst that often allows for the use of weaker carbonate bases, increasing functional group tolerance.[10][12] |
| PEPPSI-IPr | 1 - 3 | NaOtBu, K₃PO₄ | 80 - 110 | Good to Excellent | Demonstrates broad utility in C-N couplings.[5] Its stability is an advantage, but optimization of the base is still crucial for high yields. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol uses a modern precatalyst for simplicity and reproducibility.
-
Inert Atmosphere Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or tert-butanol, ~0.2 M concentration).
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in a pre-heated aluminum block with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Recommendations
For the functionalization of this compound, the choice of an advanced catalyst system is critical for success.
-
For Suzuki-Miyaura (C-C) Coupling: While Pd(PPh₃)₄ may be attempted, systems employing bulky biarylphosphine ligands (like SPhos or XPhos ) or NHC ligands (PEPPSI-IPr ) are highly recommended for achieving reliable and high-yielding results under milder conditions.[2][4]
-
For Buchwald-Hartwig (C-N) Amination: First-generation catalysts are not suitable. Modern Buchwald precatalysts such as RuPhos Pd G3 or XPhos Pd G3 are the state-of-the-art and provide the best performance, often with broader functional group tolerance due to their activity with weaker bases.[3][10]
By understanding the mechanistic principles behind these catalyst systems, researchers can move beyond trial-and-error and make informed, rational decisions to accelerate their drug discovery and development programs.
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Barrio, P., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
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Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate. [Link]
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Pravst, I., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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Zhang, Z., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]
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Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]
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Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). National Institutes of Health. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. [Link]
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Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes. (2018). Dalton Transactions. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]
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Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? (2015). ResearchGate. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). ResearchGate. [Link]
-
Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls. (2009). PubMed. [Link]
-
[Pd(IPr*)(3-Cl-pyridinyl)Cl2]: A Novel and Efficient PEPPSI Precatalyst. (2025). ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
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- 10. research.rug.nl [research.rug.nl]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Handling of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine: A Comprehensive Guide
For Immediate Use by Laboratory Personnel
The effective and safe handling of specialized chemical reagents is paramount in the fast-paced environment of drug discovery and development. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine (CAS No. 870221-49-1), a compound of interest for researchers in medicinal chemistry and related fields. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure both the integrity of your research and the safety of your team.
Hazard Assessment: A Proactive Approach to Safety
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of structurally similar compounds—chlorinated pyridines and aminopyrimidines—is warranted. These classes of compounds often exhibit one or more of the following hazardous properties:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: May cause significant skin irritation and serious eye irritation or damage.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Therefore, it is crucial to handle this compound with the assumption that it may be hazardous upon exposure through multiple routes.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). Latex gloves are not recommended due to potential degradation upon contact with chlorinated organic compounds. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eye and Face Protection | Chemical splash goggles. In situations with a higher risk of splashes, a face shield worn in conjunction with goggles is required to provide comprehensive protection. |
| Body Protection | A fully buttoned laboratory coat. For operations involving larger quantities or a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a potential for generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following diagram and step-by-step guide outline the key phases of the operational plan.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review Safety Information: Thoroughly review the SDS of structurally similar compounds like 2-aminopyridine and 4-amino-2-chloropyridine to understand potential hazards.[1][2]
-
Assemble PPE: Before entering the laboratory, don the appropriate PPE as outlined in the table above.
-
Prepare Work Area: Ensure a certified chemical fume hood is operational.[1] Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Handling:
-
Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a microbalance within the fume hood if possible.
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
-
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency spill response procedures.
-
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, absorbent materials, and empty containers should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a sealed, properly labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
Disposal Procedures: All waste must be disposed of in accordance with institutional, local, and national regulations.[1] Do not discharge to sewer systems.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
5 STAR ADVANTAGE. (2019). Safety Data Sheet. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(2-Chloro-pyridin-3-yl)-pyrimidin-2-ylamine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
